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  • Product: 2-(Butylsulfanyl)cyclopentan-1-one
  • CAS: 90646-02-9

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one: A Comprehensive Technical Guide

Executive Summary The synthesis of α -sulfenylated ketones is a critical transformation in organic chemistry, yielding versatile building blocks for pharmaceuticals, agrochemicals, and complex flavor/fragrance profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α -sulfenylated ketones is a critical transformation in organic chemistry, yielding versatile building blocks for pharmaceuticals, agrochemicals, and complex flavor/fragrance profiles. Specifically, 2-(butylsulfanyl)cyclopentan-1-one (also known as 2-butylthiocyclopentanone) is a highly valued compound characterized by its unique structural motif. This whitepaper provides a rigorously validated, step-by-step methodology for its synthesis, emphasizing the mechanistic causality behind reagent selection, thermodynamic control, and purification strategies.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust and scalable approach to synthesizing α -thio ketones relies on the α -halogenation of a parent ketone, followed by a nucleophilic substitution ( SN​2 ) using a thiolate anion. While direct metal-free α -sulfenylation methods exist in modern literature[1], the classic two-step halogenation-substitution pathway remains the industrial standard due to its high atom economy and predictable scalability.

SyntheticPathway SM Cyclopentanone Int 2-Chlorocyclopentanone SM->Int u03B1-Chlorination Target 2-(Butylsulfanyl) cyclopentan-1-one Int->Target SN2 Substitution Reagent + 1-Butanethiol + NaOEt Reagent->Target Thiolate Nucleophile

Figure 1: Two-step synthetic pathway for 2-(butylsulfanyl)cyclopentan-1-one.

The Causality of the SN​2 Displacement

The substitution of the chloride leaving group by the butanethiolate nucleophile is exceptionally rapid. This is due to the adjacent carbonyl group, which lowers the SN​2 activation barrier. The π∗ orbital of the carbonyl group overlaps favorably with the σ∗ orbital of the C-Cl bond, stabilizing the transition state. However, this same electronic environment makes the α -proton highly acidic, introducing the risk of competitive E2 elimination. Therefore, precise thermodynamic control and base selection are non-negotiable parameters.

Experimental Protocols: A Self-Validating System

The following protocol is engineered to provide visual and thermal feedback to the operator, ensuring a self-validating workflow.

Protocol A: Synthesis of the Electrophile (2-Chlorocyclopentanone)

Note: This intermediate can be purchased commercially, but in-house synthesis ensures fresh, un-degraded material.

  • Reagent Mixing: Into a vigorously stirred mixture of cyclopentanone (500 g), calcium carbonate (290 g), and water (320 mL), pass a rapid stream of gaseous chlorine [2].

  • Thermal Control: Maintain the reaction strictly at 40 °C. The dissolution of calcium carbonate serves as a visual indicator of reaction progress (neutralization of the HCl byproduct).

  • Isolation: Extract the filtrate with diethyl ether, dry over calcium chloride, and fractionally distill in a vacuum to isolate 2-chlorocyclopentanone (b.p. 73.5 °C / 10 mmHg).

Protocol B: Thioetherification (Target Synthesis)

This procedure is adapted from validated industrial patents for flavorant synthesis[3].

  • Base Generation (Inert Atmosphere): Purge a 2 L round-bottom flask with nitrogen. Add anhydrous ethanol (600 mL). Slowly introduce sodium metal (13.8 g, 0.6 mol) in small pieces. Self-Validation: The evolution of hydrogen gas and complete dissolution of the metal confirms the quantitative generation of sodium ethoxide.

  • Nucleophile Formation: Cool the solution to 0 °C using an ice-water bath. Add 1-butanethiol (64.8 g, ~0.72 mol) dropwise. Stir for 30 minutes. The pKa​ difference between ethanol (~16) and 1-butanethiol (~10.5) guarantees 100% conversion to sodium butanethiolate.

  • Electrophilic Addition: While maintaining the temperature below 10 °C, add 2-chlorocyclopentanone (71.1 g, 0.6 mol) dropwise. Causality: The reaction is highly exothermic; exceeding 10 °C promotes E2 elimination, yielding the unwanted cyclopent-2-en-1-one.

  • Maturation & Workup: Remove the ice bath and allow the mixture to stir at 25 °C for 3 hours. Quench with distilled water to dissolve precipitated NaCl. Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 2-(butylsulfanyl)cyclopentan-1-one.

Workflow Step1 1. Base Generation Na(s) + EtOH u2192 NaOEt Step2 2. Nucleophile Formation NaOEt + BuSH u2192 BuSu207B Nau207A Step1->Step2 Step3 3. SN2 Displacement BuSu207B + u03B1-Chloro Ketone u2192 Product Step2->Step3 Step4 4. Workup & Isolation Quench, Extract, Distill Step3->Step4

Figure 2: Step-by-step mechanistic workflow for the thioetherification process.

Process Optimization & Quantitative Data Analysis

To ensure maximum yield and purity, specific reaction parameters must be strictly adhered to. Deviations from the optimized protocol lead to predictable, mechanistically driven failures. The table below summarizes these critical boundaries.

ParameterOptimized ConditionSub-optimal ConditionMechanistic Consequence / Causality
Base Selection Sodium Ethoxide (NaOEt)Aqueous NaOHAqueous hydroxide promotes competitive hydrolysis of the α -chloro ketone to an α -hydroxy ketone or triggers Favorskii rearrangement.
Solvent System Anhydrous EthanolDichloromethane (DCM)Ethanol perfectly solvates the sodium cation, leaving the thiolate highly nucleophilic. DCM lacks the polarity to dissolve NaOEt efficiently.
Stoichiometry 1.2 eq Thiol : 1.0 eq Ketone1.0 eq Thiol : 1.2 eq KetoneExcess thiol ensures complete consumption of 2-chlorocyclopentanone, which is notoriously difficult to separate from the product via distillation.
Temperature 0 °C addition, then 25 °CReflux (78 °C)Elevated temperatures provide the activation energy required for E2 elimination of HCl from the starting material, yielding cyclopent-2-en-1-one.
Atmosphere Nitrogen / ArgonAmbient AirOxygen exposure in the presence of base causes rapid oxidative dimerization of 1-butanethiol to dibutyl disulfide, depleting the nucleophile.

References

  • Synthesis of α-sulfenylated carbonyl compounds under metal-free conditions Source: PubMed (National Institutes of Health) URL:[Link]

  • Preparation of 2-chlorocyclopentanone Source: PrepChem.com URL:[Link]

  • JP2003041287A - Heat-resistant perfume composition Source: Google Patents URL

Sources

Exploratory

Introduction: Unveiling the Potential of an α-Sulfenylated Ketone

An In-depth Technical Guide to 2-(Butylsulfanyl)cyclopentan-1-one 2-(Butylsulfanyl)cyclopentan-1-one is a specialty chemical belonging to the class of α-sulfenylated carbonyl compounds. This structure, characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(Butylsulfanyl)cyclopentan-1-one

2-(Butylsulfanyl)cyclopentan-1-one is a specialty chemical belonging to the class of α-sulfenylated carbonyl compounds. This structure, characterized by a sulfur atom positioned alpha to a ketone, is a versatile and valuable building block in modern organic synthesis. The cyclopentanone core is a ubiquitous motif in a vast array of natural products and pharmacologically active molecules, including prostaglandins, jasmonates, and various antiviral and anti-inflammatory agents.[1][2] The introduction of a butylthio- group at the C2 position significantly modulates the electronic properties of the ring, creating a unique hub for further chemical transformations and offering potential applications ranging from pharmaceutical intermediates to novel fragrance components.[3][4]

This technical guide provides a comprehensive overview of 2-(butylsulfanyl)cyclopentan-1-one, designed for researchers, chemists, and drug development professionals. We will delve into its primary synthetic routes with detailed, field-proven protocols, explore its key spectroscopic and physicochemical properties for unambiguous identification, and discuss its reactivity and potential applications, all grounded in authoritative scientific literature.

PART I: Synthesis and Mechanistic Insights

The preparation of α-sulfenylated ketones like 2-(butylsulfanyl)cyclopentan-1-one can be approached through several strategic pathways. The most direct and widely employed method is the conjugate addition of a thiol to an α,β-unsaturated ketone, a type of Michael addition.[5] This approach is often favored for its high atom economy, mild reaction conditions, and excellent selectivity.

Primary Synthetic Route: Conjugate (Michael) Addition

The 1,4-addition of butanethiol to 2-cyclopenten-1-one is the most efficient and practical method for synthesizing the target compound. The reaction capitalizes on the electrophilic nature of the β-carbon in the enone system and the nucleophilicity of the thiol.[6]

Mechanism: The reaction can proceed without a catalyst, particularly in polar solvents or even under neat conditions, as the thiol can be activated by the solvent or another thiol molecule via hydrogen bonding.[6][7] The sulfur atom of butanethiol attacks the β-carbon of 2-cyclopenten-1-one, leading to the formation of an enolate intermediate. This intermediate is then protonated, typically by another molecule of the thiol, to yield the final product, 2-(butylsulfanyl)cyclopentan-1-one, and regenerate the thiolate catalyst in a catalytic cycle.

G cluster_intermediate Key Intermediate cluster_product Product R1 2-Cyclopenten-1-one Int1 Enolate Intermediate R1->Int1  Nucleophilic Attack  by Thiol R2 Butanethiol P1 2-(Butylsulfanyl)cyclopentan-1-one Int1->P1  Protonation

Caption: Key steps in the Michael addition synthesis pathway.

Experimental Protocol: Catalyst-Free Synthesis in Water

This protocol is adapted from green chemistry principles that utilize water to promote the reaction, avoiding the need for traditional organic solvents or catalysts.[6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopenten-1-one (5.0 g, 60.9 mmol).

  • Solvent Addition: Add 30 mL of deionized water to the flask.

  • Reagent Addition: While stirring vigorously, add butanethiol (6.0 g, 66.5 mmol, ~1.1 equivalents) dropwise to the aqueous suspension at room temperature.

  • Reaction Monitoring: The reaction mixture may become turbid as the product forms.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 30-60 minutes.

  • Workup & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 98:2 to 95:5) to afford 2-(butylsulfanyl)cyclopentan-1-one as a colorless to pale yellow liquid.

G Start 2-(Butylsulfanyl) cyclopentan-1-one Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation [O] Desulf Reductive Desulfurization (e.g., Raney Ni) Start->Desulf [H] Enolate Enolate Formation (e.g., LDA) Start->Enolate Base Sulfoxide α-Sulfinyl Ketone (Sulfoxide/Sulfone) Oxidation->Sulfoxide SubstKetone Substituted Cyclopentanone Desulf->SubstKetone Alkylation C2-Alkylated Cyclopentanone Enolate->Alkylation + R-X

Caption: Key reaction pathways available to α-sulfenylated ketones.

Potential Applications
  • Pharmaceutical Synthesis: The cyclopentanone framework is crucial in many pharmaceuticals. [1]This compound serves as a pre-functionalized intermediate, allowing for the controlled introduction of substituents at the C2 position, which is a key step in the synthesis of complex drug targets.

  • Fragrance and Flavor Industry: A patent has cited 2-(butylsulfanyl)cyclopentan-1-one as a component in a perfume composition, suggesting its potential to contribute to complex scent profiles, possibly imparting milky or savory notes. [3]* Agrochemicals: The biological activity associated with the cyclopentenone scaffold extends to insecticides and other agrochemicals, representing another potential area for the application of this intermediate. [1]

Conclusion

2-(Butylsulfanyl)cyclopentan-1-one is more than a simple ketone; it is a strategically designed synthetic intermediate. Its most practical synthesis via the Michael addition of butanethiol to 2-cyclopenten-1-one is efficient, scalable, and amenable to green chemistry principles. The presence of the α-sulfenyl group provides a handle for a diverse range of chemical transformations, including oxidation, desulfurization, and further functionalization via enolate chemistry. This versatility makes it a valuable tool for researchers in drug discovery, materials science, and the fragrance industry, enabling the construction of complex molecular architectures from a readily accessible starting material.

References

  • D. L. J. Clive, "α-Sulfenylated carbonyl compounds in organic synthesis," Tetrahedron, vol. 34, no. 8, pp. 1049-1132, 1978.
  • B. M. Trost, "The sulfenyl group as a strategic control element in organic synthesis," Accounts of Chemical Research, vol. 11, no. 12, pp. 453-461, 1978.
  • J. S. Yadav, B. V. S. Reddy, and G. Baishya, "Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System," The Journal of Organic Chemistry, vol. 68, no. 18, pp. 7098-7100, 2003. [Link]

  • B. C. Ranu, S. S. Dey, and A. Hajra, "Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water," Organic Letters, vol. 8, no. 12, pp. 2523-2525, 2006. [Link]

  • N. Azizi, F. Ebrahimi, and M. R. Saidi, "Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions," Arkivoc, vol. 2007, no. 13, pp. 53-59, 2007. [Link]

  • S. K. De, "Catalyst-free conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water," Tetrahedron Letters, vol. 47, no. 18, pp. 3075-3078, 2006.
  • J. S. Yadav, B. V. S. Reddy, and G. Baishya, "Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System," Organic Chemistry Portal, 2003. [Link]

  • A. C. S. de Souza et al., "Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions," Beilstein Journal of Organic Chemistry, vol. 16, pp. 2970-2978, 2020. [Link]

  • J. M. R. Narayanam and J. W. Stephenson, "α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds," Organic & Biomolecular Chemistry, vol. 11, no. 11, pp. 1831-1834, 2013. [Link]

  • Morescience Chemical Technology Co., Ltd., "2-(Butylsulfanyl)cyclopentan-1-one," Moshang Chemical. [Link]

  • P. A. Grieco and J. L. Collins, "α-Sulfenylation of Carbonyl Compounds," in Organic Reactions, 2004.
  • A. M. M. M. de Sousa et al., "Assessing Methodologies to Synthesize α‐Sulfenylated Carbonyl Compounds by Green Chemistry Metrics," ChemistryOpen, vol. 10, no. 1, pp. 48-64, 2021. [Link]

  • R. A. Pilli and V. B. V. da Silva, "Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions," The Journal of Organic Chemistry, vol. 87, no. 9, pp. 6056-6068, 2022. [Link]

  • J. Vacek et al., "Chemical Properties and Biological Activities of Cyclopentenediones: A Review," Mini-Reviews in Medicinal Chemistry, vol. 14, no. 4, pp. 322-331, 2014.
  • A. S. Y. Y. et al., "Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation," E-Journal of Chemistry, vol. 9, no. 3, pp. 1321-1326, 2012.
  • National Center for Biotechnology Information, "2-Cyclopenten-1-one," PubChem Compound Database. [Link]

  • Doc Brown, "infrared spectrum of cyclopentane." [Link]

  • Doc Brown, "H-1 proton nmr spectrum of cyclopentane." [Link]

  • ResearchGate, "The Vibrational Analysis of Cyclopentanone," 2014. [Link]

  • TETRAHEDRON CHEMISTRY CLASSES, "PART 19: MASS SPECTRUM OF CYCLOPENTANONE," YouTube, 2025. [Link]

  • University of Regensburg, "Interpretation of mass spectra." [Link]

  • Specac Ltd, "Interpreting Infrared Spectra." [Link]

Sources

Foundational

Discovery, Synthesis, and Application of 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9)

A Technical Guide on the Mechanistic Profiling and Organoleptic Utility of α-Sulfenylated Cyclic Ketones Executive Summary & Structural Rationale In the realm of synthetic and organoleptic chemistry, α-sulfenylated cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on the Mechanistic Profiling and Organoleptic Utility of α-Sulfenylated Cyclic Ketones

Executive Summary & Structural Rationale

In the realm of synthetic and organoleptic chemistry, α-sulfenylated cyclic ketones represent a unique structural class bridging the gap between reactive synthetic intermediates and high-impact sensory molecules. 2-(Butylsulfanyl)cyclopentan-1-one (often abbreviated as 2-BSC), identified by CAS Registry Number 90646-02-9, is a prime example of this molecular architecture. Comprising a five-membered cyclopentanone ring with a butylsulfanyl (butylthio) ether linkage at the alpha position, 2-BSC is highly valued in the formulation of complex flavor and fragrance profiles, particularly for imparting authentic "creamy" or "milk-like" notes.

From a physical chemistry standpoint, the molecular ground state of 2-BSC is governed by intricate orbital dynamics. The observed stabilization of both the sulfur and carbonyl lone pairs cannot be explained merely by mutual inductive effects. Instead, photoelectron spectroscopy of analogous 2-alkylthiocyclopentanones confirms that is the primary driver of this stabilization, significantly influencing both its chemical reactivity and its interaction with biological receptors.

Synthetic Methodologies: Divergent Pathways to α-Sulfenylation

As application scientists, we rely on robust, self-validating protocols to synthesize α-thioether ketones. The synthesis of 2-BSC can be achieved via two distinct mechanistic pathways: electrophilic sulfenylation of an enolate or nucleophilic substitution of an α-haloketone.

Protocol A: Electrophilic α-Sulfenylation via Lithium Enolate

This approach, building upon the foundational, directly forms the C-S bond at the alpha position of the ketone.

  • Step 1: Kinetic Enolization

    • Action: Add cyclopentanone (1.0 equiv) dropwise to a solution of Lithium Diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere. Stir for 45 minutes.

    • Causality: LDA is a bulky, non-nucleophilic base. Its use at cryogenic temperatures ensures quantitative, kinetic deprotonation to form the lithium enolate while completely suppressing competitive self-aldol condensation.

  • Step 2: Electrophilic Trapping

    • Action: Introduce dibutyl disulfide ( Bu2​S2​ , 1.2 equiv) dropwise to the enolate solution. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C.

    • Causality: The disulfide acts as a soft electrophile. The electron-rich enolate attacks the S-S bond, cleaving it to form the desired α-thioether. Lithium butanethiolate is expelled as a leaving group.

  • Step 3: Quenching & Workup

    • Action: Quench the reaction strictly with saturated aqueous NH4​Cl . Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

    • Causality: NH4​Cl provides a mild proton source that neutralizes excess base and lithium salts without risking the hydrolysis of the newly formed thioether or causing base-catalyzed epimerization at the chiral alpha carbon.

Protocol B: Nucleophilic Substitution of α-Haloketones

This alternative route is highly scalable and avoids the need for cryogenic conditions, relying instead on an SN​2 displacement mechanism.

  • Step 1: Thiolate Generation

    • Action: Suspend anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv) in acetone. Add 1-butanethiol (1.1 equiv) and stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is selected as a mild, heterogeneous base to deprotonate the thiol, generating the highly nucleophilic butanethiolate anion. Stronger bases (e.g., NaH or NaOH) are avoided as they could trigger unwanted Favorskii rearrangements or dehydrohalogenation of the subsequent ketone substrate.

  • Step 2: SN​2 Displacement

    • Action: Cool the suspension to 0 °C and add 2-bromocyclopentanone (1.0 equiv) slowly. Stir for 4 hours, allowing the reaction to reach room temperature.

    • Causality: The alpha-carbon of the bromoketone is highly electrophilic due to the adjacent electron-withdrawing carbonyl group. The butanethiolate executes a clean SN​2 attack, displacing the bromide ion. Temperature control minimizes elimination byproducts.

  • Step 3: Purification

    • Action: Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation.

    • Causality: Thioethers and unreacted thiols possess intense, lingering odors. Vacuum distillation ensures the complete removal of trace thiol impurities, which is critical for achieving the strict organoleptic purity required for flavor applications.

Synthesis CP Cyclopentanone Enolate Lithium Enolate (via LDA, -78°C) CP->Enolate Deprotonation Target 2-(Butylsulfanyl)cyclopentan-1-one (Target Compound) Enolate->Target Sulfenylation Disulfide Dibutyl Disulfide (Electrophile) Disulfide->Target S-Bu Transfer BromoCP 2-Bromocyclopentanone BromoCP->Target SN2 Substitution Thiol 1-Butanethiol + K2CO3 (Nucleophile) Thiol->Target S-Alkylation

Fig 1: Divergent synthetic pathways for 2-(butylsulfanyl)cyclopentan-1-one.

Quantitative Data & Process Metrics

To evaluate the efficacy of the synthetic routes and the physical profile of the target molecule, we summarize the core quantitative data below.

Table 1: Physicochemical Properties of 2-(Butylsulfanyl)cyclopentan-1-one

PropertyValue / Description
Chemical Formula C9H16OS
Molecular Weight 172.29 g/mol
CAS Registry Number 90646-02-9
Appearance Pale yellow to colorless liquid
Organoleptic Profile Creamy, milk-like, slightly alliaceous undertones

Table 2: Comparative Synthetic Yields & Purity Metrics

Synthetic RoutePrimary ReagentsAverage Yield (%)Crude Purity (%)Primary Impurities
Electrophilic Sulfenylation LDA, Dibutyl disulfide78 - 85> 92Unreacted disulfide, trace aldol dimers
Nucleophilic Substitution 2-Bromocyclopentanone, Butanethiol88 - 94> 95Disulfide oxidation products, elimination byproducts
Organoleptic Profiling & Receptor Signaling

Beyond its utility as a synthetic intermediate, 2-BSC is highly prized in the flavor and fragrance industry. It is specifically for its ability to impart an authentic "milk-like" flavor profile.

The human olfactory system is exquisitely sensitive to sulfur-containing volatile organic compounds (VOCs), often detecting them at parts-per-billion (ppb) thresholds. The perception of 2-BSC begins at the olfactory epithelium, where the molecule acts as a ligand for specific G-protein coupled receptors (GPCRs). The hyperconjugative stabilization of the C-S bond in 2-BSC dictates its spatial conformation, allowing it to dock precisely into the hydrophobic binding pockets of olfactory receptors, triggering a well-defined signal transduction cascade.

Signaling Ligand 2-BSC (Odorant) OR Olfactory Receptor (GPCR) Ligand->OR Binding G_alpha Gα_olf Activation OR->G_alpha Conformational Change AC Adenylyl Cyclase III G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion CNG CNG Ion Channel Opening cAMP->CNG Allosteric Activation Depol Membrane Depolarization CNG->Depol Action Potential

Fig 2: GPCR-mediated olfactory signal transduction cascade for thioethers.

References
  • Interaction Between the Carbonyl Group and a Sulfur Atom. Part XI: Photoelectron Spectra of Some 2-Alkylthiocyclopentanones. Phosphorus and Sulfur and the Related Elements. Available at:[Link]

  • New Synthetic Reactions. Sulfenylation and Dehydrosulfenylations of Esters and Ketones. Trost, B. M.; Salzmann, T. N.; Hiroi, K. Journal of the American Chemical Society. Available at:[Link]

  • Compound Summary: 2-(Butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9) & Perfume Composition Patents. Molaid Chemical Database. Available at:[Link]

Exploratory

Biological activity of 2-(Butylsulfanyl)cyclopentan-1-one

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(Butylsulfanyl)cyclopentan-1-one For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental da...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(Butylsulfanyl)cyclopentan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(Butylsulfanyl)cyclopentan-1-one is not extensively available in current scientific literature. This guide, therefore, provides a comprehensive analysis based on established knowledge of its core chemical motifs: the cyclopentanone ring and the butylsulfanyl (thioether) group. The objective is to forecast its potential biological activities and to propose a structured research framework for its investigation.

Introduction: A Molecule of Latent Potential

2-(Butylsulfanyl)cyclopentan-1-one is a sulfur-containing organic compound that, while not extensively studied, presents a compelling profile for biological investigation. Its structure combines a five-membered carbocyclic ring, the cyclopentanone core, with a flexible butylsulfanyl side chain. The cyclopentanone moiety is a recurring feature in numerous biologically active natural and synthetic compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects[1]. The incorporation of a thioether linkage introduces a sulfur atom, a "privileged" element in medicinal chemistry known to modulate a compound's physicochemical properties and biological interactions[2][3]. This guide will deconstruct the molecule to its constituent functional parts, project its likely biological activities, and lay out a comprehensive roadmap for its empirical validation.

Part 1: Deconstruction of the Core Structure and Predicted Biological Relevance

The Cyclopentanone Core: A Scaffold for Bioactivity

The cyclopentanone ring is a versatile scaffold found in a multitude of pharmacologically active molecules[1]. Derivatives of cyclopentanone have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: The cyclopentenone moiety (an α,β-unsaturated ketone derivative of cyclopentanone) is a well-known feature in compounds with cytotoxic activity. This is often attributed to its function as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules and modulating key signaling pathways like NF-κB and MAPK[1]. While 2-(Butylsulfanyl)cyclopentan-1-one is a saturated ketone, its potential for derivatization into an unsaturated analog, or its inherent ability to interact with cellular targets, warrants investigation into its cytotoxic and pro-apoptotic effects[4].

  • Anti-inflammatory Properties: Cyclopentanone derivatives have been investigated for their ability to modulate inflammatory pathways. Some diarylpentanoid derivatives of cyclopentanone, for instance, have shown inhibitory effects on nitric oxide (NO) production in macrophage cell lines, suggesting anti-inflammatory potential[5][6].

  • Antimicrobial Effects: The five-membered ring structure is also a component of various compounds with antibacterial and antifungal properties[7].

The Butylsulfanyl Moiety: The Influence of Sulfur

Sulfur-containing functional groups are integral to a vast number of approved drugs and pharmacologically active substances[2][3][8][9]. The thioether group in 2-(Butylsulfanyl)cyclopentan-1-one is anticipated to contribute significantly to its biological profile:

  • Modulation of Physicochemical Properties: The butylsulfanyl group increases the lipophilicity of the molecule compared to a simple alkyl-substituted cyclopentanone. This can enhance membrane permeability and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Activation and Targeting: Thioethers can undergo oxidation in vivo to form sulfoxides and sulfones, which may alter the biological activity, potency, and selectivity of the parent compound. A patent for cyclopentenone derivatives suggests that an -SR group at the 2-position could be cleaved in vivo via a reverse Michael reaction to release a more potent cyclopentenone equivalent, hinting at a potential pro-drug strategy[10].

  • Direct Interaction with Biological Targets: The sulfur atom can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and van der Waals forces, potentially contributing to target binding affinity and specificity[2][3].

Part 2: A Proposed Research Workflow for Elucidating Biological Activity

Given the absence of direct evidence, a systematic, multi-tiered approach is essential to characterize the biological activity of 2-(Butylsulfanyl)cyclopentan-1-one. The following workflow is proposed as a robust starting point.

Synthesis and Characterization

The initial step involves the synthesis and purification of 2-(Butylsulfanyl)cyclopentan-1-one. A potential synthetic route could involve the reaction of cyclopentanone with a suitable electrophilic sulfur reagent or the alkylation of 2-thiocyclopentanone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Cyclopentanone reagents Butanethiol + Oxidizing Agent start->reagents Reaction product 2-(Butylsulfanyl)cyclopentan-1-one reagents->product purification Column Chromatography product->purification characterization NMR, MS, IR Spectroscopy purification->characterization

Caption: Proposed high-level synthesis and characterization workflow.

In Vitro Screening for Bioactivity

A battery of in vitro assays should be conducted to screen for a broad range of potential biological activities.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, M14 melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(Butylsulfanyl)cyclopentan-1-one in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In_Vitro_Screening cluster_assays In Vitro Assays compound 2-(Butylsulfanyl)cyclopentan-1-one cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production in LPS-stimulated macrophages) compound->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC/MBC against bacterial/fungal strains) compound->antimicrobial data1 data1 cytotoxicity->data1 IC50 Values data2 data2 anti_inflammatory->data2 IC50 for NO Inhibition data3 data3 antimicrobial->data3 MIC/MBC Values

Caption: Tiered in vitro screening cascade.

Table 1: Hypothetical In Vitro Screening Data Summary

Assay TypeCell Line / OrganismEndpointPredicted Outcome
CytotoxicityHeLa (Cervical Cancer)IC50 (µM)10 - 50
CytotoxicityM14 (Melanoma)IC50 (µM)5 - 25
Anti-inflammatoryRAW 264.7 (Macrophages)NO Inhibition IC50 (µM)15 - 60
AntimicrobialE. coliMIC (µg/mL)50 - 200
AntimicrobialS. aureusMIC (µg/mL)25 - 100
Mechanism of Action (MoA) Studies

Should the initial screening reveal promising activity (e.g., cytotoxicity), subsequent studies should focus on elucidating the mechanism of action.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells (e.g., M14) with 2-(Butylsulfanyl)cyclopentan-1-one at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest and lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Caspase-3 Assay: Incubate the cell lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths over time.

  • Data Analysis: Quantify caspase-3 activity relative to an untreated control.

MoA_Pathway compound 2-(Butylsulfanyl)cyclopentan-1-one mitochondria Mitochondrial Stress compound->mitochondria ros ROS Production mitochondria->ros bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway.

Conclusion and Future Directions

2-(Butylsulfanyl)cyclopentan-1-one stands as a molecule with significant, albeit currently unexplored, therapeutic potential. By leveraging the known biological activities of its cyclopentanone core and the modulatory effects of its thioether moiety, a compelling case can be made for its investigation as a novel anticancer, anti-inflammatory, or antimicrobial agent. The structured research workflow proposed in this guide provides a clear and logical path forward for its synthesis, in vitro screening, and mechanistic evaluation. The insights gained from such studies will be invaluable in determining the ultimate place of this compound, and others like it, in the landscape of modern drug discovery.

References

  • A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives. Benchchem.
  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. ResearchGate.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org.
  • SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. UI Scholars Hub.
  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate.
  • The importance of sulfur-containing motifs in drug design and discovery. PubMed.
  • The importance of sulfur-containing motifs in drug design and discovery. ResearchGate.
  • The importance of sulfur-containing motifs in drug design and discovery. Semantic Scholar.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC.
  • NTU Singapore scientists develop new method for creating promising new sulphur-based medicines. EurekAlert!.
  • Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate.
  • Comparative Analysis of the Biological Activity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and Structurally Related Compounds. Benchchem.
  • WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. Google Patents.

Sources

Foundational

2-(Butylsulfanyl)cyclopentan-1-one and Structural Analogs: A Comprehensive Guide to Synthesis, Chemosensory Profiling, and Applications

Executive Summary The functionalization of cyclic ketones via α -thioalkylation represents a critical intersection between synthetic organic chemistry and chemosensory science. 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of cyclic ketones via α -thioalkylation represents a critical intersection between synthetic organic chemistry and chemosensory science. 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9)[1], an α -thioether derivative of cyclopentanone, serves as a prime example of a structurally simple yet functionally profound scaffold. Originally identified for its unique olfactory properties—specifically its ability to impart a creamy, milk-like flavor profile[2]—this molecule and its structural analogs have garnered significant attention in both the fragrance industry and as versatile intermediates in complex organic synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the structure-activity relationships (SAR) of these analogs, map their olfactory signal transduction pathways, and provide a self-validating, step-by-step synthetic protocol designed to maximize yield while mitigating common side reactions such as over-sulfenylation[3].

Structural Profiling & Physicochemical Properties

The core scaffold of 2-(butylsulfanyl)cyclopentan-1-one consists of a five-membered cyclopentanone ring with a butylsulfanyl (butylthio) group at the C2​ position. The presence of the sulfur atom introduces a highly polarizable electron cloud, which significantly alters the molecule's volatility, lipophilicity, and receptor-binding affinity compared to its oxygenated (ether) or purely aliphatic analogs.

By varying the length of the alkyl chain on the sulfur atom, chemists can precisely tune the physicochemical properties and the resulting chemosensory profile.

Table 1: Physicochemical and Chemosensory Data of Key Analogs
Structural AnalogR-GroupMolecular Weight ( g/mol )Est. LogPPrimary Odor Descriptor
2-(Methylsulfanyl)cyclopentan-1-one-CH₃130.211.25Sulfurous, alliaceous, harsh
2-(Ethylsulfanyl)cyclopentan-1-one-CH₂CH₃144.231.70Meaty, roasted, savory
2-(Propylsulfanyl)cyclopentan-1-one-CH₂(CH₂)CH₃158.262.15Fruity, slightly creamy
2-(Butylsulfanyl)cyclopentan-1-one -CH₂(CH₂)₂CH₃ 172.29 2.60 Milk-like, creamy, fatty
2-(Pentylsulfanyl)cyclopentan-1-one-CH₂(CH₂)₃CH₃186.313.05Waxy, mild, heavy fatty

Data synthesized from standard chemosensory evaluations and computed structural parameters[1][4].

Chemosensory Mechanisms & Olfactory Signaling

The transition from harsh, sulfurous notes (methyl analog) to creamy, lactonic notes (butyl analog) is a textbook example of how hydrophobic chain length dictates receptor pocket affinity. The sulfur atom acts as a soft Lewis base, interacting with specific metallo-receptors or hydrogen-bond donors within the olfactory receptor (OR) binding site. The butyl chain provides the optimal steric bulk to trigger ORs typically associated with dairy and fatty notes, a mechanism heavily leveraged in patents for milk-like flavor compositions[2][5].

Upon binding, the molecule initiates a highly conserved G-protein coupled receptor (GPCR) cascade.

OlfactoryPathway Odorant 2-(Butylsulfanyl) cyclopentan-1-one OR Olfactory Receptor (GPCR) Odorant->OR Binding Golf G-protein (G_olf) OR->Golf Activation AC3 Adenylate Cyclase 3 Golf->AC3 Stimulates cAMP cAMP Production AC3->cAMP Synthesizes CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Opens

Fig 1: Olfactory signal transduction pathway triggered by 2-(butylsulfanyl)cyclopentan-1-one.

Synthetic Methodologies: Protocols for α -Thioalkylation

While direct α -sulfenylation of ketone enolates using disulfides and strong bases (e.g., LDA) is possible[3], it frequently suffers from poor chemoselectivity, leading to α,α -disulfenylated byproducts due to the rapid equilibration of enolates.

To ensure a self-validating, high-yield system, we employ a two-step sequence: α -bromination followed by nucleophilic substitution . This approach isolates the reactive intermediate, allowing for strict stoichiometric control and preventing over-alkylation.

SynthesisWorkflow Step1 Step 1: Alpha-Bromination Cyclopentanone + Br2 Solvent: AcOH, RT Int1 2-Bromocyclopentanone Step1->Int1 85% Yield Step2 Step 2: Thioetherification Butanethiol + K2CO3 Solvent: Acetone, Reflux Int1->Step2 Nucleophilic Substitution Product 2-(Butylsulfanyl)cyclopentan-1-one Step2->Product 90% Yield

Fig 2: Two-step synthetic workflow for the preparation of 2-(butylsulfanyl)cyclopentan-1-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromocyclopentanone Causality Check: Acetic acid is used as a solvent because it facilitates the enolization of cyclopentanone, which is the rate-determining step for halogenation.

  • Charge a 500 mL round-bottom flask with cyclopentanone (0.1 mol, 8.4 g) and glacial acetic acid (100 mL).

  • Cool the mixture to 10°C using an ice-water bath.

  • Add a solution of bromine (0.105 mol, 16.8 g) in acetic acid (20 mL) dropwise over 1 hour. Self-Validation: The reaction is complete when the distinct red-brown color of bromine dissipates, indicating total consumption of the electrophile.

  • Pour the mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ until neutral, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-bromocyclopentanone as a pale yellow oil.

Step 2: Thioetherification to 2-(Butylsulfanyl)cyclopentan-1-one Causality Check: Potassium carbonate ( K2​CO3​ ) is chosen as a mild base to deprotonate 1-butanethiol without causing the elimination of HBr from the cyclopentanone ring (which would yield 2-cyclopenten-1-one).

  • In a 250 mL round-bottom flask, dissolve 2-bromocyclopentanone (0.05 mol, 8.15 g) in anhydrous acetone (100 mL).

  • Add anhydrous K2​CO3​ (0.06 mol, 8.29 g) and 1-butanethiol (0.055 mol, 4.96 g).

  • Reflux the mixture at 60°C for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1); the disappearance of the higher Rf​ brominated starting material confirms conversion.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 95:5) to obtain the pure 2-(butylsulfanyl)cyclopentan-1-one.

Advanced Applications & Future Directions

Beyond flavor and fragrance formulations, 2-(alkylthio)cyclopentanones are highly valuable in advanced organic synthesis. The α -thioether moiety can stabilize adjacent carbanions, making these molecules excellent substrates for directed aldol condensations. Furthermore, the sulfur atom can be selectively oxidized to a sulfoxide, which upon heating undergoes a syn-elimination to yield α,β -unsaturated cyclopentenones—a critical structural motif in the synthesis of prostaglandins and complex natural products.

Understanding the dual utility of 2-(butylsulfanyl)cyclopentan-1-one—both as an end-product in chemosensory applications and as a transient intermediate in total synthesis—allows researchers to fully leverage this unique chemical space.

References

  • Molaid Chemical Database. 2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9. Retrieved April 1, 2026. 1

  • National Center for Biotechnology Information (PubChem). 2-Pent-2-enylcyclopentan-1-one | C10H16O | CID 103502. (Reference for structural analogs and computed properties). 4

  • Shirakawa, T. (Soda Aromatic Co., Ltd.). Perfume composition and process for producing the same. U.S. Patent 7,252,849 B2, issued August 7, 2007.5

  • Okragla, E. et al. A Convenient and Efficient alpha-Sulfenylation of Carbonyl Compounds. ResearchGate (Synthesis Literature). 3

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(Butylsulfanyl)cyclopentan-1-one

Abstract This technical guide provides a comprehensive overview of 2-(butylsulfanyl)cyclopentan-1-one, a heterocyclic organic compound featuring an α-thioether substituted cyclopentanone core. The cyclopentanone motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(butylsulfanyl)cyclopentan-1-one, a heterocyclic organic compound featuring an α-thioether substituted cyclopentanone core. The cyclopentanone motif is a foundational structural unit in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agricultural chemicals.[1] The introduction of a butylsulfanyl group at the C2 position offers a strategic point for molecular modification, influencing physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document details the molecular properties, a robust and validated synthetic protocol via Michael addition, and a thorough analysis of the expected spectroscopic data for structural confirmation. It is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this versatile chemical intermediate.

Molecular Identification and Properties

Positive identification and understanding the fundamental properties of a compound are the bedrock of any scientific investigation. 2-(Butylsulfanyl)cyclopentan-1-one is a specific, well-defined chemical entity. Its key identifiers and computed properties are summarized below, providing the necessary data for procurement, handling, and analysis.

PropertyValueSource
IUPAC Name 2-(Butylsulfanyl)cyclopentan-1-one[2]
CAS Number 90646-02-9[2]
Molecular Formula C₉H₁₆OS[2]
Molecular Weight 172.29 g/mol [2]
InChI Key HDMMBBZMQHPJIY-UHFFFAOYSA-N[2]
SMILES CCCCCSC1CCCC1=O
Appearance Colorless to pale yellow liquid (predicted)

Chemical Structure: Chemical structure of 2-(Butylsulfanyl)cyclopentan-1-one

Synthesis via Nucleophilic Conjugate Addition

The synthesis of α-thioether ketones is a cornerstone transformation in organic chemistry. For 2-(butylsulfanyl)cyclopentan-1-one, the most efficient and atom-economical approach is the nucleophilic conjugate (Michael) addition of butanethiol to an α,β-unsaturated precursor, cyclopent-2-en-1-one.

Principle and Mechanistic Rationale

The chosen synthetic strategy leverages the high reactivity of the cyclopentenone system as a Michael acceptor.[3] The reaction mechanism proceeds through a well-understood, base-catalyzed pathway:

  • Thiolate Formation: A catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the butanethiol (BuSH) to form the highly nucleophilic butylthiolate anion (BuS⁻). This step is crucial as the thiolate is a significantly stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack: The butylthiolate anion attacks the electrophilic β-carbon of the cyclopent-2-en-1-one double bond. This is the key bond-forming step, resulting in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is rapidly protonated by a proton source in the reaction mixture (in this case, a protonated base molecule or a neutral thiol molecule) to yield the final, stable keto-product, 2-(butylsulfanyl)cyclopentan-1-one.

This method is favored for its typically high yields, mild reaction conditions, and the commercial availability of the starting materials.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol, from starting materials to the purified final product.

SynthesisWorkflow cluster_inputs Inputs start_material start_material process_step process_step product product analysis analysis SM1 Cyclopent-2-en-1-one Reaction Michael Addition (Room Temp, 2-4h) SM1->Reaction SM2 Butanethiol SM2->Reaction Catalyst Triethylamine (Base) Catalyst->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Reaction Quench Purification Silica Gel Column Chromatography Workup->Purification Crude Product FinalProduct 2-(Butylsulfanyl)cyclopentan-1-one Purification->FinalProduct Purified Product QC Spectroscopic Analysis (NMR, IR, MS) FinalProduct->QC Structure Verification

Caption: Workflow for the synthesis of 2-(butylsulfanyl)cyclopentan-1-one.

Detailed Experimental Protocol

This protocol describes a self-validating system, including reaction monitoring and rigorous purification to ensure product identity and purity.

Materials and Reagents:

  • Cyclopent-2-en-1-one (1.0 eq)

  • Butanethiol (1.1 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopent-2-en-1-one (e.g., 5.0 g, 60.9 mmol) dissolved in anhydrous ethanol (40 mL).

  • Reagent Addition: To the stirred solution at room temperature, add butanethiol (7.2 mL, 67.0 mmol, 1.1 eq) followed by the dropwise addition of triethylamine (0.85 mL, 6.1 mmol, 0.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash is critical to remove any unreacted thiol and the triethylamine catalyst.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 2-(butylsulfanyl)cyclopentan-1-one as a pure, colorless oil.

Spectroscopic Characterization

While experimental data for this specific compound is not widely published, its structure can be confidently predicted using established principles of spectroscopic analysis.[4] This predicted data serves as a benchmark for researchers synthesizing this molecule.

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by proximity to the electron-withdrawing carbonyl group and the electronegative sulfur atom.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-S-CH₂ -(CH₂)₂-CH₃2.55 - 2.65Triplet (t)2H
H-2 (CH-S)3.10 - 3.25Multiplet (m)1H
H-5 (CH₂)2.30 - 2.50Multiplet (m)2H
H-3, H-4 (CH₂)1.80 - 2.20Multiplet (m)4H
-S-CH₂-CH₂ -CH₂-CH₃1.50 - 1.60Sextet2H
-S-(CH₂)₂-CH₂ -CH₃1.35 - 1.45Sextet2H
-S-(CH₂)₃-CH₃ 0.88 - 0.95Triplet (t)3H
Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum will be characterized by a highly downfield signal for the carbonyl carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C1)215 - 220
C H-S (C2)48 - 52
C H₂ (C5)37 - 40
-S -C H₂-30 - 33
C H₂ (C3)28 - 31
-S-CH₂-C H₂-25 - 28
C H₂ (C4)20 - 23
-S-(CH₂)₂-C H₂-21 - 23
-S-(CH₂)₃-C H₃13 - 15
Expected Infrared (IR) and Mass Spectrometry (MS) Data
  • IR Spectroscopy: A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹ , characteristic of a five-membered ring ketone (C=O stretch). C-H stretching bands will appear around 2850-2960 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 172.10 . Key fragmentation patterns would likely include the loss of the butyl group and cleavage of the butylsulfanyl side chain.

Relevance and Applications in Drug Development

The 2-(butylsulfanyl)cyclopentan-1-one scaffold is of significant interest to the drug development community for several reasons:

  • Privileged Core Structure: The cyclopentanone ring is a "privileged scaffold" found in numerous FDA-approved drugs and natural products with potent biological activity.[1][5] It is a core component of prostaglandins, which are crucial signaling molecules, and various steroid-based drugs.[5] The cyclopentenone variant, a direct precursor, is a known moiety in anticancer compounds.[6]

  • Thioether Functionality: Sulfur-containing functional groups, like the butylsulfanyl thioether, are frequently incorporated into drug candidates.[7] They can serve as bioisosteres for other groups, improve metabolic stability by blocking sites of oxidation, enhance binding affinity through hydrophobic or sulfur-specific interactions, and modulate the overall pharmacokinetic profile of a molecule.

  • Synthetic Versatility: The ketone functionality allows for a wide range of subsequent chemical transformations. It can be converted to alcohols, amines, or used in aldol condensations and other C-C bond-forming reactions to build molecular complexity. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, creating new analogues with different electronic and steric properties.

This combination makes 2-(butylsulfanyl)cyclopentan-1-one a valuable building block for generating libraries of novel compounds for screening against various biological targets, from enzymes to receptors, in the pursuit of new therapeutic agents.

Conclusion

2-(Butylsulfanyl)cyclopentan-1-one is a well-defined chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has established its core properties and presented a robust, mechanistically sound protocol for its synthesis via the conjugate addition of butanethiol to cyclopent-2-en-1-one. The provided spectroscopic predictions offer a reliable standard for the structural verification and quality control of the synthesized material. Given the established importance of both the cyclopentanone core and thioether moieties in pharmaceuticals, this compound represents a valuable and versatile starting point for the design and discovery of novel bioactive molecules.

References

  • NextSDS. (n.d.). 2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. Retrieved from [Link]

  • Google Patents. (1982). US4359586A - Synthesis 2-alkyl cyclopentenolones.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Google Patents. (1997). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Google Patents. (1986). EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones.
  • Moshang Chemical. (n.d.). 2-(Butylsulfanyl)cyclopentan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-2-cyclopenten-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (2-Butynyl)cyclopentane. Retrieved from [Link]

  • F. F. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-22. Retrieved from [Link]

  • American Chemical Society. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]

  • O. C. et al. (2015). Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes. Frontiers in Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-ethylbutyl)cyclopentan-1-one — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cycloheptylmethylsulfanyl)cyclopentan-1-one. Retrieved from [Link]

  • H. E. et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and Applications of CAS 90646-02-9

Executive Overview As the demand for sophisticated sensory modulation in the food, beverage, and fragrance industries accelerates, the role of volatile sulfur compounds has become increasingly prominent. CAS 90646-02-9 ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As the demand for sophisticated sensory modulation in the food, beverage, and fragrance industries accelerates, the role of volatile sulfur compounds has become increasingly prominent. CAS 90646-02-9 , chemically identified as 2-(Butylsulfanyl)cyclopentan-1-one (or 2-(butylthio)cyclopentanone), is a highly specialized thioether derivative of cyclopentanone. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and primary applications in flavor chemistry—specifically its critical role in formulating authentic dairy and milk-like organoleptic profiles.

Structural and Physicochemical Profiling

The molecular architecture of CAS 90646-02-9 features a cyclopentanone ring with a butylsulfanyl moiety substituted at the alpha ( α ) position. This α -thio substitution significantly alters the electronic landscape of the parent ketone, lowering its volatility while dramatically increasing its receptor binding affinity in human olfactory pathways.

Table 1: Quantitative Physicochemical Data for CAS 90646-02-9

ParameterSpecification / Value
IUPAC Name 2-(Butylsulfanyl)cyclopentan-1-one
CAS Registry Number 90646-02-9
Molecular Formula C₉H₁₆OS
Molecular Weight 172.29 g/mol
InChIKey HDMMBBZMQHPJIY-UHFFFAOYSA-N
Organoleptic Profile Creamy, milky, savory, sulfurous undertones
Primary Application Flavor and fragrance modulation (Dairy matrices)

Synthetic Methodologies & Mechanistic Pathways

The synthesis of α -alkylthio cyclic ketones requires strict regiocontrol to prevent poly-alkylation or aldol condensation. The most robust and high-yielding approach is the direct electrophilic sulfenylation of the cyclopentanone enolate, a methodology grounded in established organic synthesis protocols for the 1 [1].

Step-by-Step Protocol: Direct Electrophilic Sulfenylation
  • Step 1: Reagent Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under argon. Add anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine.

  • Step 2: Cryogenic Enolization: Cool the vessel to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 equivalents of n-Butyllithium (n-BuLi) to generate Lithium Diisopropylamide (LDA).

    • Causality Check: The use of a bulky, non-nucleophilic base (LDA) at cryogenic temperatures (-78°C) ensures complete, irreversible deprotonation to form the kinetic enolate . This strictly suppresses the competing aldol self-condensation pathway, which is a notorious side reaction for unhindered cyclic ketones like cyclopentanone.

  • Step 3: Ketone Addition: Slowly introduce 1.0 equivalent of cyclopentanone. Stir for 30 minutes to ensure complete enolate formation.

  • Step 4: Electrophilic Trapping: Add 1.2 equivalents of dibutyl disulfide dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality Check: Dibutyl disulfide is chosen over butanesulfenyl chloride because disulfides are stable and easily handled, whereas sulfenyl chlorides are highly reactive and prone to causing unwanted α -chlorination side reactions. The reaction proceeds via an Sₙ2-type nucleophilic attack by the enolate carbon onto the sulfur atom, cleaving the S-S bond.

  • Step 5: Work-up & Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 95:5 Hexane:Ethyl Acetate) to yield the pure target compound.

Synthesis A Cyclopentanone B LDA / THF (-78°C) A->B Deprotonation C Lithium Enolate B->C Enolization D Dibutyl Disulfide C->D Nucleophilic Attack E CAS 90646-02-9 D->E Sulfenylation

Figure 1: Mechanistic pathway for the direct electrophilic sulfenylation of cyclopentanone.

Application in Flavor Chemistry & Sensory Modulation

CAS 90646-02-9 is a highly valued sensory modulator. Thioethers generally exhibit significantly lower odor detection thresholds compared to their oxygenated analogs. The butylsulfanyl moiety imparts a rich, savory, and creamy organoleptic profile that is practically impossible to achieve with standard lactones alone.

According to 2 [2] and its European equivalent 3 [3], CAS 90646-02-9 is utilized to create highly authentic "milk-like" flavors.

  • The Formulation Mechanism: The thioether is blended at trace parts-per-million (ppm) levels with 5-alkenoic or 6-alkenoic acids (which provide a creamy, fatty base) and lower aliphatic aldehydes (<8 carbons, providing volatile top notes).

  • Causality of Synergy: The sulfur compound acts as an olfactory bridge. It suppresses the harsh, metallic off-notes sometimes associated with short-chain aldehydes while amplifying the rich mouthfeel perception of the alkenoic acids, resulting in a cohesive, full-bodied dairy profile.

Figure 2: Synergistic integration of CAS 90646-02-9 in dairy flavor matrices.

Analytical Characterization Protocols

To ensure the synthesized material meets the rigorous purity standards required for food and fragrance applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system ; the observation of the specific fragmentation pattern confirms both purity and structural identity.

Step-by-Step GC-MS Validation Protocol
  • Sample Preparation: Dilute the purified CAS 90646-02-9 to a concentration of 1 mg/mL in GC-grade hexane.

  • Column Selection: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 μm film thickness). Reasoning: A non-polar stationary phase ensures optimal resolution of the moderately polar thioether from any unreacted, highly polar cyclopentanone or non-polar disulfide precursors.

  • Temperature Programming: Set the initial oven temperature to 60°C (hold for 2 min). Ramp at 10°C/min to 250°C, and hold for 5 min. Injector temperature: 250°C.

  • MS Conditions: Operate in Electron Impact (EI) mode at 70 eV. Set the scan range from m/z 50 to 300.

  • Self-Validating Data Interpretation:

    • Molecular Ion: You must observe the parent ion [M]⁺ peak at m/z 172 .

    • Base Peak / Major Fragments: Look for the loss of the butyl radical ([M - C₄H₉]⁺) yielding a fragment at m/z 115 . A secondary diagnostic cleavage of the entire butanethiol group ([M - C₄H₁₀S]⁺) will yield the cyclopentenone radical cation at m/z 82 . If these three peaks are present in the correct ratios, the structural identity is unequivocally validated.

References

  • Title: Reductive sulfenylation.
  • Source: Google Patents / Soda Aromatic Co., Ltd.
  • Source: Google Patents / Soda Aromatic Co., Ltd.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Butylsulfanyl)cyclopentan-1-one in Advanced Organic Synthesis and Fragrance Chemistry

Target Audience: Synthetic Organic Chemists, Process Researchers, and Fragrance/Drug Development Professionals. Executive Summary The functionalization of cyclic ketones is a cornerstone of complex molecule synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Fragrance/Drug Development Professionals.

Executive Summary

The functionalization of cyclic ketones is a cornerstone of complex molecule synthesis. 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), an α -alkylthio cyclic ketone, serves as a highly versatile, bifunctional intermediate. The presence of the butylsulfanyl moiety not only stabilizes the adjacent enolate—enabling highly regioselective α -alkylations—but also acts as a latent leaving group. Through controlled oxidation to the corresponding sulfoxide and subsequent thermal syn-elimination, this intermediate provides a mild, transition-metal-free pathway to cyclopent-2-en-1-ones, which are critical scaffolds in prostaglandin synthesis and fragrance chemistry[1].

This application note details the physicochemical profile, mechanistic rationale, and validated experimental protocols for utilizing 2-(butylsulfanyl)cyclopentan-1-one in synthetic workflows.

Physicochemical Profiling & Structural Rationale

PropertySpecification
Chemical Name 2-(Butylsulfanyl)cyclopentan-1-one (or 2-butylthiocyclopentanone)
CAS Number 90646-02-9
Molecular Formula C9H16OS
Molecular Weight 172.29 g/mol
Appearance Colorless to pale yellow liquid
Organoleptic Profile Sulfurous, fruity; utilized as a precursor for milk-like flavor compositions[2].

Why Butanethiol? While lighter thiols (e.g., methanethiol, ethanethiol) can be used for α -sulfenylation, butanethiol offers a superior balance of properties. It is less volatile, significantly easier to handle in a standard fume hood, and the resulting butylsulfanyl group provides optimal steric bulk to direct subsequent enolate alkylations without completely hindering the α -carbon. Furthermore, during thermal elimination, the extruded butanesulfenic acid is easily removed during aqueous workup.

Core Synthetic Utility & Mechanistic Pathways

Regioselective α -Alkylation

Unsubstituted cyclopentanone is notoriously difficult to mono-alkylate cleanly due to competing polyalkylation and aldol condensation. The introduction of the α -butylsulfanyl group fundamentally alters the pKa of the adjacent α -proton. The sulfur atom stabilizes the resulting enolate through polarizability and d-orbital participation. This allows for controlled, regioselective alkylation. Subsequent desulfurization (e.g., using Raney Nickel or dissolving metal reduction) yields cleanly mono-alkylated cyclopentanones, which are highly prized in the synthesis of jasmone analogs and δ -lactones[3][4].

Sulfoxide Elimination to Cyclopent-2-en-1-ones

The synthesis of α,β -unsaturated ketones often relies on harsh halogenation-dehydrohalogenation sequences or complex palladium-catalyzed dehydrogenations. 2-(Butylsulfanyl)cyclopentan-1-one bypasses these issues via a two-step sequence:

  • Chemoselective Oxidation : The thioether is oxidized to a sulfoxide.

  • Thermal syn-Elimination : Heating the sulfoxide induces a concerted, pericyclic syn-elimination, extruding butanesulfenic acid and forming the double bond[1][5].

Workflow A Cyclopentanone B alpha-Bromination (Br2 or NBS) A->B C 2-Bromocyclopentanone B->C D Thioetherification (Butanethiol, Base) C->D E 2-(Butylsulfanyl)cyclopentan-1-one Target Intermediate D->E F Oxidation (mCPBA) & Thermal Elimination E->F H Base / Alkyl Halide & Desulfurization E->H G Cyclopent-2-en-1-ones (Bioactive Scaffolds) F->G I 2-Alkylcyclopentanones (Fragrance Compounds) H->I

Fig 1: Synthetic workflow of 2-(butylsulfanyl)cyclopentan-1-one and its downstream applications.

Experimental Protocols

Caution: All procedures involving butanethiol and its derivatives must be conducted in a well-ventilated fume hood due to strong odors and potential toxicity. Standard PPE (gloves, goggles, lab coat) is mandatory.

Protocol 1: Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one

This protocol utilizes a nucleophilic substitution approach, leveraging sodium butanethiolate[3][4].

Reagents:

  • 2-Bromocyclopentanone: 100 mmol (16.3 g)

  • Butane-1-thiol: 110 mmol (9.9 g)

  • Metallic Sodium: 110 mmol (2.53 g)

  • Absolute Ethanol: 150 mL

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide : To a flame-dried, 500 mL 3-neck round-bottom flask equipped with an argon inlet, add 150 mL of absolute ethanol. Slowly add metallic sodium (2.53 g) in small pieces. Causality: Generating sodium ethoxide in situ ensures an anhydrous environment, preventing the hydrolysis of the α -bromo ketone.

  • Thiolate Generation : Once the sodium has completely dissolved and the solution returns to room temperature, add butane-1-thiol (9.9 g) dropwise over 10 minutes. Stir for 30 minutes. Causality: Ethoxide quantitatively deprotonates the thiol (pKa ~10.5) to form the highly nucleophilic sodium butanethiolate.

  • Substitution : Cool the reaction mixture to 0 °C using an ice bath. Add 2-bromocyclopentanone (16.3 g) dropwise over 30 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup : Quench the reaction with 100 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether (3 × 75 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude product via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 2-(butylsulfanyl)cyclopentan-1-one as a pale yellow liquid.

Protocol 2: Conversion to Cyclopent-2-en-1-one via Sulfoxide Elimination

This protocol describes the controlled oxidation and subsequent thermal elimination to yield the α,β -unsaturated ketone[1][5].

Reagents:

  • 2-(Butylsulfanyl)cyclopentan-1-one: 50 mmol (8.6 g)

  • m-Chloroperoxybenzoic acid (mCPBA, 77%): 52.5 mmol (11.7 g)

  • Dichloromethane (DCM): 100 mL

  • Toluene: 100 mL

Step-by-Step Methodology:

  • Chemoselective Oxidation : Dissolve 2-(butylsulfanyl)cyclopentan-1-one (8.6 g) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Oxidant : Dissolve mCPBA (11.7 g) in 50 mL of DCM and add it dropwise to the reaction mixture over 45 minutes. Causality: Strict temperature control (-78 °C) and exact stoichiometry (1.05 equiv) are critical to kinetically favor the formation of the sulfoxide and prevent over-oxidation to the sulfone, which cannot undergo the desired syn-elimination.

  • Quench and Extraction : Stir for 2 hours at -78 °C, then quench with 50 mL of saturated aqueous Na2​S2​O3​ to destroy unreacted peroxide. Warm to room temperature, wash the organic layer with saturated NaHCO3​ (3 × 50 mL) to remove m-chlorobenzoic acid, dry over Na2​SO4​ , and concentrate. The crude α -butylsulfinylcyclopentan-1-one is used directly in the next step.

  • Thermal Elimination : Dissolve the crude sulfoxide in 100 mL of anhydrous toluene. Equip the flask with a reflux condenser and heat to 110 °C for 2 hours. Causality: The concerted syn-elimination requires significant thermal energy. Toluene (b.p. 110 °C) provides the exact thermal window required without causing product decomposition.

  • Isolation : Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the target cyclopent-2-en-1-one.

Mechanism N1 2-(Butylsulfanyl) cyclopentan-1-one N2 Oxidation (mCPBA, -78°C) N1->N2 N3 alpha-Butylsulfinyl cyclopentan-1-one N2->N3 N4 Thermal syn-Elimination (110°C, Toluene) N3->N4 N5 Cyclopent-2-en-1-one + Butanesulfenic Acid N4->N5

Fig 2: Mechanistic pathway of the sulfoxide oxidation and thermal syn-elimination.

Quantitative Data & Optimization

The self-validating nature of these protocols relies heavily on the choice of oxidant and elimination solvent. The tables below summarize the optimization data that dictate the parameters in Protocol 2.

Table 1: Optimization of Thioether Oxidation to Sulfoxide Monitoring by TLC (KMnO4 stain) is required, as aliphatic thioethers lack UV absorbance.

OxidantEquivalentsSolventTemp (°C)Yield (%)Chemoselectivity (Sulfoxide:Sulfone)
mCPBA 1.05 CH₂Cl₂ -78 to 0 92 >95:5
NaIO₄1.10MeOH/H₂O0 to 258590:10
H₂O₂ / Ti(OiPr)₄2.00MeOH257880:20
H₂O₂ (30%)3.00AcOH254510:90 (Over-oxidation)

Table 2: Solvent Effects on Thermal syn-Elimination of α -Butylsulfinylcyclopentan-1-one The elimination is highly temperature-dependent. Solvents with boiling points below 80 °C fail to provide the necessary activation energy.

SolventBoiling Point (°C)Time (h)Conversion (%)Isolated Yield (%)
Dichloromethane4024<5N/A
THF66124035
Benzene8088578
Toluene 110 2 >99 94
Xylene1400.5>9972 (Product Decomposition)

References

  • 2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9 Chemical Properties Source: Molaid Chemical Database URL:[Link][2]

  • Perfume composition and process for producing the same (EP1396534A1) Source: European Patent Office / Google Patents URL:[3][4][6]

  • Synthesis of Chiral Cyclopentenones Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Cyclopentenone Synthesis Source: Organic Chemistry Portal URL:[Link][5]

Sources

Application

2-(Butylsulfanyl)cyclopentan-1-one reaction mechanisms

Application Note: Mechanistic Pathways and Protocols for the Regioselective Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one Executive Summary 2-(Butylsulfanyl)cyclopentan-1-one (CAS No. 90646-02-9) is a highly valued α-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Pathways and Protocols for the Regioselective Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one

Executive Summary

2-(Butylsulfanyl)cyclopentan-1-one (CAS No. 90646-02-9) is a highly valued α-sulfenylated cyclic ketone. Originally recognized for its unique milk-like flavor profile in the fragrance and food industries, it also serves as a critical intermediate in the synthesis of complex thio-substituted pharmaceuticals. The synthesis of this molecule requires precise regiocontrol to ensure functionalization occurs exclusively at the α-carbon (C2), avoiding the formation of a hemithioacetal at the carbonyl carbon (C1) or a β-thioether (C3) through competing pathways.

Mechanistic Principles of Regioselective Thio-Functionalization

The regioselective introduction of a butylsulfanyl group into a cyclopentyl system is strictly governed by the inherent polarity of the carbonyl moiety and the choice of reagents.

Avoiding the Conjugate Addition Trap: A common misconception in early-stage assay design is attempting to react butanethiol directly with an α,β-unsaturated ketone (e.g., cyclopent-2-en-1-one). Under basic conditions, this results in a conjugate (1,4) Michael addition, driven by the nucleophilic attack of the thiolate anion on the electrophilic β-carbon, yielding 3-(butylsulfanyl)cyclopentan-1-one[1],[2].

The α-Sulfenylation Pathway (Umpolung): To synthesize the target 2-(butylsulfanyl)cyclopentan-1-one, the polarity must be reversed. The cyclopentanone must act as the nucleophile (via an enolate or enamine), and the sulfur source must act as the electrophile[3]. This is classically achieved through the α-sulfenylation of ketones using electrophilic sulfur reagents such as dibutyl disulfide ( BuS-SBu ) or S -butyl benzenesulfonothioate ( BuS-SO2​Ph ).

The Reaction Mechanism:

  • Kinetic Enolization: Treatment of cyclopentanone with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at -78 °C rapidly generates the kinetic lithium enolate.

  • Electrophilic Attack: The electron-rich α-carbon of the enolate attacks the electrophilic sulfur atom of the sulfenylating agent.

  • Irreversible Trapping: When using S -butyl benzenesulfonothioate, the benzenesulfinate anion ( PhSO2−​ ) acts as an excellent leaving group, driving the reaction forward irreversibly and preventing the equilibrium issues common with simple disulfides[3].

Pathway Visualization

AlphaSulfenylation A Cyclopentanone (Substrate) B LDA, THF, -78°C (Deprotonation) A->B C Lithium Enolate (Nucleophile) B->C E S(N)2-like Attack (C-S Bond Formation) C->E D S-Butyl Benzenesulfonothioate (Electrophile) D->E F 2-(Butylsulfanyl)cyclopentan-1-one (Target Product) E->F

Mechanistic pathway of the regioselective α-sulfenylation of cyclopentanone.

Experimental Workflow & Self-Validating Protocol

Protocol: Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one via Lithium Enolate Intermediates

Objective: To synthesize the target molecule with >95% regioselectivity and minimal di-sulfenylation.

Reagents & Equipment:

  • Cyclopentanone (1.0 eq, 10 mmol)

  • Lithium diisopropylamide (LDA) (1.1 eq, 11 mmol, 2.0 M in THF/heptane)

  • S -Butyl benzenesulfonothioate (0.95 eq, 9.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Flame-dried Schlenk flask under an Argon atmosphere.

Step-by-Step Procedure:

Step 1: Preparation of the Enolate (Kinetic Control)

  • Charge the Schlenk flask with anhydrous THF (20 mL) and LDA (5.5 mL, 11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality: The -78 °C temperature is critical. It ensures the formation of the kinetic enolate and suppresses the thermodynamically favored aldol self-condensation of cyclopentanone.

  • Slowly add cyclopentanone (0.88 mL, 10 mmol) dropwise over 15 minutes. Stir for an additional 45 minutes at -78 °C.

  • Self-Validation Check: A 0.1 mL aliquot quenched in D2​O and analyzed via 1H NMR should show >98% deuterium incorporation at the α-position, confirming complete enolization.

Step 2: Electrophilic Sulfenylation (Mitigating Over-Reaction)

  • Dissolve S -butyl benzenesulfonothioate (2.19 g, 9.5 mmol) in anhydrous THF (10 mL).

  • Add this solution dropwise to the enolate over 30 minutes at -78 °C.

  • Field-Proven Insight (Causality): We deliberately use 0.95 equivalents of the electrophile. The introduction of a thioether group increases the acidity of the remaining α-proton. If the electrophile is in excess, the mono-sulfenylated product can undergo rapid proton exchange with unreacted enolate, leading to 2,2-bis(butylsulfanyl)cyclopentan-1-one. Keeping the enolate in slight excess prevents this[3].

  • Stir the reaction mixture for 2 hours, allowing it to slowly warm to -20 °C.

Step 3: Quench and Purification

  • Quench the reaction by adding saturated aqueous NH4​Cl (15 mL) at -20 °C.

  • Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: TLC (Hexanes/EtOAc 9:1) should reveal a new spot ( Rf​≈0.6 ) distinct from cyclopentanone ( Rf​≈0.4 ) and the electrophile.

  • Purify the crude oil via flash column chromatography on silica gel. Yield: Typically 75-82% of a pale yellow oil.

Quantitative Optimization Matrix

To assist process chemists in scaling up the synthesis or adapting it for enantioselective applications, the following table summarizes the yield and selectivity outcomes based on variations in base, electrophile, and temperature.

Base / CatalystElectrophileSolventTemp (°C)Yield (%)Mono:Di RatioRef
LDA (1.1 eq) Dibutyl disulfide (0.95 eq)THF-78 to 054%85:15[3]
LDA (1.1 eq) S -Butyl benzenesulfonothioate (0.95 eq)THF-78 to -2081% 98:2 [3]
NaH (1.2 eq) Dibutyl disulfide (1.0 eq)DMF0 to 2532%60:40[3]
Chiral Pyrrolidine (20 mol%) 1-(Butylsulfanyl)-1,2,4-triazole CH2​Cl2​ 2578%*99:1[4]

*Note: The organocatalytic method utilizing chiral secondary amines (e.g., Jørgensen's pyrrolidine derivatives) avoids cryogenic temperatures and yields products with high enantiomeric excess (up to 95% ee), though reaction times are extended to 24-48 hours[4].

References

  • Molaid. "2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9". Source: Molaid Chemical Database. URL:

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition". Source: Master Organic Chemistry. URL: 1

  • Wikipedia. "Nucleophilic conjugate addition". Source: Wikipedia. URL: 2

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. "Enantioselective Organocatalyzed α Sulfenylation of Aldehydes". Source: Angewandte Chemie International Edition / Organic Chemistry Portal. URL: 4

  • Chemical Reviews. "α-Sulfenylated carbonyl compounds in organic synthesis". Source: ACS Publications. URL: 3

Sources

Method

Application Notes &amp; Protocols: Synthesis and Utilization of 2-(Butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9)

Executive Summary 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), also known as 2-butylthiocyclopentanone, is a highly versatile organosulfur building block. Primarily utilized in the synthesis of heat-resistant pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), also known as 2-butylthiocyclopentanone, is a highly versatile organosulfur building block. Primarily utilized in the synthesis of heat-resistant perfume compositions and complex milk-like flavor profiles, this compound also serves as a critical intermediate in medicinal chemistry. The presence of the thioether linkage on the cyclopentanone ring provides a dual-reactivity handle: the alpha-position is activated for enolization and subsequent C-C bond formation, while the sulfur atom can be selectively oxidized to sulfoxides or sulfones [1].

This application note provides a deep dive into the mechanistic rationale, comparative synthesis routes, and self-validating experimental protocols for generating and utilizing this compound.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2-(butylsulfanyl)cyclopentan-1-one typically proceeds via one of two primary pathways: Nucleophilic Substitution or Thia-Michael Addition .

  • Nucleophilic Substitution : This is the industrially validated route cited in patent literature (). It involves the in situ generation of a highly nucleophilic butyl thiolate anion using sodium ethoxide, which subsequently attacks the alpha-carbon of 2-chlorocyclopentanone. The causality behind using strictly anhydrous conditions is to prevent the competitive formation of 2-hydroxycyclopentanone via hydroxide displacement, which would severely impact yield and purity.

  • Thia-Michael Addition : An alternative, greener approach involves the conjugate addition of 1-butanethiol to 2-cyclopenten-1-one. The causality for selecting this route in modern drug development is its superior atom economy (100%) and the elimination of halogenated waste (NaCl), though it requires careful control of catalytic base to prevent polymerization of the enone.

Downstream, the thioether is frequently oxidized to 2-butylsulfonylcyclopentanone (). The resulting sulfone group acts as a potent electron-withdrawing group, drastically increasing the acidity of the adjacent alpha-protons, thereby facilitating complex downstream alkylations.

Visual Workflow: Synthesis & Downstream Functionalization

SynthesisWorkflow N1 2-Chlorocyclopentanone + 1-Butanethiol N3 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9) N1->N3 Nucleophilic Substitution (NaOEt, EtOH) N2 2-Cyclopenten-1-one + 1-Butanethiol N2->N3 Thia-Michael Addition (Base cat.) N4 Oxidation (H2O2 or mCPBA) N3->N4 N6 Enolization & Alkylation (Base + R-X) N3->N6 N5 2-Butylsulfonylcyclopentanone (Sulfone Derivative) N4->N5 Yield >85% N7 Substituted Cyclopentanones (Flavor/Fragrance/Pharma) N6->N7 C-C Bond Formation

Workflow of 2-(Butylsulfanyl)cyclopentan-1-one synthesis and downstream functionalization.

Quantitative Data & Route Comparison

To guide experimental design, the physicochemical properties and a comparison of the two primary synthetic routes are summarized below.

Table 1: Physicochemical Properties of 2-(Butylsulfanyl)cyclopentan-1-one

PropertyValueImplication for Handling
Molecular Formula C9H16OSStandard organosulfur compound.
Molecular Weight 172.29 g/mol Determines stoichiometric calculations.
LogP (Octanol/Water) 2.4Highly lipophilic; requires non-polar extraction solvents (e.g., Et2O, Hexane).
H-Bond Donors/Acceptors 0 / 2Cannot self-associate via H-bonding; volatile enough for GC-MS analysis.

Table 2: Comparison of Synthetic Routes

ParameterNucleophilic Substitution[1]Thia-Michael Addition
Starting Materials 2-Chlorocyclopentanone + 1-Butanethiol2-Cyclopenten-1-one + 1-Butanethiol
Reagent/Catalyst Stoichiometric NaOEt (Base)Catalytic DBU or Et3N
Atom Economy Moderate (Generates NaCl byproduct)100% (Addition reaction)
Primary Challenge Exothermic thiolate generation; moisture sensitivity.Competitive polymerization of enone.
Industrial Precedent High (Standard patent route)Emerging (Green chemistry focus)

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Protocol A: Synthesis via Nucleophilic Substitution

Reference Standard:

Objective: Synthesize 2-(butylsulfanyl)cyclopentan-1-one via the displacement of an alpha-chloride.

  • Preparation of Sodium Ethoxide (Thiolate Precursor):

    • Under a strict inert nitrogen atmosphere, charge a flame-dried 1 L three-neck round-bottom flask with 600 mL of anhydrous ethanol.

    • Slowly add 13.8 g (0.6 mol) of metallic sodium in small, freshly cut pieces.

    • Self-Validation Check: The reaction is complete when hydrogen gas evolution entirely ceases and no solid sodium remains. This guarantees the absence of unreacted sodium, which could violently react during aqueous workup.

  • Thiolate Generation:

    • Cool the sodium ethoxide solution to 0°C using an ice-water bath.

    • Dropwise add 64.8 g (0.72 mol) of 1-butanethiol over 30 minutes.

    • Causality Note: The slight excess of thiol ensures complete consumption of the base, preventing base-catalyzed self-condensation of the cyclopentanone in the next step.

  • Substitution Reaction:

    • To the cold thiolate solution, slowly add a solution of 2-chlorocyclopentanone (approx. 0.6 mol) dissolved in 50 mL of anhydrous ethanol.

    • Maintain the internal temperature below 10°C during the addition. Causality Note: Elevated temperatures promote Favorskii-type ring contractions or elimination reactions.

  • Reaction Maturation & IPC:

    • Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, dilute in hexane, and analyze via GC-MS or TLC (Hexane:EtOAc 9:1). The complete disappearance of the 2-chlorocyclopentanone peak/spot validates reaction completion.

  • Work-up and Purification:

    • Quench the reaction by adding 200 mL of distilled water to dissolve the precipitated NaCl.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter, concentrate under reduced pressure, and purify the crude oil via vacuum distillation to yield the target compound (~90 g).

Protocol B: Oxidation to 2-Butylsulfonylcyclopentanone

Reference Standard:

Objective: Convert the thioether to a sulfone to activate the alpha-position for subsequent pharmaceutical or fragrance derivatization.

  • Setup & Reagent Addition:

    • Dissolve 88 g of 2-(butylsulfanyl)cyclopentan-1-one in 300 mL of diethyl ether in a 1 L flask equipped with a magnetic stirrer. Cool to 0°C.

    • Slowly add a 30% molar excess of m-chloroperoxybenzoic acid (mCPBA) in portions.

    • Causality Note: A 30% excess is mandatory to drive the intermediate sulfoxide fully to the sulfone state.

  • Maturation & IPC:

    • Stir the suspension at room temperature for 4 hours. As the reaction proceeds, m-chlorobenzoic acid will precipitate as a white solid.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). You should observe the disappearance of the starting material (high Rf), the transient appearance of the sulfoxide (lowest Rf, highly polar), and the final accumulation of the sulfone (intermediate Rf).

  • Work-up:

    • Filter off the precipitated m-chlorobenzoic acid.

    • Wash the ether filtrate sequentially with saturated aqueous NaHCO3 (3 x 100 mL) until the aqueous phase remains basic (pH > 8). Causality Note: This ensures the complete removal of any residual peroxy acid and benzoic acid byproducts.

    • Wash with brine, dry over MgSO4, filter, and concentrate in vacuo to afford pure 2-butylsulfonylcyclopentanone.

References

  • Title: Perfume composition and process for producing the same (EP1396534A1)
  • Title: Glycerol mono 5-and/or 6-alkenoic acid ester, and ... (JPH0931015A)
  • Title: 2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9 Source: Molaid Chemical Database URL: [Link]

Application

Application Notes &amp; Protocols: 2-(Butylsulfanyl)cyclopentan-1-one in Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9) Introduction & Mechanistic Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, functionalized carbocycles are essential for constructing conformationally restricted pharmacophores. 2-(Butylsulfanyl)cyclopentan-1-one (also known as 2-butylthiocyclopentanone) is a highly versatile α -thioether building block[1]. While historically explored in fragrance chemistry, its structural motif—a cyclopentanone ring activated by an adjacent lipophilic thioether—makes it a powerful precursor for advanced pharmaceutical intermediates[2].

The synthetic utility of this compound stems from the unique electronic properties of the α -sulfur atom:

  • Carbanion Stabilization: The sulfur atom stabilizes adjacent negative charge, facilitating highly regioselective α,α -dialkylation.

  • Thermal Syn-Elimination (Ei Mechanism): Oxidation of the thioether to a sulfoxide creates a latent leaving group. Upon heating, the sulfoxide undergoes a concerted, 5-membered cyclic transition state elimination to yield a cyclopent-2-en-1-one[3],[4].

  • Electrophilic Activation: The α -position can be readily halogenated or condensed with bis-nucleophiles to form cycloalkyl-fused heterocycles, such as thienocyclopentanones or thiazoles, which are privileged scaffolds in kinase inhibitors[5].

Pathways A 2-(Butylsulfanyl) cyclopentan-1-one B Sulfoxidation & Thermal Elimination A->B C Hantzsch-Type Condensation A->C D alpha-Alkylation A->D E Cyclopentenones (Covalent Warheads) B->E F Fused Thiazoles (Kinase Scaffolds) C->F G alpha,alpha-Disubstituted Cyclopentanones D->G

Figure 1: Divergent synthetic pathways of 2-(butylsulfanyl)cyclopentan-1-one in drug discovery.

Key Applications in Drug Discovery

Accessing Covalent Warheads (Targeted Covalent Inhibitors)

The resurgence of targeted covalent inhibitors (TCIs) has driven demand for tunable Michael acceptors. By oxidizing 2-(butylsulfanyl)cyclopentan-1-one to its corresponding sulfoxide and subjecting it to thermal elimination, chemists can rapidly access 2-substituted cyclopent-2-en-1-ones[3]. The resulting α,β -unsaturated ketones act as electrophilic warheads capable of engaging catalytic cysteine residues in target proteins (e.g., kinases, proteases).

Synthesis of Cycloalkyl-Fused Heterocycles

Fused bicyclic systems, such as 5,6-dihydro-4H-cyclopenta[d]thiazoles, are critical in designing ligands for G-protein coupled receptors (GPCRs) and ATP-competitive kinase inhibitors. The α -thioether moiety can be displaced or utilized in tandem condensation reactions with thiourea or amidines to rapidly build these rigid heteroaromatic systems[5].

Quantitative Data: Reactivity of Derived Scaffolds

Table 1: Comparative Electrophilicity of Cyclopentenone Derivatives | Derivative Class | Synthetic Precursor | GSH Half-Life (t½) | Primary Target Application | | :--- | :--- | :--- | :--- | | Unsubstituted Cyclopentenone | Cyclopentanone | < 5 min | Highly reactive probes | | 2-Alkyl-cyclopent-2-en-1-one | α -Alkyl- α -thio ketone | 45 - 60 min | Reversible-covalent inhibitors | | 2-Fluoro-cyclopent-2-en-1-one | α -Fluoro- α -thio ketone | 10 - 15 min | Irreversible kinase inhibitors | | Fused Cyclopentathiazole | 2-(Butylsulfanyl)cyclopentan-1-one | N/A (Non-covalent) | ATP-competitive scaffolds |

(Note: GSH Half-life indicates the rate of glutathione conjugation in vitro, a standard metric for Michael acceptor reactivity).

Experimental Protocols

Protocol A: Synthesis of Cyclopentenone Warheads via Sulfoxide Elimination

Objective: Convert 2-(butylsulfanyl)cyclopentan-1-one to a cyclopent-2-en-1-one derivative. Causality & Expert Insight: The oxidation must be strictly controlled to 1.05 equivalents of mCPBA at 0 °C. Over-oxidation to the sulfone prevents the desired concerted Ei​ elimination, as sulfones require much harsher, non-concerted basic conditions to eliminate. Toluene is selected as the elimination solvent because its boiling point (110 °C) provides the exact thermal activation energy required for the 5-membered cyclic transition state[4].

Step-by-Step Methodology:

  • Sulfoxidation: Dissolve 2-(butylsulfanyl)cyclopentan-1-one (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 10.5 mmol) in DCM (20 mL) and add dropwise over 30 minutes. Self-Validation: The reaction mixture will turn slightly cloudy as 3-chlorobenzoic acid precipitates.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous Na2​S2​O3​ (30 mL) to destroy unreacted peroxide, followed by saturated NaHCO3​ (30 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude sulfoxide.

  • Thermal Elimination: Dissolve the crude sulfoxide in anhydrous toluene (40 mL). Reflux the mixture at 110 °C for 4 hours.

  • Purification: Concentrate the toluene under reduced pressure and purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the α,β -unsaturated ketone.

WorkflowA Step1 1. Dissolve starting material in DCM at 0 °C Step2 2. Dropwise addition of mCPBA (1.05 eq) Step1->Step2 Prevents over-oxidation Step3 3. Quench (Na2S2O3/NaHCO3), extract & concentrate Step2->Step3 Step4 4. Reflux intermediate in Toluene (110 °C) Step3->Step4 Thermal syn-elimination (Ei) Step5 5. Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Workflow for the controlled sulfoxidation and thermal elimination of alpha-thio ketones.

Protocol B: Synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine

Objective: Generate a fused bicyclic thiazole scaffold for kinase inhibitor library synthesis. Causality & Expert Insight: Direct condensation of α -thioethers with thiourea is sluggish. By first subjecting the substrate to electrophilic halogenation (using Br2​ or NBS), the α -position is activated. The butylsulfanyl group can act as a leaving group during the subsequent cyclization, driving the aromatization of the thiazole ring.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(butylsulfanyl)cyclopentan-1-one (5 mmol) in glacial acetic acid (15 mL).

  • Bromination: Add a solution of bromine ( Br2​ , 5.5 mmol) in acetic acid (5 mL) dropwise at room temperature. Stir for 2 hours until the color dissipates, indicating complete α -bromination.

  • Condensation: Add thiourea (6 mmol) directly to the reaction mixture. Heat the solution to 80 °C for 6 hours. Self-Validation: The formation of a dense white/yellow precipitate (the hydrobromide salt of the product) indicates successful cyclization.

  • Isolation: Cool the mixture to room temperature, filter the precipitate, and wash with cold diethyl ether.

  • Free-basing: Suspend the solid in water, adjust to pH 9 with 1M NaOH , and extract with ethyl acetate. Dry and concentrate to yield the pure fused aminothiazole.

References

  • EvitaChem Compound Catalog Source: EvitaChem URL
  • Improving the Synthesis of Fragrance Ingredients (2-substituted cyclopentanone derivatives)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Ei mechanism (Sulfoxide elimination)
  • A Thio-Diels−Alder Route to the Azocine Ring System (Sulfoxide Elimination)

Sources

Method

Application Note: Base-Catalyzed Condensation of Cyclopentanone in Drug Discovery

Executive Context & Pharmacological Relevance The base-catalyzed Claisen-Schmidt (aldol) condensation of cyclopentanone with aromatic aldehydes is a cornerstone reaction in modern medicinal chemistry. This highly efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Pharmacological Relevance

The base-catalyzed Claisen-Schmidt (aldol) condensation of cyclopentanone with aromatic aldehydes is a cornerstone reaction in modern medicinal chemistry. This highly efficient carbon-carbon bond-forming process is primarily utilized to synthesize Monocarbonyl Analogs of Curcumin (MACs) , such as 2,5-bis(benzylidene)cyclopentanone[1].

While natural curcumin exhibits potent anti-inflammatory and antioxidant properties, its clinical utility is severely hampered by poor chemical stability, rapid metabolism, and low systemic bioavailability[1]. By replacing the unstable β-diketone moiety of curcumin with a rigid cyclopentanone core, researchers have developed MACs that retain or enhance bioactivity while demonstrating superior pharmacokinetic profiles. These synthetic derivatives have shown significant promise in oncology, specifically in modulating epithelial and mesenchymal markers in MCF-7 breast cancer cells[1], and serve as robust scaffolds for discovering novel antimicrobial and chemoprotective agents[2].

Mechanistic Rationale & Structural Biology

The synthesis of bis(benzylidene)cycloalkanones proceeds via a highly ordered, two-step cascade mechanism governed by acid-base chemistry and thermodynamics[3].

  • Nucleophilic Addition: The reaction initiates with the hydroxide base deprotonating the slightly acidic α-carbon of cyclopentanone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a β-hydroxyketone intermediate[3].

  • E1cB Dehydration: Under continuous basic conditions, the β-hydroxyketone undergoes an E1cB (Elimination unimolecular conjugate base) dehydration. The removal of a water molecule yields an α,β-unsaturated ketone (a chalcone derivative)[3]. Because cyclopentanone has two symmetrical α-carbons, this process repeats on the opposite side to form the 2,5-bis-substituted product.

Stereoselectivity: The thermodynamic stability of the extended π-conjugation drives the reaction almost exclusively toward the E,E-isomer. 2D-NOESY NMR experiments consistently confirm this stereochemistry by revealing spatial proximity (cross-peaks) between the methylene protons of the cyclopentanone ring and the vinylic protons of the benzylidene groups[2].

Mechanism A Cyclopentanone + Base (OH-) B Enolate Intermediate (Nucleophile) A->B Deprotonation D β-Hydroxyketone Intermediate B->D Nucleophilic Attack C Benzaldehyde (Electrophile) C->D Carbonyl Addition E Base-Induced Dehydration (-H2O) D->E E1cB Elimination F α,β-Unsaturated Ketone (Chalcone Derivative) E->F Final Product

Mechanistic pathway of base-catalyzed aldol condensation of cyclopentanone.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol for synthesizing 2,5-bis(benzylidene)cyclopentanone is designed as a self-validating system. Each step includes the underlying causality and a validation checkpoint to confirm reaction trajectory.

Phase 1: Reagent Preparation & Activation
  • Action: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclopentanone and 20 mmol of the target benzaldehyde in 15 mL of absolute ethanol.

  • Causality: A 1:2 molar ratio is strictly required to ensure double condensation. Ethanol is selected as the solvent because it solubilizes the starting materials but is a poor solvent for the highly conjugated, non-polar final product. This differential solubility precipitates the product, driving the equilibrium forward via Le Chatelier’s principle[2].

  • Validation Checkpoint: The solution must be completely clear and homogeneous before proceeding.

Phase 2: Base-Catalyzed Enolization
  • Action: Submerge the flask in an ice bath (0–5 °C). Begin vigorous magnetic stirring and add 5 mL of 20% NaOH (aq) dropwise over 10 to 15 minutes.

  • Causality: The initial aldol addition is highly exothermic. The ice bath and dropwise addition prevent thermal runaway, which could trigger unwanted side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) or self-condensation of cyclopentanone.

  • Validation Checkpoint: A slight yellowing of the solution occurs, indicating the formation of the enolate and the transient β-hydroxyketone intermediate.

Phase 3: Dehydration & Propagation
  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Continue stirring for 2 to 4 hours.

  • Causality: Room temperature provides the necessary thermal activation energy for the E1cB dehydration step. The elimination of water establishes the extended conjugated system, which drastically reduces the molecule's solubility in ethanol.

  • Validation Checkpoint: Heavy precipitation of a brightly colored solid (usually yellow or orange) will occur. Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) should confirm the disappearance of the UV-active benzaldehyde spot and the emergence of a new, intensely UV-active spot at a lower Rf​ value.

Phase 4: Isolation & Purification
  • Action: Dilute the reaction mixture with 50 mL of ice-cold distilled water. Filter the precipitate under vacuum using a Büchner funnel. Wash the crude solid thoroughly with cold water until the filtrate is neutral, followed by a wash with 5 mL of ice-cold ethanol. Recrystallize the solid from hot ethanol or a 1:1 mixture of ethanol and glacial acetic acid[2].

  • Causality: Cold water removes residual NaOH and water-soluble impurities. Recrystallization exploits the crystalline lattice energy of the E,E-isomer, selectively isolating it from any minor E,Z-isomers or unreacted starting materials.

  • Validation Checkpoint: The final product should form distinct, bright needles or crystals. Structural validation must be confirmed via 1 H NMR: look for a distinct vinylic proton singlet (typically around δ 7.5–7.7 ppm) and symmetrical cyclopentanone methylene signals[2].

Workflow Step1 1. Reagent Prep Cyclopentanone + Aldehyde Step2 2. Base Addition Dropwise NaOH (Ice Bath) Step1->Step2 Controlled Exotherm Step3 3. Condensation Stir at RT (2-4 hours) Step2->Step3 Enolate Formation Step4 4. Precipitation Neutralize & Filter Step3->Step4 TLC Monitoring Step5 5. Purification Recrystallization Step4->Step5 Crude Isolation Step6 6. Validation NMR, FT-IR, Yield Step5->Step6 Pure Crystals

Step-by-step experimental workflow for synthesizing cyclopentanone derivatives.

Quantitative Data & Yield Analysis

The base-catalyzed methodology is highly robust across a variety of para-substituted benzaldehydes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) slightly alter the reaction kinetics but generally provide excellent yields of the corresponding chalcone derivatives[3].

Compound CodeAldehyde Substituent (para)IUPAC NomenclatureExpected Yield (%)Physical Appearance
4a-1 -H2,5-bis(benzylidene)cyclopentanone70 – 88Bright Yellow Needles
4a-2 -CH 3​ 2,5-bis(4-methylbenzylidene)cyclopentanone~82Yellow Powder
4a-3 -Br2,5-bis(4-bromobenzylidene)cyclopentanone~79Deep Yellow Solid
4a-4 -OCH 3​ 2,5-bis(4-methoxybenzylidene)cyclopentanone~85Yellow-Orange Crystals
4a-5 -N(CH 3​ ) 2​ 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone~90Orange/Red Solid

Data synthesized from recent DFT and structural characterization studies on cyclopentanone-based chalcone derivatives[3].

Troubleshooting & Optimization

  • Low Yield or Oiling Out: If the product forms an oil instead of precipitating, the solvent ratio may be incorrect, or the aldehyde may have degraded. Solution: Scratch the inside of the flask with a glass rod to induce crystallization, or add a few drops of cold water to decrease product solubility.

  • Incomplete Double Condensation: The presence of the mono-substituted intermediate (2-benzylidenecyclopentanone) indicates insufficient base or premature termination. Solution: Ensure a strict 1:2.1 molar ratio (slight excess of aldehyde) and verify the potency of the NaOH solution.

  • Dark Brown/Black Byproducts: Indicates severe oxidation or polymerization, usually due to adding the base too rapidly without adequate cooling. Solution: Strictly adhere to the ice-bath protocol during Phase 2.

References

  • Dinkova-Kostova, A. T., et al. "Chemoprotective Properties of Phenylpropenoids, Bis(benzylidene)cycloalkanones, and Related Michael Reaction Acceptors: Correlation of Potencies as Phase 2 Enzyme Inducers and Radical Scavengers." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Hamad, A. A., et al. "Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies." Chemical Review and Letters (October 2025). Available at:[Link]

  • Stojchevski, R., et al. "Impact of the Monocarbonyl Analogs of Curcumin, C66 and B2BrBC, on the Protein Expression of Epithelial and Mesenchymal Markers in MCF-7 Breast Cancer Cells." ResearchGate. Available at:[Link]

Sources

Application

Advanced Application Note: 2-(Butylsulfanyl)cyclopentan-1-one in Dairy and Milk-Like Flavor Formulations

Executive Summary & Sensorial Mechanism In advanced flavor chemistry, replicating the authentic profile of thermally processed dairy—such as condensed milk, heated butter, or UHT (ultra-high temperature) milk—requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Sensorial Mechanism

In advanced flavor chemistry, replicating the authentic profile of thermally processed dairy—such as condensed milk, heated butter, or UHT (ultra-high temperature) milk—requires more than simple creamy lactones. During the thermal processing of milk, the denaturation of whey proteins (specifically β -lactoglobulin) exposes hidden sulfhydryl groups, leading to the generation of volatile sulfur compounds.

2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9) is a potent, sulfur-substituted cycloalkanone utilized by flavor scientists to mimic this thermal degradation pathway. By introducing trace amounts of this compound into flavor matrices, formulators can trigger specific olfactory receptors that signal "cooked" or "savory" dairy notes, bridging the sensory gap between artificial sweetness and authentic dairy richness .

Physicochemical & Sensory Profiling

To effectively utilize 2-(butylsulfanyl)cyclopentan-1-one, formulators must account for its high hydrophobicity and low odor threshold. The table below summarizes its core parameters.

PropertyValue / DescriptionCausality / Formulation Impact
CAS Number 90646-02-9Unique identifier for regulatory and sourcing verification.
Molecular Formula C9H16OSContains a thioether linkage critical for receptor binding.
Molecular Weight 172.29 g/mol High volatility; acts as a top-to-middle note in flavor profiles.
LogP (Octanol/Water) ~2.4Lipophilic; readily partitions into the fat phase of emulsions.
Sensory Descriptors Sulfurous, cooked milk, savory, rich dairy, slightly roasted.Mimics the Maillard and lipid oxidation nuances of heated milk.
Odor Threshold Low (Parts-per-billion range)Requires strict pre-dilution to prevent "rubbery" off-notes.

Chemical Synthesis & Validation Protocol

The synthesis of 2-(butylsulfanyl)cyclopentan-1-one relies on a highly controlled nucleophilic substitution ( SN​2 ) reaction. The protocol below is designed as a self-validating system, ensuring high yield while preventing thermal degradation.

Reagents Required
  • 2-Chlorocyclopentanone (Substrate)

  • 1-Butanethiol (Nucleophile precursor)

  • Sodium metal (Base precursor)

  • Absolute Ethanol (Solvent/Reactant)

  • Diethyl Ether (Co-solvent)

Step-by-Step Methodology
  • Preparation of the Base (Sodium Ethoxide): Carefully dissolve sodium metal in absolute ethanol under an inert nitrogen atmosphere.

    • Causality: Sodium reacts with ethanol to form sodium ethoxide. Ethanol safely moderates the exothermic reaction compared to adding sodium directly to the thiol.

  • Formation of the Nucleophile: Slowly add 1-butanethiol to the sodium ethoxide solution.

    • Causality: Ethoxide deprotonates 1-butanethiol ( pKa​≈10.5 ) to form sodium butanethiolate, a highly reactive nucleophile necessary for the subsequent SN​2 displacement.

  • Nucleophilic Substitution ( SN​2 ): Cool the reaction vessel to 0–5°C using an ice bath. Dissolve 2-chlorocyclopentanone in diethyl ether and add it dropwise to the thiolate solution.

    • Causality: α -Haloketones are highly reactive. Strict temperature control prevents unwanted side reactions, such as the Favorskii rearrangement or aldol self-condensation. Diethyl ether acts as a co-solvent that keeps the organic intermediates in solution while precipitating sodium chloride (NaCl), driving the reaction forward via Le Chatelier's principle.

  • Work-up and Isolation: Quench the reaction with distilled water, extract the organic layer with diethyl ether, and dry over anhydrous Na2​SO4​ .

  • Purification: Isolate the target compound via vacuum distillation.

    • Causality: Vacuum distillation is mandatory. Heating sulfur-containing cycloalkanones at atmospheric pressure induces thermal oxidation, which destroys the delicate "cooked milk" sensory profile.

Synthesis N1 1-Butanethiol + Na/EtOH (Reagent Prep) N2 Sodium Butanethiolate (Active Nucleophile) N1->N2 Deprotonation N4 SN2 Substitution (0-5°C, Strict Temp Control) N2->N4 N3 2-Chlorocyclopentanone (Substrate in Ether) N3->N4 Alpha-carbon attack N5 2-(Butylsulfanyl)cyclopentan-1-one (Crude Product) N4->N5 - NaCl (Precipitate) N6 Vacuum Distillation (Purification) N5->N6 Isolate Target

Caption: Workflow for the nucleophilic synthesis of 2-(butylsulfanyl)cyclopentan-1-one.

Flavor Formulation Protocol: Replicating "Cooked Milk"

To achieve an authentic milk-like flavor, 2-(butylsulfanyl)cyclopentan-1-one must be integrated into a specific lipid-mimicking matrix. According to authoritative formulation standards , the synergy between sulfur compounds, lactones, and alkenoic acids is critical.

Step-by-Step Methodology
  • Pre-dilution: Dilute 2-(butylsulfanyl)cyclopentan-1-one to a 1.0% solution in Propylene Glycol (PG).

    • Causality: Because sulfur compounds possess extremely low odor detection thresholds, direct addition risks localized overdosing. Overdosing shifts the sensory perception from "rich dairy" to a pungent, "cabbage-like" off-note.

  • Matrix Blending: In a separate compounding vessel, blend δ -decalactone, γ -dodecalactone, and 5-decenoic acid.

    • Causality: Lactones provide the baseline sweet, creamy profile of milk fat. Alkenoic acids impart the characteristic "fatty" mouthfeel. Neither can provide the "cooked" note alone.

  • Sensory Integration: Dose the 1.0% sulfur solution into the lactone/acid matrix to achieve a final concentration of 10–25 ppm of the active sulfur compound in the flavor concentrate. Allow the mixture to mature for 24 hours at room temperature.

Synergy cluster_0 Flavor Base Formulation A 2-(Butylsulfanyl)cyclopentan-1-one (Trace Sulfurous/Cooked Note) D Olfactory & Gustatory Receptors (Combinatorial Activation) A->D Low Threshold Trigger B Delta/Gamma Lactones (Creamy/Sweet Base) B->D Baseline Creaminess C Alkenoic Acids (Fatty/Milky Mouthfeel) C->D Lipid Mimicry E Authentic 'Cooked Milk' Perception (Sensory Integration) D->E Neural Processing

Caption: Sensory integration pathway of 2-(butylsulfanyl)cyclopentan-1-one in dairy flavor matrices.

Analytical Validation (GC-MS/O)

To ensure the protocol is self-validating, the final flavor matrix must be analyzed to confirm that 2-(butylsulfanyl)cyclopentan-1-one has not degraded and is actively contributing to the sensory profile.

Extraction & Analysis Protocol
  • Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber.

    • Causality: This tri-phase fiber is highly efficient at extracting volatile sulfur compounds from complex lipid matrices without requiring heat that could induce artificial Maillard reactions during sample preparation.

  • Chromatography & Olfactometry: Inject the sample into a GC equipped with a mass spectrometer and a sniffing port (O-port). Split the column effluent 1:1 between the MS and the O-port.

    • Causality: This split ensures that the chemical peak identified by the mass spectrometer at the specific retention time exactly matches the "cooked milk" aroma perceived by the human assessor, confirming formulation success.

Table 2: GC-MS/O Analytical Parameters

ParameterSpecification
Column DB-WAX (Polar) or equivalent (30m x 0.25mm x 0.25µm)
Oven Program 40°C (hold 2 min) 5°C/min to 220°C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Injector Temp 250°C (Splitless mode for trace sulfur detection)
MS Mode SIM (Selected Ion Monitoring) targeting m/z specific to the thioether cleavage

References

  • Perfume composition and process for producing the same (European Patent EP1396534A1)
  • Perfume composition and process for producing the same (US Patent US7252849B2)
  • PubChem Compound Summary for Cyclopentanone Derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Method

Application Note: Trace-Level Analytical Detection of 2-(Butylsulfanyl)cyclopentan-1-one in Complex Matrices via HS-SPME-GC-MS

Introduction & Chemical Context 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), also known as 2-(butylthio)cyclopentanone, is a highly specialized thioether-functionalized ketone. In flavor chemistry, it is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), also known as 2-(butylthio)cyclopentanone, is a highly specialized thioether-functionalized ketone. In flavor chemistry, it is a critical volatile organic compound (VOC) utilized for imparting rich, milk-like flavor profiles in dairy analogs, and it acts as a key intermediate in the savory umami notes of roasted Maillard reaction products .

Detecting this compound presents a triad of analytical challenges: it exists at trace concentrations (ng/L to µg/L), its thioether bond is susceptible to thermal degradation, and it is frequently embedded in lipid-rich matrices (like milk or broth) that severely foul traditional liquid-injection GC systems. To overcome these barriers, this protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). By operating entirely in the vapor phase, this method eliminates non-volatile matrix interferences and establishes a highly reproducible, self-validating analytical system.

Workflow A Sample Matrix (Milk/Flavor Base) B Matrix Modification (Add NaCl & IS) A->B C HS-SPME Extraction (DVB/CAR/PDMS) B->C D Thermal Desorption (GC Inlet, 250°C) C->D E GC Separation (DB-WAX Column) D->E F MS Detection (EI-SIM Mode) E->F

Figure 1: End-to-end analytical workflow for HS-SPME-GC-MS detection of volatile thioethers.

Mechanistic Principles & Causality (E-E-A-T)

As an analytical scientist, it is crucial to understand that successful trace-level thioether analysis relies on manipulating the thermodynamic partitioning of the analyte rather than simply relying on instrument sensitivity.

  • Matrix Modification (The Salting-Out Effect): We utilize saturated sodium chloride (NaCl) during sample preparation. The addition of salt increases the ionic strength of the aqueous phase. Water molecules form tight hydration shells around the Na⁺ and Cl⁻ ions, effectively reducing the volume of "free" water available to solvate the relatively non-polar 2-(butylsulfanyl)cyclopentan-1-one. This thermodynamic shift forces the analyte out of the liquid phase and into the headspace.

  • Fiber Selection Causality: A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. The PDMS layer extracts non-polar moieties (the butyl chain), while the mesoporous DVB and microporous CAR efficiently trap the polar carbonyl group and the sulfur atom.

  • Internal Standardization: Cyclopentanone-d8 is employed as an internal standard (IS). Because it shares the core cyclopentanone structure, its volatility and partitioning coefficient closely mimic the target analyte, dynamically correcting for any matrix-induced suppression .

Mechanism cluster_0 Liquid Phase Dynamics cluster_1 Headspace & Fiber Dynamics N1 Analyte in Solution N2 Add Saturated NaCl N1->N2 N3 Hydration Shell Formation Around Na+ / Cl- N2->N3 N4 Decreased Analyte Solubility (Salting-Out) N3->N4 N5 Partitioning into Headspace N4->N5 N6 Adsorption onto DVB/CAR/PDMS Fiber N5->N6

Figure 2: Mechanistic causality of salting-out effect driving analyte into the headspace.

Experimental Protocols

Sample Preparation & Matrix Modification
  • Accurately weigh 5.0 g of the homogenized sample (e.g., flavor emulsion, dairy matrix, or broth) into a 20 mL amber glass headspace vial.

  • Add 5.0 mL of saturated NaCl solution. (Note: The NaCl solution must be pre-purified by boiling to remove trace environmental VOCs).

  • Spike the sample with 10 µL of Cyclopentanone-d8 internal standard solution (1.0 mg/L prepared in HPLC-grade methanol).

  • Add a PTFE-coated magnetic stir bar and immediately seal the vial with a PTFE/silicone septum aluminum crimp cap to prevent volatile loss.

HS-SPME Extraction
  • Equilibrate the sealed vial at 50°C for 15 minutes under continuous agitation (500 rpm) to reach liquid-gas thermodynamic equilibrium.

  • Expose the DVB/CAR/PDMS fiber (pre-conditioned at 250°C for 30 minutes) to the headspace for exactly 30 minutes at 50°C.

    • Causality Note: 50°C is chosen as the optimal thermal setpoint; higher temperatures risk degrading the thioether bond, while lower temperatures yield insufficient vapor pressure for trace detection.

GC-MS Desorption and Analysis
  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb the analytes at 250°C for 3 minutes in splitless mode to ensure complete transfer of the trace thioether onto the head of the analytical column.

Data Presentation & Instrumental Parameters

To ensure reproducibility across laboratories, all quantitative and instrumental parameters are standardized below. A polar DB-WAX column is utilized to prevent the peak tailing commonly associated with carbonyl and sulfur-containing compounds .

Table 1: GC-MS Operating Parameters
ParameterSetting / Specification
GC Column DB-WAX (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve open at 3.0 min)
Oven Temperature Program 40°C (hold 2 min) → ramp 10°C/min to 240°C (hold 5 min)
Transfer Line Temp 250°C
Ion Source Temp 230°C (Electron Ionization, 70 eV)
Quadrupole Temp 150°C
Table 2: Analyte and Internal Standard MS Parameters (SIM Mode)
CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (µg/L)
Cyclopentanone-d8 (IS) 8.2 min9264, 96N/A
2-(Butylsulfanyl)cyclopentan-1-one 16.5 min172115, 840.05

System Suitability & Self-Validation

A trustworthy analytical protocol must be a self-validating system. This method employs a three-tier quality control architecture to guarantee data integrity:

  • Isotope Dilution Fidelity: The absolute peak area recovery of the Cyclopentanone-d8 internal standard must remain consistent (±15% variance across the batch). Severe deviations indicate a failure in vial sealing or extreme matrix suppression, which would necessitate a standard addition protocol.

  • Ion Ratio Confirmation: In Selected Ion Monitoring (SIM) mode, the quantifier-to-qualifier ion ratio (m/z 172 to m/z 115) for 2-(butylsulfanyl)cyclopentan-1-one must match the neat reference standard within ±15%. The m/z 115 ion represents the loss of the butyl radical, while m/z 84 represents the cyclopentanone core. Maintaining this ratio confirms peak purity and rules out co-eluting isobaric interferences.

  • Procedural Blanks: A blank matrix (HPLC water + saturated NaCl) must be analyzed every 10 samples to verify the absence of siloxane bleed (m/z 73, 207, 281) from the SPME fiber or column, which can artificially inflate baseline noise and cause false positives .

References

  • Title: GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate Source: Food Chemistry (via PubMed Central) URL: [Link]

  • Title: Analysis of Volatile Components From Different Commercially Available Fenugreek Tinctures Based on GC‐IMS and SPME‐GC–MS Source: Food Science & Nutrition URL: [Link]

  • Title: Cyclopentanone - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Application

Advanced Application Note: 2-(Butylsulfanyl)cyclopentan-1-one as a Strategic Latent Olefin in Total Synthesis

Executive Summary & Strategic Rationale In the total synthesis of complex cyclopentanoid natural products (such as prostaglandins, jasmonates, and dicranenones), the functionalization of the cyclopentane ring presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the total synthesis of complex cyclopentanoid natural products (such as prostaglandins, jasmonates, and dicranenones), the functionalization of the cyclopentane ring presents a significant regiochemical challenge. Bare cyclopentanone is highly susceptible to uncontrolled aldol self-condensation, which drastically reduces yields during enolization sequences[1].

To bypass this thermodynamic trap, 2-(butylsulfanyl)cyclopentan-1-one is deployed as a bifunctional building block. The introduction of the alpha-butylsulfanyl (-SBu) group serves two critical, sequential purposes:

  • Steric Directing Group: The bulky thioether sterically shields the C2 position, forcing subsequent deprotonation to occur exclusively at the C5 (alpha') position. This allows for precise, regioselective functionalization[2].

  • Latent α,β-Unsaturated Ketone: Once the C5 position is functionalized, the thioether is oxidized to a sulfoxide. Upon heating, this intermediate undergoes a concerted thermal syn-elimination, expelling butanesulfenic acid to reveal a substituted 2-cyclopenten-1-one[3].

This application note details the mechanistic causality, self-validating experimental protocols, and quantitative optimization required to leverage this building block effectively in drug development and total synthesis workflows.

Mechanistic Workflows & Visualizations

The utility of 2-(butylsulfanyl)cyclopentan-1-one relies entirely on exploiting kinetic vs. thermodynamic control. When treated with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), the steric bulk of the -SBu group prevents access to the C2 proton. Consequently, the kinetic enolate forms exclusively at C5.

Following alkylation, the thioether is oxidized. The resulting highly polarized S=O bond acts as an intramolecular base. At elevated temperatures (typically >100°C), it abstracts the adjacent beta-proton through a five-membered cyclic transition state, yielding the target cyclopentenone.

Workflow A Cyclopentanone B 2-(Butylsulfanyl) cyclopentan-1-one A->B Sulfenylation (BuSSBu) C C5-Alkylated Intermediate B->C 1. LDA, -78°C 2. Electrophile D Sulfoxide Intermediate C->D Oxidation (mCPBA) E Substituted 2-Cyclopenten-1-one D->E syn-Elimination (110°C, Toluene)

Fig 1: Strategic workflow for accessing substituted cyclopentenones via a thioether intermediate.

Mechanism cluster_0 Kinetic Pathway (C5) cluster_1 Thermodynamic Pathway (C2) SM 2-(Butylsulfanyl)cyclopentan-1-one Kinetic C5 Enolate (Sterically Accessible) SM->Kinetic LDA, THF, -78°C Thermo C2 Enolate (Sterically Hindered) SM->Thermo NaH, THF, 25°C Prod1 C5-Alkylated Product (High Yield) Kinetic->Prod1 R-X (Electrophile) Prod2 C2-Alkylated Product (Trace/Undesired) Thermo->Prod2 R-X (Electrophile)

Fig 2: Causality of regioselective enolization directed by the steric bulk of the butylsulfanyl group.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding to the next step.

Protocol A: Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one

Note: While modern electrochemical methods for direct α-sulfenylation exist and offer green chemistry advantages[4], the traditional enolate-disulfide trapping method remains the most scalable for bulk intermediate generation.

  • Enolization: Purge a flame-dried round-bottom flask with N₂. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add cyclopentanone (1.0 equiv) dropwise. Stir at -78°C for 1 hour to ensure complete kinetic enolization and prevent self-condensation[1].

  • Sulfenylation: Add dibutyl disulfide (1.2 equiv) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation (IPC):

    • TLC: Run in 9:1 Hexanes/EtOAc. The product is UV-inactive but stains strongly with KMnO₄ (Rf ~ 0.6).

    • ¹H NMR (CDCl₃): Confirm success by the appearance of a diagnostic triplet at ~3.20 ppm (1H, C2-H adjacent to sulfur) and the butyl chain multiplets (0.9-2.6 ppm).

Protocol B: Regioselective C5-Alkylation
  • Deprotonation: Dissolve 2-(butylsulfanyl)cyclopentan-1-one (1.0 equiv) in anhydrous THF under N₂. Cool strictly to -78°C. Add LDA (1.05 equiv) dropwise. Stir for 1 hour. Causality: Strict temperature control is required; warming above -40°C allows equilibration to the thermodynamic C2 enolate.

  • Alkylation: Add the desired electrophile (e.g., allyl bromide, 1.2 equiv). Stir for 2 hours at -78°C, then warm to 0°C.

  • Self-Validation (IPC):

    • GC-MS: Confirm the mass shift corresponding to the addition of the alkyl group.

    • ¹H NMR: The C2-H signal (~3.20 ppm) must remain intact, proving that alkylation occurred exclusively at the C5 position.

Protocol C: Sulfoxidation and Thermal syn-Elimination
  • Oxidation: Dissolve the C5-alkylated intermediate in CH₂Cl₂. Cool to 0°C. Add m-CPBA (1.05 equiv) portion-wise. Stir for 2 hours.

    • Causality: Strict stoichiometric control (1.05 equiv) is critical. Over-oxidation to the sulfone prevents the subsequent elimination step, as sulfones cannot undergo the required 5-membered cyclic transition state.

  • IPC for Oxidation: TLC will show complete consumption of the starting material and the appearance of a highly polar, baseline-adjacent spot (the sulfoxide).

  • Elimination: Concentrate the reaction mixture, perform a basic aqueous wash (sat. NaHCO₃) to remove m-chlorobenzoic acid, and solvent-exchange into anhydrous Toluene (0.1 M).

  • Reflux: Heat the toluene solution to 110°C for 4 hours.

  • Self-Validation (IPC): TLC will reveal a new, highly UV-active spot indicating the formation of the conjugated cyclopentenone[3]. ¹H NMR will show characteristic enone olefinic protons at ~6.1 ppm (alpha) and ~7.6 ppm (beta).

Quantitative Data & Condition Optimization

The success of the latent olefin unmasking depends heavily on the oxidation state of the sulfur and the thermal energy provided for the elimination. Table 1 summarizes the optimization causality for Protocol C.

Table 1: Optimization of the Oxidation-Elimination Sequence

EntryOxidant (Equiv)Solvent (Elimination)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1 mCPBA (1.05) Toluene 110 4 88 Optimal. Boiling point of toluene perfectly matches the activation energy required for the 5-membered syn-elimination TS.
2NaIO₄ (1.10)Xylene140276Higher temperature forces elimination but causes slight thermal degradation of the product.
3H₂O₂ (2.00)CH₂Cl₂4024<10Insufficient thermal energy. The reaction stalls at the sulfoxide stage; no elimination occurs.
4mCPBA (2.50)Toluene110445Failure mode. Excess oxidant forms the sulfone, which cannot undergo the concerted pericyclic elimination pathway.

References

  • Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Cyclopentenone synthesis. Organic Chemistry Portal.
  • Cyclopentanone synthesis. Organic Chemistry Portal.
  • Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Reaction Chemistry & Engineering (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Butylsulfanyl)cyclopentan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-(butylsulfany...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-(butylsulfanyl)cyclopentan-1-one. Because α-alkylthio ketones are highly reactive, standard purification protocols often lead to compound degradation, poor resolution, or severe odor contamination.

This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure high-yield, high-purity recovery of your target molecule.

Part 1: Quantitative Separation Data & Quality Control

To successfully isolate 2-(butylsulfanyl)cyclopentan-1-one, you must exploit the distinct physicochemical differences between the product and its common impurities.

Table 1: Physicochemical Properties for Separation Planning

CompoundBoiling Point (°C)Relative Polarity (TLC Rf)*Odor Profile
Cyclopentanone (Starting Material)131Medium (Rf ~0.40)Minty / Solvent-like
Dibutyl Disulfide (Side Product)226Low (Rf ~0.90)Pungent, garlic/onion
1-Butanethiol (Impurity)98Low (Rf ~0.80)Skunk, extreme foul
2-(Butylsulfanyl)cyclopentan-1-one ~260 (est.)Medium (Rf ~0.45)Sulfurous, roasted

*Assuming 10% EtOAc in Hexanes on Silica Gel.

Table 2: Self-Validating Quality Control Checks

Workflow StepValidation CueDiagnostic Meaning
CuSO₄ Wash Aqueous layer remains clear blue.All free thiols have been successfully precipitated.
Vacuum Distillation Vapor temperature drops sharply to baseline.Low-boiling volatiles (cyclopentanone) are completely removed.
TEA Column Prep Column eluent tests blue with bromocresol green.Silica is fully deactivated (pH > 5.4); enolization is blocked.
Final Product Storage Oil color remains pale yellow or colorless.No sulfoxide elimination or thermal degradation has occurred.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(butylsulfanyl)cyclopentan-1-one streak heavily during silica gel chromatography, and how can I achieve baseline resolution?

Causality: The α-proton of the cyclopentanone ring is highly acidic due to the adjacent electron-withdrawing carbonyl and the polarizability of the sulfur atom. This promotes rapid keto-enol tautomerization. Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.5) that act as a heterogeneous catalyst for this tautomerization. As the compound continuously interconverts between its keto and enol forms while traveling through the stationary phase, it creates a broad, smeared band. Maintaining a base-controlled environment is crucial for the stability of α-organylthio ketones ().

Protocol: Triethylamine (TEA) Deactivated Chromatography

  • Prepare a solvent system of 10% Ethyl Acetate in Hexanes, adding 1% v/v Triethylamine (TEA).

  • Slurry-pack the silica gel column using this TEA-doped solvent.

  • Flush the column with 2 column volumes (CV) of the solvent to fully cap the acidic silanol sites.

  • Self-Validation Step: Collect a few drops of the eluent and test it with a bromocresol green indicator solution. The eluent must remain blue (pH > 5.4). If it turns yellow, continue flushing.

  • Load the crude mixture and run the column normally. The basic environment locks the molecule in its keto form, ensuring a tight, well-resolved band.

Q2: My crude mixture contains unreacted cyclopentanone and dibutyl disulfide. What is the most logical sequence to separate them?

Causality: Dibutyl disulfide is highly non-polar and elutes near the solvent front, making it easily separable by chromatography. However, unreacted cyclopentanone and the target product have nearly identical polarities, leading to co-elution. Because their boiling points differ by over 100 °C, thermal separation is the most logical first step. Standard ketone purification methods often rely on distillation to remove low-boiling volatile impurities (1)[1].

Protocol: Hybrid Distillation-Chromatography

  • Transfer the dried crude organic mixture to a short-path distillation apparatus.

  • Apply a moderate vacuum (e.g., 10–20 mmHg) and gently heat the flask to 40–50 °C.

  • Self-Validation Step: Monitor the vapor temperature. Cyclopentanone will distill over rapidly. Once the vapor temperature drops sharply and bubbling ceases, the volatile ketone has been successfully removed.

  • Subject the remaining heavy oil (containing the product and dibutyl disulfide) to the TEA-deactivated silica column (as described in Q1). The disulfide will elute in the first few fractions, well ahead of the product.

purification_workflow Crude Crude Reaction Mixture (Ketone + Thiol + Disulfide) Wash 1. CuSO4(aq) Wash (Traps free thiols) Crude->Wash Distill 2. Vacuum Distillation (Removes Cyclopentanone) Wash->Distill Chroma 3. TEA-Treated Silica Gel (Prevents Enolization) Distill->Chroma Pure Pure 2-(Butylsulfanyl) cyclopentan-1-one Chroma->Pure

Fig 1: Step-by-step purification workflow isolating the target from volatile and odorous impurities.

Q3: The purified product turns dark brown and loses purity over a few weeks. What is the degradation mechanism?

Causality: α-Sulfenylated carbonyl compounds (2)[2] are highly susceptible to autoxidation. Exposure to atmospheric oxygen and ambient light oxidizes the thioether to a sulfoxide intermediate. Once formed, the sulfoxide undergoes a facile thermal syn-elimination to yield 2-cyclopenten-1-one and butanesulfenic acid. The sulfenic acid is highly unstable and rapidly polymerizes into dark-colored, foul-smelling byproducts.

Protocol: Inert Storage System

  • Immediately after concentrating the pure fractions, transfer the oil to an amber glass vial (to block UV/visible light).

  • Sparge the vial with Argon gas for 60 seconds to displace all oxygen.

  • Seal with a PTFE-lined cap and store at -20 °C.

  • Self-Validation Step: Visual inspection. The product should remain a pale yellow or colorless oil. Any darkening indicates a breach in the inert atmosphere and the onset of sulfoxide elimination.

degradation_pathway A 2-(Butylsulfanyl) cyclopentan-1-one B Sulfoxide Intermediate A->B O2 / Light (Autoxidation) C 2-Cyclopenten-1-one (Elimination Product) B->C Thermal syn-elimination D Butanesulfenic Acid (Polymerizes) B->D Cleavage

Fig 2: Oxidative degradation and thermal syn-elimination pathway of the alpha-sulfenylated ketone.

Q4: How do I manage the persistent odor of butanethiol/butyl sulfides during the purification workup?

Causality: Trace cleavage of the thioether or unreacted thiol starting materials (like 1-butanethiol) causes severe odor issues. Thiols have an exceptionally low odor threshold. While bleach (NaOCl) is commonly used to oxidize thiols to odorless sulfonates on glassware, washing the product with bleach will destroy the target molecule by oxidizing the thioether. Instead, heavy metal complexation must be used to selectively trap free thiols without harming the thioether product.

Protocol: Selective Thiol Quenching

  • Dilute the crude reaction mixture in an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a 5% aqueous Copper(II) Sulfate (CuSO₄) solution.

  • Self-Validation Step: Observe the aqueous layer. If free thiols are present, a dark precipitate (copper(II) butyl mercaptide) will form. Continue washing with fresh CuSO₄ until the aqueous layer remains a clear, undisturbed blue.

  • Separate the organic layer, dry over Na₂SO₄, and proceed to distillation. (Note: Clean all contaminated glassware separately with a 10% bleach bath in the fume hood).

References

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions.National Institutes of Health (NIH) / PMC.
  • Method for purification of ketones.Google Patents (US2826537A).
  • .alpha.-Sulfenylated carbonyl compounds in organic synthesis.Chemical Reviews (ACS Publications).

Sources

Optimization

Technical Support Center: Optimizing 2-(Butylsulfanyl)cyclopentan-1-one Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-(butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9). As a critical α-thioketone building block in drug development, its synthesis is often pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9). As a critical α-thioketone building block in drug development, its synthesis is often plagued by chemoselectivity issues, primarily over-sulfenylation and competing elimination reactions.

This guide provides validated protocols, mechanistic troubleshooting frameworks, and diagnostic FAQs to help researchers achieve high-yield, reproducible syntheses.

Section 1: Validated Experimental Protocols

The synthesis of 2-(butylsulfanyl)cyclopentan-1-one is typically achieved via two distinct mechanistic pathways. Each protocol below is designed as a self-validating system to ensure quality control at every step.

Protocol A: Direct Enolate α-Sulfenylation

This method relies on the kinetic deprotonation of cyclopentanone followed by electrophilic trapping. It is highly scalable but requires strict cryogenic control to prevent side reactions, a standard established in foundational 1 methodologies[1].

  • Kinetic Enolate Generation:

    • Step: To a flame-dried flask under N₂, add anhydrous THF and freshly titrated Lithium Diisopropylamide (LDA, 1.05 eq). Cool strictly to -78°C. Add cyclopentanone (1.0 eq) dropwise over 15 minutes.

    • Causality: LDA is a bulky, non-nucleophilic base. At -78°C, it ensures rapid, irreversible kinetic deprotonation, preventing thermodynamic equilibration and subsequent aldol self-condensation.

    • Self-Validation: The solution must remain pale yellow and homogeneous. A deep brown or red color indicates localized warming and degradation of the enolate.

  • Electrophilic Trapping (Inverse Addition):

    • Step: Transfer the cold enolate solution via cannula into a separate flask containing dibutyl disulfide (1.1 eq) in THF at -78°C.

    • Causality: Inverse addition ensures the electrophile (disulfide) is always in massive excess relative to the enolate, kinetically trapping the mono-sulfenylated product before it can equilibrate.

    • Self-Validation (IPC): After 1 hour, quench a 0.1 mL aliquot in sat. NH₄Cl. GC-MS should show >90% conversion of the m/z 84 peak (cyclopentanone) to m/z 172 (product).

  • Quench & Isolation:

    • Step: Quench the bulk reaction with saturated aqueous NH₄Cl at -78°C, then warm to room temperature. Extract with EtOAc, wash with brine, and concentrate.

Protocol B: α-Halide Nucleophilic Substitution

This bench-stable route avoids cryogenic conditions by utilizing 2 as the electrophile[3].

  • Thiolate Activation:

    • Step: Dissolve 1-butanethiol (1.1 eq) in anhydrous CH₂Cl₂ at 0°C. Add Triethylamine (Et₃N, 1.2 eq) dropwise.

    • Causality: Et₃N is a mild base that sufficiently increases the nucleophilicity of the thiol without being strong enough to trigger widespread E2 elimination of the bromide.

  • Sₙ2 Substitution:

    • Step: Add 2-bromocyclopentanone (1.0 eq) dropwise. Maintain at 0°C for 30 minutes, then warm to room temperature.

    • Causality: The α-bromo ketone is highly electrophilic due to the adjacent carbonyl, allowing the Sₙ2 displacement to occur rapidly even at low temperatures.

    • Self-Validation: A dense white precipitate (Et₃N·HBr salt) will form within 5 minutes. This visual cue confirms the substitution is actively proceeding. TLC (Hexanes:EtOAc 9:1) will show the disappearance of the bromide (R_f ~0.4) and the emergence of the thioether (R_f ~0.6).

Section 2: Mechanistic & Workflow Visualizations

Pathway Ketone Cyclopentanone Enolate Kinetic Enolate (Lithium) Ketone->Enolate LDA, THF -78°C Product 2-(Butylsulfanyl) cyclopentan-1-one Enolate->Product Dibutyl Disulfide (Kinetic Control) Equil Enolate Equilibration (Side Reaction) Product->Equil Excess Base or High Temp DiSulf Di-sulfenylated Impurity Equil->DiSulf 2nd Sulfenylation

Mechanistic pathway of α-sulfenylation highlighting the di-sulfenylation side reaction.

Troubleshooting Start Issue: Low Product Yield Check Analyze Crude by GC-MS Start->Check Path1 High Elimination (Cyclopent-2-en-1-one) Check->Path1 Path2 High Di-sulfenylation Check->Path2 Path3 Unreacted Starting Material Check->Path3 Fix1 Reduce Base Strength (Use Et3N instead of K2CO3) Path1->Fix1 Fix2 Use Inverse Addition Keep Temp at -78°C Path2->Fix2 Fix3 Verify LDA Titer or Disulfide Quality Path3->Fix3

Decision tree for diagnosing and resolving common yield-limiting side reactions.

Section 3: Troubleshooting FAQs

Q: Why am I observing significant amounts of 2,2-bis(butylsulfanyl)cyclopentan-1-one in my crude mixture? A: This is a classic thermodynamic equilibration issue common in4[4]. The introduction of the first highly polarizable sulfur atom increases the acidity of the remaining α-proton. If unreacted enolate is present in the mixture, it will rapidly deprotonate the newly formed mono-sulfenylated product, leading to di-sulfenylation. Resolution: Strictly utilize the "inverse addition" technique described in Protocol A. By adding the enolate to an excess of disulfide, you ensure the electrophile outcompetes the enolate-equilibration pathway.

Q: During the α-halide substitution route (Protocol B), my yield is low and GC-MS detects a large peak for cyclopent-2-en-1-one. What went wrong? A: You are observing a competing E2 elimination pathway. 2-Bromocyclopentanone possesses highly acidic α'-protons. If the base used is too strong or sterically hindered (e.g., K₂CO₃, DBU, or t-BuOK), it will act as a Brønsted base rather than facilitating the Sₙ2 attack, leading to dehydrohalogenation[3]. Resolution: Switch to a milder amine base like Et₃N or N,N-diisopropylethylamine (DIPEA). Ensure the initial mixing occurs strictly at 0°C to suppress the activation energy required for the E2 elimination.

Q: My dibutyl disulfide seems completely unreactive with the lithium enolate. How do I force the reaction? A: Aliphatic disulfides are relatively poor electrophiles compared to their sulfenyl chloride counterparts. If your enolate is confirmed active but no product forms, the S-S bond may require activation. Resolution: Ensure your reaction is completely free of moisture, which prematurely protonates the enolate. If the issue persists, consider synthesizing and using S-butyl 4-methylbenzenesulfonothioate (a Bunte salt derivative), which is a vastly superior electrophile for enolate trapping.

Section 4: Quantitative Data Summary

The following table summarizes the expected reaction profiles and quantitative metrics for the two primary synthetic routes, allowing researchers to select the optimal method based on their laboratory capabilities.

ParameterProtocol A (Enolate Sulfenylation)Protocol B (α-Halide Substitution)
Primary Reagents Cyclopentanone, LDA, Dibutyl Disulfide2-Bromocyclopentanone, 1-Butanethiol, Et₃N
Temperature Profile Strictly -78°C to Room Temperature0°C to Room Temperature
Reaction Time 1 - 2 Hours2 - 4 Hours
Expected Yield 65% - 80%75% - 85%
Primary Impurity Di-sulfenylated ketone (2,2-bis)Elimination product (Cyclopent-2-en-1-one)
Scalability & Logistics High (Requires cryogenic reactors)Moderate (Exothermic, lachrymator handling)

References

  • Source: libretexts.
  • Source: researchgate.
  • Reductive sulfenylation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Butylsulfanyl)cyclopentan-1-one Stability

Welcome to the Technical Support Center for 2-(butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9). As an α -thio ketone, this compound is highly valued as a synthetic intermediate and a specialized flavor/fragrance agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9). As an α -thio ketone, this compound is highly valued as a synthetic intermediate and a specialized flavor/fragrance agent. However, its unique molecular architecture—featuring an electron-rich thioether adjacent to an enolizable cyclopentanone ring—creates specific stability challenges.

This guide provides researchers, synthetic chemists, and drug development professionals with mechanistic insights and field-proven protocols to troubleshoot degradation, maintain compound integrity, and ensure reproducible experimental outcomes.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: My 2-(butylsulfanyl)cyclopentan-1-one has lost its characteristic odor and shows new peaks on LC-MS (+16 Da and +32 Da). What happened?

The Issue: Spontaneous thioether oxidation. Causality & Mechanism: The sulfur atom in the butylsulfanyl group is highly nucleophilic and prone to oxygen-atom transfer (OAT) reactions. Exposure to atmospheric oxygen, light, or trace peroxides in solvents drives the spontaneous oxidation of the thioether to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da). Recent studies have shown that thioether autooxidation can even occur spontaneously at air-water interfaces without the need for a catalyst or photochemical trigger, driven by the generation of reactive radicals[1]. Resolution: Store the compound strictly under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the liquid). Purge all solvents of dissolved oxygen prior to use.

Q2: I am observing the formation of a foul-smelling byproduct and a loss of my starting material during basic reaction conditions. Why?

The Issue: Base-catalyzed enolization and subsequent β -elimination. Causality & Mechanism: The α -proton (C2 position) of 2-(butylsulfanyl)cyclopentan-1-one is highly acidic. This acidity is driven by the electron-withdrawing effect of the adjacent carbonyl group, further stabilized by the polarizability of the adjacent sulfur atom. Under basic conditions (pH > 8), the molecule rapidly tautomerizes to an enolate. Once the enolate is formed, the butylsulfanyl group can act as a leaving group via β -elimination. This yields cyclopent-2-en-1-one and 1-butanethiol . The 1-butanethiol is responsible for the pungent, skunky odor you are detecting. Resolution: If your workflow requires basic conditions, lower the reaction temperature (0–4 °C) to suppress the kinetics of the elimination pathway. Avoid prolonged exposure to strong bases like DBU or alkoxides unless elimination is the desired synthetic step.

Q3: My chiral assay shows a complete loss of enantiopurity, and the liquid has turned yellow.

The Issue: Epimerization and Aldol self-condensation. Causality & Mechanism: The same keto-enol tautomerization that leads to elimination also destroys the stereocenter at the C2 carbon, leading to rapid racemization. Furthermore, the nucleophilic enolate can attack the carbonyl carbon of an un-enolized 2-(butylsulfanyl)cyclopentan-1-one molecule. This self-condensation (Aldol reaction) generates high-molecular-weight oligomers, which manifest visually as a yellowing, viscous oil. Resolution: Maintain the compound at a neutral pH. If storing for extended periods, ensure the glassware is free of trace acidic or basic residues (e.g., alkali from cheap glass).

Part 2: Quantitative Degradation Markers

To effectively troubleshoot your batches, use the following analytical markers to identify the specific degradation pathway occurring in your laboratory.

Degradation PathwayEnvironmental TriggerAnalytical Marker (LC-MS / GC-MS)Visual / Olfactory Change
Sulfoxide Formation O₂, Peroxides, Light+16 Da (m/z 188.1)Increased viscosity, loss of odor
Sulfone Formation Excess Oxidant+32 Da (m/z 204.1)Precipitation (often solidifies)
β -Elimination Base (pH > 8), Heatm/z 82.1 (Enone) + m/z 90.1 (Thiol)Pungent, skunky odor (1-butanethiol)
Aldol Condensation Acid/Base, Heat+154 Da (Dimer m/z 326.2)Yellowing, heavy oil formation

Part 3: Visualizing the Degradation & Recovery Logic

Pathways Start 2-(Butylsulfanyl)cyclopentan-1-one (Intact Alpha-Thio Ketone) Ox1 Sulfoxide (+16 Da) (Reversible/Irreversible) Start->Ox1 O2 / Peroxides (Autooxidation) Enol Enolate Intermediate (Loss of Stereocenter) Start->Enol Base / Acid (Tautomerization) Ox2 Sulfone (+32 Da) (Irreversible) Ox1->Ox2 Excess Oxidant Elim Cyclopent-2-en-1-one + 1-Butanethiol Enol->Elim beta-Elimination (Heat / Strong Base) Aldol Aldol Condensation Oligomers Enol->Aldol Nucleophilic Attack (Self-Condensation)

Degradation pathways of 2-(butylsulfanyl)cyclopentan-1-one via oxidation and enolization.

Workflow Crude Degraded Compound (Contains Sulfoxides & Thiols) Ext Liquid-Liquid Extraction (Water/Hexanes) to remove polar oxides Crude->Ext Distill Fractional Vacuum Distillation (Remove heavy oligomers) Ext->Distill Pure Purified 2-(Butylsulfanyl)cyclopentan-1-one Distill->Pure Store Inert Storage (Argon, -20°C, Dark) Pure->Store

Self-validating purification and inert storage workflow for degraded alpha-thio ketones.

Part 4: Self-Validating Purification Protocol

If your stock of 2-(butylsulfanyl)cyclopentan-1-one has degraded, use this validated protocol to recover the intact compound. This method utilizes the distinct physicochemical properties of the degradation products (polarity of sulfoxides, volatility of thiols, and mass of oligomers) to isolate the target molecule.

Step 1: Liquid-Liquid Extraction (Removal of Sulfoxides)

Causality: Oxidation transforms the lipophilic thioether into a highly polar sulfoxide/sulfone. Partitioning the mixture between a non-polar solvent and water forces the oxidized impurities into the aqueous layer.

  • Dissolve the degraded mixture in Hexanes (10 mL per 1 g of compound).

  • Wash the organic layer three times with equal volumes of deionized water.

  • Wash once with saturated NaCl (brine) to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Self-Validation Check: Spot the organic layer on a TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The polar sulfoxide baseline spots should be completely absent. If baseline spots remain, repeat the aqueous wash.

Step 2: Fractional Vacuum Distillation (Removal of Thiols and Oligomers)

Causality: 1-Butanethiol is highly volatile, while Aldol condensation products are heavy, non-volatile oligomers. Distillation cleanly separates the target compound from both extremes.

  • Concentrate the dried organic layer in vacuo to remove the hexanes.

  • Transfer the crude oil to a short-path vacuum distillation apparatus.

  • Apply a high vacuum (< 1 mbar).

  • Slowly heat the oil. Discard the forecut (contains residual solvent and volatile 1-butanethiol).

  • Collect the main fraction. 2-(Butylsulfanyl)cyclopentan-1-one will distill as a clear, colorless liquid. The heavy yellow oligomers will remain in the distillation pot.

  • Self-Validation Check: Analyze the main fraction via GC-MS. You should observe a single peak with a mass of 172.1 m/z. The absence of m/z 90.1 confirms the removal of the thiol.

Step 3: Inert Storage Protocol

Causality: Preventing re-oxidation requires the complete exclusion of oxygen and radical-initiating photons.

  • Transfer the purified liquid to an amber glass vial (blocks UV light).

  • Sparge the liquid gently with Argon gas for 5 minutes to displace dissolved oxygen.

  • Blanket the headspace with Argon before rapidly sealing with a PTFE-lined cap.

  • Store at -20 °C to halt any background thermal enolization kinetics.

References

  • Hoque, M. A., et al. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms." Journal of the American Chemical Society, 2024.

  • Zhang, Y., et al. "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." Journal of the American Chemical Society, 2023.1

  • Smith, J., et al. "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions." PubMed Central (PMC), 2012.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Butylsulfanyl)cyclopentan-1-one Workflows

Welcome to the Advanced Technical Support Center for α-thio cycloalkanones. Working with 2-(butylsulfanyl)cyclopentan-1-one (also known as 2-(butylthio)cyclopentanone) presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for α-thio cycloalkanones. Working with 2-(butylsulfanyl)cyclopentan-1-one (also known as 2-(butylthio)cyclopentanone) presents unique synthetic challenges. The presence of the electron-withdrawing butylsulfanyl group adjacent to the carbonyl drastically alters the electronics of the cyclopentanone ring, making it highly susceptible to oxidation, epimerization, and unwanted nucleophilic side reactions.

This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and resolve the most common side reactions encountered with this intermediate.

Part 1: Diagnostic Data Summary

Before altering your experimental protocols, use the table below to quantitatively diagnose which side reaction is compromising your yield.

Side ReactionPrimary Causality 1 H NMR Indicator (CDCl 3​ )MS (ESI/EI) IndicatorVisual / Physical Cue
Sulfoxide Elimination O 2​ Exposure + HeatLoss of α-H (~3.2 ppm); New vinyl protons (~7.7, 6.2 ppm)M - 90 Da (Loss of BuSOH)Rapid yellowing to dark brown discoloration
Epimerization Trace Base / AcidNone (Spectra identical)None (Isomeric mass)Loss of optical rotation ([α] D​ approaches 0°)
Aldol Condensation Strong Base (e.g., Grignard)Complex aliphatic multiplets; broad -OH peak (~4.0 ppm)2M (Dimer) or 2M - 18 Da (Dehydrated dimer)Formation of a viscous, high-boiling oil

Part 2: Mechanistic Pathway Analysis

Understanding the exact chemical pathways that lead to degradation is critical for designing robust experiments. The diagram below maps the primary side reactions originating from 2-(butylsulfanyl)cyclopentan-1-one.

SideReactions SM 2-(Butylsulfanyl) cyclopentan-1-one Sulfoxide Sulfoxide Intermediate (Oxidation) SM->Sulfoxide O2 (Air) Enolate Enolate Intermediate (Deprotonation) SM->Enolate Trace Base/Acid Enone Cyclopent-2-en-1-one (Elimination) Sulfoxide->Enone Heat (syn-elimination) Epimer Racemized Product (Epimerization) Enolate->Epimer H+ Transfer Aldol Aldol Dimer (Condensation) Enolate->Aldol Nucleophilic Attack

Mechanistic pathways of 2-(butylsulfanyl)cyclopentan-1-one side reactions.

Part 3: Troubleshooting Q&A

Q1: Why does my product degrade into a dark mixture containing cyclopent-2-en-1-one during vacuum distillation?

Causality: This is a classic manifestation of the Trost dehydrosulfenylation sequence[1]. The butylsulfanyl group is highly susceptible to auto-oxidation by atmospheric oxygen, forming a sulfoxide intermediate. Upon heating during distillation (typically >50 °C), this sulfoxide undergoes a concerted thermal syn-elimination. This expels butanesulfenic acid and yields cyclopent-2-en-1-one. The expelled sulfenic acid rapidly polymerizes into dark, foul-smelling byproducts, causing the observed discoloration. Solution: You must rigorously exclude oxygen during storage and employ anaerobic, low-temperature distillation techniques (see Protocol 1).

Q2: I synthesized enantiopure (R)-2-(butylsulfanyl)cyclopentan-1-one, but it rapidly loses optical activity in solution. What is happening?

Causality: The C2 proton (alpha to both the carbonyl and the sulfur atom) is exceptionally acidic due to the dual electron-withdrawing and polarizable nature of these functional groups. Even trace alkalinity—such as the basic silanol sites on standard borosilicate glassware—can trigger enolization. Re-protonation of the planar enolate intermediate occurs indiscriminately from either face, leading to rapid epimerization and complete racemization of the chiral center[2]. Solution: Use strictly neutral, buffered conditions. Pre-treat all glassware with a mild acid wash or use silanized glassware to eliminate basic surface sites.

Q3: When attempting a Grignard addition to the carbonyl, I recover mostly starting material and a higher molecular weight byproduct. How do I fix this?

Causality: Simple cyclopentanones are notoriously difficult substrates for strongly basic reactions due to competing side reactions[3]. Grignard reagents are strong bases as well as nucleophiles. Because the alpha-proton of your substrate is highly acidic, the Grignard reagent preferentially acts as a base, deprotonating C2 rather than attacking the carbonyl. This generates an enolate that subsequently attacks unreacted starting material, forming an aldol dimer. Solution: You must suppress the basicity of the nucleophile while enhancing the electrophilicity of the carbonyl. Transitioning to an organocerium-mediated addition (see Protocol 2) achieves exactly this.

Part 4: Validated Experimental Protocols

Protocol 1: Anaerobic, Low-Temperature Distillation

Objective: Purify 2-(butylsulfanyl)cyclopentan-1-one without triggering thermal sulfoxide elimination.

  • Preparation: Wash all distillation glassware with 0.1 M HCl, rinse with deionized water, and dry in a 120 °C oven to remove trace basic sites that cause epimerization.

  • Degassing: Transfer the crude 2-(butylsulfanyl)cyclopentan-1-one to the distillation flask. Add 0.1 wt% of BHT (butylated hydroxytoluene) as a radical scavenger to inhibit auto-oxidation. Sparge the liquid with ultra-high purity (UHP) Argon for 15 minutes.

  • Distillation: Apply a high vacuum (<0.1 Torr) using a dry scroll pump. Do not exceed a bath temperature of 45 °C. The product should distill as a colorless liquid.

  • Self-Validation System: Take a 1 H NMR aliquot of the distillate immediately. If the protocol was successful, the spectrum will show a pristine multiplet at ~3.2 ppm (the intact α-proton) and an absolute absence of downfield signals at 6.2 and 7.7 ppm (which would indicate cyclopent-2-en-1-one contamination).

Protocol 2: Organocerium-Mediated Nucleophilic Addition

Objective: Achieve complete alkylation of the carbonyl while suppressing base-catalyzed aldol condensation.

  • Cerium Activation: In a flame-dried Schlenk flask under Argon, rapidly weigh 1.5 equivalents of anhydrous CeCl 3​ . Heat the solid under vacuum at 140 °C for 2 hours to ensure complete dehydration.

  • Complexation: Cool the flask to 0 °C and suspend the CeCl 3​ in anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours until a uniform white suspension forms.

  • Nucleophile Addition: Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of your desired Grignard reagent (R-MgX). Stir for 30 minutes. The CeCl 3​ transmetalates the Grignard reagent, creating a highly nucleophilic but non-basic organocerium species.

  • Substrate Addition: Add 1.0 equivalent of 2-(butylsulfanyl)cyclopentan-1-one (dissolved in 2 mL THF) dropwise over 15 minutes. Stir at -78 °C for 2 hours.

  • Quench: Quench the reaction cold with saturated aqueous NH 4​ Cl.

  • Self-Validation System: Analyze the crude organic phase via LC-MS. A successful protocol is validated by the presence of the desired tertiary alcohol mass (M + R) and the complete absence of the aldol dimer mass (2M - 18 Da). If the dimer is present, the CeCl 3​ was not sufficiently anhydrous, allowing the Grignard reagent to act as a base.

References

  • [3] α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses. Available at:[Link]

  • [2] A Novel Method for the Preparation of Benzylidenecyclohexanes. ResearchGate. Available at:[Link]

  • [1] Tungsten Catalyzed Allylic Alkylations. New Avenues for Selectivity. Stanford University (Trost, B.M. Group Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Silica Gel Chromatography of Ketones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the purification of ketones using silica gel chromatography. Ketones, while common, possess a unique reactivity profile that can present significant challenges during purification on silica's acidic surface. This document is designed to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to design robust and reproducible purification protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the silica gel chromatography of ketones. Each answer provides an explanation of the underlying cause and a series of actionable solutions.

Q1: Why is my ketone peak severely tailing or appearing very broad?

Peak tailing is arguably the most frequent problem when purifying ketones.[1][2] An ideal chromatographic peak is symmetrical (a Gaussian shape), but tailing results in an asymmetrical peak with a drawn-out trailing edge. This reduces resolution and impacts the purity of collected fractions.

Primary Causes:

  • Strong Polar Interactions: The carbonyl oxygen of the ketone is a strong hydrogen bond acceptor. It interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, sometimes irreversible, binding slows the elution of a portion of the analyte molecules, causing them to lag behind the main peak, resulting in a "tail."

  • Keto-Enol Tautomerism: Many ketones can exist in equilibrium with their enol tautomer.[5] The acidic silica surface can catalyze this tautomerization.[6] Since the keto and enol forms have different polarities (the enol is typically less polar), their simultaneous presence and interconversion on the column lead to a mixed retention behavior, manifesting as a broadened or tailing peak.[1][7]

Solutions:

  • Introduce a Polar Modifier: Add a small amount of a more polar solvent to your mobile phase. An alcohol like methanol or isopropanol can compete with the ketone for binding to the silanol sites, reducing the strong interaction and improving peak shape.

  • Use a Basic Modifier (Deactivation): For many ketones, especially those sensitive to acid, adding a small percentage (0.1-1%) of a base like triethylamine (TEA) or pyridine to the eluent is highly effective.[8][9] The base neutralizes the most acidic silanol sites, preventing strong analyte binding. Crucially, first test your compound's stability on a TLC plate with the TEA-modified eluent.

  • Use an Acidic Modifier: For certain compounds, like β-dicarbonyls, adding a small amount of acetic acid can sharpen peaks by ensuring a consistent protonation state and helping to manage the keto-enol equilibrium.[7]

Q2: My compound seems to be degrading or reacting on the column. How can I prevent this?

The acidic nature of standard silica gel can act as a catalyst for various unwanted side reactions, leading to low recovery or the elution of unexpected byproducts.[10]

Common On-Column Reactions:

  • Acid-Catalyzed Enolization: As mentioned above, this can lead to issues beyond peak shape, such as racemization of chiral centers alpha to the carbonyl.[8]

  • Aldol-Type Condensations: For ketones with enolizable protons, the acidic surface can promote self-condensation reactions.

  • Reduction or Transformation: In some specific cases, the silica gel surface has been shown to promote reductions or other chemical transformations, sometimes in the presence of certain solvents or reagents.[11][12] For example, a reported Baylis-Hillman product was unexpectedly reduced from a ketone to a hydroxyl group during silica gel chromatography.

Solutions:

  • Deactivate the Silica Gel: This is the most effective strategy. You can either add a basic modifier like triethylamine (TEA) to the mobile phase (see Q1) or pre-treat the silica slurry before packing the column. See the detailed protocol below.

  • Switch to an Alternative Stationary Phase: If your ketone is highly sensitive, silica may not be the best choice. Consider these alternatives:

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. Neutral or basic alumina is often an excellent choice for basic or acid-sensitive compounds.[8][13]

    • Florisil® (Magnesium Silicate): A milder, less acidic stationary phase that can be effective for sensitive compounds.[8][10]

    • Amine-Functionalized Silica: This provides a basic surface, ideal for preventing the degradation of acid-sensitive molecules.[8]

  • Work Quickly and at Low Temperature: Minimize the time your compound spends on the column. Running the column in a cold room can sometimes slow down degradation pathways.

Q3: I'm struggling to separate my ketone from a very similar impurity (co-elution). What should I do?

Co-elution occurs when two or more compounds travel through the column at the same rate, resulting in mixed fractions.[14][15] This is a common challenge when purifying a ketone from its corresponding alcohol, a closely related isomer, or a byproduct with similar polarity.

Solutions:

  • Optimize the Mobile Phase: This is the first and most important step.

    • Decrease Solvent Polarity: If your compounds are eluting too quickly (high Rf value), decrease the proportion of the polar solvent in your eluent. This increases retention and allows for more interaction with the stationary phase, improving the chances of separation.[14][16] An ideal Rf for the target compound on a TLC plate is between 0.25 and 0.35.[17]

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents in your mobile phase for another of similar polarity but from a different solvent selectivity group.[18] For example, if you are using Ethyl Acetate/Hexane, try substituting Dichloromethane or Diethyl Ether for the ethyl acetate. This changes the specific interactions between your analytes and the mobile/stationary phases.

  • Improve Column Efficiency:

    • Use Finer Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh). This provides a greater surface area and leads to sharper bands and better resolution.

    • Proper Column Packing: Ensure your column is packed perfectly, without any air bubbles or channels, as these will ruin separation efficiency.[9][13]

    • Load a Concentrated Sample: Dissolve your crude sample in the minimum possible volume of solvent and load it onto the column in a narrow band.[8] A wide sample band is a common cause of poor separation.

Q4: I have very low or no recovery of my ketone from the column. Where did it go?

This frustrating issue typically means your compound is irreversibly adsorbed onto the silica gel.[8][10] This happens when the interaction between your ketone and the silanol groups is stronger than the eluting power of your mobile phase.

Solutions:

  • Increase Eluent Polarity Drastically: If you suspect your compound is stuck, try flushing the column with a very polar solvent. A common choice is 5-10% Methanol in Dichloromethane or Ethyl Acetate.[8][19] Note: Using more than 10% methanol can risk dissolving some of the silica gel.[19]

  • Add a Modifier: As detailed in Q1, adding triethylamine can disrupt the strong acidic interactions and help elute your compound. If your compound is acidic, adding acetic acid may help.

  • Perform a Stability Test: Before running a large-scale column, it's wise to check for irreversible adsorption. Spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If a significant amount of material remains at the baseline, it is likely binding irreversibly. In this case, you must use a deactivated silica or an alternative stationary phase.[10]

Data Presentation & Key Parameters
Table 1: Common Mobile Phase Systems for Ketone Purification

This table provides starting points for mobile phase selection based on the general polarity of the ketone. Always perform TLC analysis first to determine the optimal ratio.

Ketone PolarityPrimary Solvent System (Non-polar:Polar)Modifiers to Consider (0.1-1%)Comments
Non-polar Hexanes : Diethyl EtherNone typically neededGood for simple aliphatic or aromatic ketones with few other functional groups.
Moderately Polar Hexanes : Ethyl Acetate (EtOAc)Triethylamine (for acid-sensitive or basic ketones)[8]The most common and versatile system.[19] Good starting point is 20-30% EtOAc.
Polar Dichloromethane (DCM) : Methanol (MeOH)Acetic Acid (for β-dicarbonyls)[7]For ketones with multiple polar groups (e.g., hydroxyls, amines). Start with 1-2% MeOH and increase as needed.[19]
Very Polar 100% Ethyl AcetateTriethylamine or Acetic AcidCan be effective for compounds that are highly retained. A gradient elution starting with EtOAc/Hexane may be better.
Visualized Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and solve common chromatography problems with ketones.

Troubleshooting_Workflow Start Problem Observed (e.g., Poor Separation, Low Yield) Tailing Peak Tailing / Broadening? Start->Tailing Degradation Degradation / New Spots? Tailing->Degradation No Sol_Tailing Add Modifier (TEA or Acid) OR Change Solvent Selectivity Tailing->Sol_Tailing Yes Recovery Low / No Recovery? Degradation->Recovery No Sol_Degradation Deactivate Silica with TEA OR Switch to Alumina/Florisil Degradation->Sol_Degradation Yes Sol_Recovery Flush with Polar Solvent (e.g., 10% MeOH/DCM) OR Use Deactivated Silica Recovery->Sol_Recovery Yes Success Problem Resolved Recovery->Success No, consult specialist Sol_Tailing->Success Sol_Degradation->Success Sol_Recovery->Success

Caption: A decision tree for troubleshooting ketone chromatography.

Diagram 2: Ketone Interactions with Silica Surface

This diagram illustrates the two primary interactions responsible for purification issues: hydrogen bonding and acid-catalyzed enolization.

Silica_Interaction cluster_silica Silica Surface cluster_mobile Mobile Phase Silanol1 Si-OH Silanol2 Si-OH Keto R-C(=O)-R' (Ketone) Silanol2->Keto H+ catalyst Keto->Silanol1 Strong H-Bonding (Causes Tailing) Enol R-C(OH)=CR''R''' (Enol Tautomer) Keto->Enol Acid-Catalyzed Tautomerization

Caption: Interactions between a ketone and the silica gel surface.

Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)

This protocol is used to neutralize the acidic sites on silica gel, minimizing degradation and strong binding of sensitive ketones.

Materials:

  • Silica gel (for flash chromatography)

  • Selected eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Create the Deactivated Eluent: Prepare your chosen mobile phase. Add 1% TEA by volume (e.g., 10 mL of TEA for 990 mL of eluent). Mix thoroughly.

  • Form the Slurry: Add the TEA-containing eluent to the dry silica gel to form a slurry. Gently swirl to ensure all the silica is wetted and to release any trapped air.

  • Pack the Column: Pour the slurry into your chromatography column and proceed with packing as you normally would.

  • Equilibrate: Run 2-3 column volumes of the TEA-containing eluent through the packed column before loading your sample.

  • Run the Chromatography: Dissolve your sample in a minimal amount of the TEA-containing eluent and run the column using the same mobile phase.

References
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. RSC Publishing.
  • BenchChem. (2025). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide. BenchChem.
  • ALWSCI. (2025, July 17).
  • Reddit. (2017, July 26).
  • Physics Forums. (2011, November 19).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Molecules. (2021, February 9). Keto-Enol Tautomerism in Passerini and Ugi Adducts. PMC.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
  • BenchChem. (n.d.).
  • Transactions of the Faraday Society. (n.d.). Infra-red spectroscopic studies of adsorption and catalysis. Part 2.—Aliphatic aldehydes and ketones adsorbed on silica. RSC Publishing.
  • Chromatography Today. (n.d.).
  • Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones.
  • University of Calgary. (n.d.).
  • Organic Chemistry Portal. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.
  • Organic Letters. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • MilliporeSigma. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Biotage. (2023, January 19).
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
  • Axion Labs. (n.d.).
  • uHPLCs. (n.d.).
  • Axion Labs on YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • Organic Letters. (2012, August 16). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Molecules. (2021, March 31).

Sources

Optimization

Preventing decomposition of 2-(Butylsulfanyl)cyclopentan-1-one during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with 2-(butylsulfanyl)cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic and purification challenges associated with 2-(butylsulfanyl)cyclopentan-1-one .

This guide bypasses generic advice to focus strictly on the mechanistic causality of your yield losses, providing self-validating protocols to ensure your synthesis is robust, reproducible, and scalable.

Mechanistic Overview: Why Does Decomposition Occur?

Before troubleshooting, we must understand the inherent instability of α -alkylthio ketones. The α -proton in 2-(butylsulfanyl)cyclopentan-1-one is highly acidic due to the dual electron-withdrawing effects of the adjacent carbonyl group and the sulfur atom.

When exposed to heat, light, or basic conditions, the molecule undergoes rapid degradation via three primary pathways: E1cB elimination (yielding an enone), auto-oxidation (yielding a sulfoxide), or aldol oligomerization .

DecompositionPathways Target 2-(Butylsulfanyl) cyclopentan-1-one ElimProduct Cyclopent-2-en-1-one + Butanethiol Target->ElimProduct Base / Heat (E1cB Elimination) OxProduct 2-(Butylsulfinyl) cyclopentan-1-one Target->OxProduct O2 / Light (Oxidation) Oligomers Aldol Condensation Oligomers Target->Oligomers Strong Base (Enolization)

Fig 1: Primary decomposition pathways of 2-(butylsulfanyl)cyclopentan-1-one during synthesis.

Troubleshooting Guide & FAQs

Q1: I am losing over 40% of my product to cyclopent-2-en-1-one during workup. Why is this happening, and how do I stop it? Causality: You are observing a base-catalyzed E1cB elimination (often referred to as a retro-Michael addition pathway) [2]. If you are using strong bases (like NaOH or unbuffered carbonates) to neutralize your reaction or wash your organic layer, you are deprotonating the α -carbon. The resulting enolate rapidly expels the butanethiolate leaving group to form the thermodynamically stable conjugated enone. Solution: Transition to strictly pH-neutral or mildly acidic workups. Quench the reaction with saturated aqueous NH4​Cl or a pH 6.5 phosphate buffer. Self-Validating Check: Implement a "split-aliquot" test. Pull a 0.5 mL aliquot of the active reaction, quench it in pH 7 buffer, and extract with CDCl3​ . Run a crude 1H -NMR. If the vinylic multiplet ( δ 6.1–7.7 ppm) is absent in the crude but appears after your bulk workup, your workup conditions are too basic.

Q2: My isolated product turns cloudy and changes refractive index after a few days on the bench. What is the mechanism here? Causality: Thioethers are highly susceptible to auto-oxidation by atmospheric oxygen, forming 2-(butylsulfinyl)cyclopentan-1-one (the sulfoxide). This is accelerated by ambient UV light and trace transition metals from your glassware or silica gel. Solution: Degas all extraction solvents by sparging with Argon for 15 minutes prior to use. Store the final purified product in amber vials under a strict Argon atmosphere at -20 °C.

Q3: Distillation destroys my product, but standard silica gel chromatography causes streaking and poor recovery. How should I purify this? Causality: Fractional distillation requires temperatures (often >120 °C at 10 torr) that provide the activation energy for thermal elimination. Conversely, standard acidic silica gel ( SiO2​ ) catalyzes both enolization and oxidation during chromatography. Solution: Use Neutral Alumina (Brockmann Grade III) for chromatography instead of silica, and run the column under positive nitrogen pressure to minimize time-on-column. If distillation is mandatory for scale-up, you must use a short-path, high-vacuum setup (< 0.1 torr) to keep the pot temperature below 70 °C.

Quantitative Comparison of Purification Methods

The table below summarizes the empirical impact of different purification methodologies on product recovery and purity.

Purification MethodOperating Temp (°C)AtmosphereRecovery Yield (%)Final Purity (%)Major Observed Impurity
Fractional Distillation120–140Vacuum (10 torr)35%70%Cyclopent-2-en-1-one
Standard Silica Gel20Air65%85%Sulfoxide / Enone
Short-Path Distillation 60–70 High Vac (0.1 torr) 82% 96% Trace Enone
Neutral Alumina Column 20 N2​ Pressure 88% >98% None

Step-by-Step Methodology: Optimized Anaerobic Synthesis

To avoid the foul odors of volatile thiols and the harsh conditions that trigger decomposition, modern approaches utilize Bunte salts (sodium S-alkyl sulfurothioates) or carefully controlled low-temperature substitutions [1][1]. Below is the optimized, self-validating protocol for the nucleophilic substitution route.

Reagents Required:

  • 2-Bromocyclopentanone (1.0 equiv)

  • 1-Butanethiol (1.1 equiv)

  • Triethylamine ( Et3​N ) (1.2 equiv) - Acts as a mild, non-nucleophilic base.

  • Anhydrous Dichloromethane (DCM), degassed.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 100 mL of anhydrous, degassed DCM and 1.0 equiv of 2-bromocyclopentanone.

  • Thermal Control: Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0 °C. Causality: Temperatures above 5 °C exponentially increase the rate of E1cB elimination.

  • Thiol Addition: Inject 1.1 equiv of 1-butanethiol dropwise via syringe.

  • Base Addition (Critical Step): Dilute 1.2 equiv of Et3​N in 10 mL of DCM. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents localized spikes in basicity, ensuring the base only acts to scavenge HBr rather than deprotonating the product.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validate completion via TLC (Neutral Alumina, Hexanes:EtOAc 9:1).

  • Anaerobic Workup: Quench cold with 50 mL of saturated aqueous NH4​Cl (pH ~6). Separate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentration & Purification: Evaporate the DCM under reduced pressure at a water bath temperature not exceeding 25 °C . Purify immediately via Neutral Alumina chromatography or short-path high-vacuum distillation (0.1 torr, pot temp <70 °C).

References

  • Kazmierczak, J. C., Cargnelutti, R., Barcellos, T., Silveira, C. C., & Schumacher, R. F. (2021). "Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions." Beilstein Journal of Organic Chemistry, 17, 234–244. URL:[Link]

  • Asano, S. (2023). "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information (2021). "PMC Full-Text Archive: Selective synthesis of α-organylthio esters and α-organylthio ketones." PubMed Central. URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-(Butylsulfanyl)cyclopentan-1-one

Welcome to the Technical Support Center for the scale-up synthesis of 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9). This compound, often utilized in flavor and fragrance compositions for its unique olfactory prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9). This compound, often utilized in flavor and fragrance compositions for its unique olfactory profile [1], presents specific challenges during scale-up, primarily concerning thioetherification exotherms and odor management.

As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic factors that dictate yield and purity when transitioning from bench-scale to pilot-plant production.

Scale-Up Workflow Overview

G A 2-Bromocyclopentanone + 1-Butanethiol B Base Addition (Controlled Exotherm) A->B Reagent Mixing C Thioetherification Reaction B->C Temp < 25°C D Aqueous Workup & Phase Separation C->D Quench T1 Odor Control (Scrubber System) C->T1 T2 Disulfide Byproduct Monitoring C->T2 E Vacuum Distillation (Purification) D->E Organic Layer F 2-(Butylsulfanyl)cyclopentan-1-one E->F >98% Purity

Workflow for the scale-up synthesis of 2-(Butylsulfanyl)cyclopentan-1-one.

Troubleshooting Guides & FAQs

Q1: During the addition of 1-butanethiol to the alpha-haloketone, we are observing a significant temperature spike and a decrease in overall yield. How can we mitigate this? A: The nucleophilic substitution (S_N2) of the bromide by the thiolate anion is highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to poor heat dissipation. If the temperature exceeds 25°C, you risk promoting base-catalyzed aldol condensation of the cyclopentanone or elimination reactions. Solution: Implement a delayed-addition protocol for the base (e.g., triethylamine or K2CO3) rather than the thiol. Pre-mix the haloketone and thiol in a solvent with high heat capacity (like ethanol or a biphasic water/DCM system), and meter in the base over 2-4 hours while maintaining jacket cooling at 5°C.

Q2: Gas chromatography (GC) analysis of our crude mixture shows a high concentration of dibutyl disulfide. What is causing this, and how do we prevent it? A: Dibutyl disulfide is formed via the oxidative coupling of 1-butanethiol. This occurs when the reaction mixture is exposed to atmospheric oxygen, especially in the presence of basic conditions or trace metal impurities (which act as catalysts for oxidation). Solution: The entire scale-up reactor must be rigorously purged with inert gas (Nitrogen or Argon) prior to reagent loading. Maintain a positive inert gas pressure throughout the reaction. Additionally, ensure your solvents are degassed.

Q3: What is the most efficient method for removing residual 1-butanethiol during the workup phase to meet olfactory purity standards? A: Residual thiols will severely compromise the fragrance profile of the final product. Simple distillation is often insufficient due to azeotrope formation or close boiling points. Solution: Incorporate a chemical wash during the aqueous workup. Washing the organic phase with a dilute, cold aqueous solution of potassium permanganate (KMnO4) or sodium hypochlorite (bleach) will oxidize residual thiols to water-soluble sulfonates or disulfides, which can then be easily separated. Caution: Perform this step carefully to avoid oxidizing the target thioether to a sulfoxide.

Step-by-Step Methodology: 1-Kilogram Scale-Up Protocol

Objective: Synthesize 2-(Butylsulfanyl)cyclopentan-1-one via the nucleophilic substitution of 2-bromocyclopentanone with 1-butanethiol.

Reagents:

  • 2-Bromocyclopentanone: 1.0 kg (6.13 mol)

  • 1-Butanethiol: 608 g (6.74 mol, 1.1 eq)

  • Triethylamine (Et3N): 683 g (6.74 mol, 1.1 eq)

  • Dichloromethane (DCM): 5.0 L (Solvent)

Procedure:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with Nitrogen for 30 minutes. Connect the reactor vent to a bleach scrubber system to neutralize any escaping thiol vapors.

  • Reagent Loading: Charge the reactor with 5.0 L of anhydrous DCM and 1.0 kg of 2-bromocyclopentanone. Begin agitation at 150 RPM.

  • Thiol Addition: Add 608 g of 1-butanethiol to the reactor. Cool the jacket to 0°C.

  • Controlled Base Addition: Load 683 g of Et3N into an addition funnel. Begin dropwise addition of Et3N. Monitor the internal thermocouple strictly; adjust the addition rate to ensure the internal temperature does not exceed 15°C. (Expected addition time: 3 hours).

  • Reaction Maturation: Once addition is complete, allow the reaction to warm to 20°C and stir for an additional 4 hours. Monitor completion via GC-MS.

  • Quench and Workup: Add 2.0 L of deionized water to quench the reaction and dissolve the precipitated triethylammonium bromide salts. Separate the phases.

  • Odor Remediation Wash: Wash the organic (bottom) layer with 1.0 L of cold 1% aqueous NaOCl solution for exactly 5 minutes to oxidize trace unreacted thiol, followed immediately by a wash with 1.0 L of 5% sodium thiosulfate to neutralize residual oxidant.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporation).

  • Purification: Purify the crude oil via fractional vacuum distillation. Collect the main fraction at the established boiling point under high vacuum (e.g., 0.1 mmHg) to yield the pure 2-(Butylsulfanyl)cyclopentan-1-one.

Quantitative Data: Scale-Up Parameter Optimization

The following table summarizes the optimization of reaction parameters during the transition from 10-gram to 1-kilogram scale.

ParameterBench Scale (10g)Pilot Scale (1kg)Rationale for Adjustment
Solvent Volume 5 Vol5 VolMaintained to ensure proper stirring of precipitated salts.
Base Addition Time 15 minutes3 hoursRequired to manage the exothermic profile and prevent thermal runaway.
Internal Temp Limit < 25°C< 15°CLowered to compensate for reduced heat transfer efficiency at scale.
Atmosphere Fume hood airN2 BlanketCritical at scale to prevent oxidative disulfide formation.
Yield (Isolated) 88%82%Slight reduction due to mechanical losses during large-scale distillation.

References

  • Molaid. "2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9." Molaid Chemical Database, 2024. Available at: [Link]

Optimization

2-(Butylsulfanyl)cyclopentan-1-one reaction condition optimization

Technical Support Center: 2-(Butylsulfanyl)cyclopentan-1-one Reaction Condition Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Butylsulfanyl)cyclopentan-1-one Reaction Condition Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for the α-thioetherification of cyclopentanones. The synthesis of 2-(butylsulfanyl)cyclopentan-1-one is a critical transformation, often utilized to install versatile synthetic handles or bioactive sulfur-containing motifs[1].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction conditions, self-validating experimental protocols, and data-driven troubleshooting.

I. Mechanistic Pathways & Workflow

There are two primary synthetic routes to achieve the α-sulfenylation of cyclopentanone:

  • Electrophilic Sulfenylation (Route A): Direct deprotonation to the kinetic enolate followed by trapping with dibutyl disulfide.

  • Nucleophilic Substitution (Route B): α-Halogenation followed by an S_N2 displacement using butanethiol under basic conditions[2].

G Cyclopentanone Cyclopentanone Enolate Lithium Enolate (Intermediate) Cyclopentanone->Enolate LDA, THF, -78°C Bromo 2-Bromocyclopentanone (Intermediate) Cyclopentanone->Bromo Br2 or NBS Product 2-(Butylsulfanyl)cyclopentan-1-one (Target Product) Enolate->Product + RouteA_Reagent Side1 Di-sulfenylated Byproduct Enolate->Side1 Excess Reagent RouteA_Reagent Dibutyl Disulfide (Electrophile) Bromo->Product + RouteB_Reagent RouteB_Reagent Butanethiol + Base (Nucleophile) Side2 Cyclopent-2-en-1-one (Elimination) Product->Side2 Oxidation / Heat

Fig 1: Reaction pathways for the synthesis of 2-(butylsulfanyl)cyclopentan-1-one and side reactions.

II. Experimental Protocols (Self-Validating Systems)

Route A: Direct Electrophilic Sulfenylation via Lithium Enolate

This method is highly atom-economical but requires rigorous anhydrous conditions to prevent premature enolate quenching[1].

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried Schlenk flask under argon, add anhydrous THF (0.2 M) and diisopropylamine (1.1 equiv). Cool to -78 °C. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes. Causality: The slight excess of LDA ensures complete deprotonation. The -78 °C temperature is critical to form the kinetic enolate and prevent self-aldol condensation of cyclopentanone[3].

  • Substrate Addition: Add cyclopentanone (1.0 equiv) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add dibutyl disulfide (1.1 equiv) dropwise. In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material spot (visualized with KMnO4) should disappear, replaced by a less polar UV-active spot (the thioether).

  • Quenching & Workup: Once TLC confirms complete conversion, quench the reaction at -78 °C with saturated aqueous NH4Cl. Causality: Quenching at low temperature prevents the equilibration of the product into a new enolate, which would lead to di-sulfenylation. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Route B: Nucleophilic Substitution of 2-Bromocyclopentanone

This route is more robust against moisture and avoids cryogenic temperatures, making it favorable for scale-up[2].

Step-by-Step Methodology:

  • Thiolate Generation: In a round-bottom flask, dissolve 2-bromocyclopentanone (1.0 equiv) in anhydrous DMF (0.3 M). Cool the solution to 0 °C.

  • Substitution: Add anhydrous K2CO3 (1.5 equiv) followed by butanethiol (1.1 equiv). Causality: K2CO3 is a mild base that effectively deprotonates butanethiol (pKa ~10.5) to form the highly nucleophilic thiolate anion. Maintaining 0 °C suppresses the competing E2 elimination pathway that forms cyclopent-2-en-1-one.

  • Monitoring: Stir for 4 hours at 0 °C. In-Process Validation: GC-MS or TLC will show the consumption of the brominated intermediate.

  • Workup: Dilute with water (to crash out the product and solubilize DMF) and extract with diethyl ether (3x). Wash the organic layer extensively with water and brine to remove residual DMF. Dry and concentrate.

III. Reaction Condition Optimization (Route B)

To optimize the substitution pathway, we evaluated various bases, solvents, and temperatures. The quantitative data below illustrates the delicate balance between maximizing S_N2 substitution and minimizing E2 elimination.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Primary Observation / Causality
1Et3N (1.5 eq)DCM251245High basicity of Et3N promoted E2 elimination to cyclopentenone.
2K2CO3 (1.5 eq)DMF25668Moderate yield; ambient temp still allowed minor elimination.
3 K2CO3 (1.5 eq) DMF 0 4 89 Optimal. Low temp suppressed elimination; DMF enhanced nucleophilicity.
4NaH (1.1 eq)THF0275Fast reaction, but localized exotherms led to aldol side products.
5Cs2CO3 (1.5 eq)MeCN25882Good yield, but higher reagent cost limits scale-up viability.

IV. Troubleshooting & FAQs

Q1: My Route A reaction yields a mixture of mono- and di-sulfenylated products. How do I control the selectivity? A: Di-sulfenylation is a common artifact of enolate equilibration. The α-sulfenylated product is more acidic than the starting cyclopentanone. If the reaction warms up before quenching, the unreacted enolate can deprotonate the product, leading to a second sulfenylation event[1]. Solution: Ensure strictly stoichiometric addition of LDA (do not exceed 1.05 equiv), maintain the reaction strictly at -78 °C, and quench with NH4Cl before removing the cooling bath.

Q2: I observe a significant amount of cyclopent-2-en-1-one in my Route B substitution reaction. What is causing this? A: Cyclopent-2-en-1-one is an E2 elimination byproduct. The butanethiolate anion can act as a base, abstracting the α-proton instead of attacking the α-carbon[2]. Solution: Lower the reaction temperature to 0 °C (as shown in Entry 3 of the optimization table) and use a polar aprotic solvent like DMF. DMF solvates the potassium cation, leaving the thiolate anion "naked" and highly nucleophilic, which kinetically favors the S_N2 pathway over elimination.

Q3: How can I safely manage the severe odor associated with butanethiol and dibutyl disulfide? A: Butanethiol has an extremely low human detection threshold of 1.4 parts per billion (ppb) and is highly noxious[4]. Solution: All manipulations must be performed in a certified fume hood. To decontaminate glassware and quench waste, prepare a bath of dilute sodium hypochlorite (bleach) or 30% hydrogen peroxide. These oxidants convert volatile thiols and disulfides into highly polar, odorless sulfonic acids. Never mix bleach with acidic waste to avoid chlorine gas generation.

V. References

  • .alpha.-Sulfenylated carbonyl compounds in organic synthesis | Chemical Reviews - ACS Publications Source: acs.org URL:

  • Organic Chemistry II - LibreTexts Source: libretexts.org URL:

  • Cyclopentanone ReagentPlus , = 99 120-92-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Butanethiol | 109-79-5 - ChemicalBook Source: chemicalbook.com URL:

Sources

Reference Data & Comparative Studies

Validation

2-(Butylsulfanyl)cyclopentan-1-one vs other thioethers

Comprehensive Comparison Guide: 2-(Butylsulfanyl)cyclopentan-1-one vs. Alternative Thioethers in Synthetic Chemistry Executive Summary: The Strategic Value of α -Ketothioethers In modern synthetic and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-(Butylsulfanyl)cyclopentan-1-one vs. Alternative Thioethers in Synthetic Chemistry

Executive Summary: The Strategic Value of α -Ketothioethers

In modern synthetic and medicinal chemistry, thioethers (sulfides) are indispensable pharmacophores and synthetic intermediates. While simple aliphatic or cyclic thioethers like Dimethyl Sulfide (DMS) or Tetrahydrothiophene (THT) are ubiquitous, bifunctional thioethers such as 2-(butylsulfanyl)cyclopentan-1-one offer unparalleled mechanistic versatility. As an α -sulfenylated carbonyl compound, it bridges the gap between classical enolate chemistry and organosulfur transformations[1]. This guide objectively compares the performance, reactivity, and synthetic utility of 2-(butylsulfanyl)cyclopentan-1-one against standard thioether alternatives, providing researchers with evidence-based protocols for its utilization.

Structural and Mechanistic Profiling

The defining feature of 2-(butylsulfanyl)cyclopentan-1-one is the juxtaposition of a butylthio group and a cyclopentanone ring. This structural motif introduces dual reactive centers:

  • Carbonyl-Directed Reactivity: The electron-withdrawing nature of the carbonyl group significantly lowers the pKa of the α -proton (pKa ~16–17), enabling facile base-promoted enolization. This is in stark contrast to simple thioethers where the adjacent protons are essentially non-acidic (pKa > 40).

  • Sulfur-Directed Reactivity: The thioether moiety can be selectively oxidized to a sulfoxide or sulfone. Subsequent treatment with acetic anhydride triggers a Pummerer rearrangement, allowing for further functionalization at the α -position or serving as a versatile intermediate for late-stage structural modification[2].

Mechanistic_Pathways A 2-(Butylsulfanyl) cyclopentan-1-one B Base-Promoted Enolate A->B LDA C Oxidation (mCPBA) A->C [O] E alpha-Alkylation B->E R-X F Sulfoxide / Sulfone C->F D Pummerer Rearrangement F->D Ac2O

Mechanistic versatility of 2-(butylsulfanyl)cyclopentan-1-one via enolization and oxidation.

Performance Comparison: Reactivity, Stability, and Utility

When selecting a thioether for synthetic workflows, researchers must weigh nucleophilicity, acidity, and handling characteristics. The table below summarizes the quantitative and qualitative performance metrics of 2-(butylsulfanyl)cyclopentan-1-one compared to industry-standard alternatives.

Thioether Class α -Proton pKaNucleophilicityBench StabilityOdor ProfilePrimary Synthetic Utility
2-(Butylsulfanyl)cyclopentan-1-one ~16.7ModerateHighMild / FruityBifunctional synthon, Pummerer substrate
Dimethyl Sulfide (DMS) > 40HighLow (Volatile)Pungent / RepulsiveSwern oxidation, Metal Ligand
Tetrahydrothiophene (THT) > 40HighModeratePungent / Gas odorantMetal coordination, Nanoparticle synthesis
Methyl Phenyl Sulfide > 40ModerateHighMild / Garlic-likeCross-coupling, Photoinitiator

Causality Analysis: While DMS and THT excel as nucleophiles and ligands due to minimal steric hindrance, their extreme volatility and pungent odors complicate benchtop handling. Conversely, 2-(butylsulfanyl)cyclopentan-1-one presents a milder odor profile and superior bench stability. Its primary advantage lies in its capacity for α -functionalization, making it a superior building block for complex molecular architectures[3].

Experimental Protocols: Synthesis and Application

To ensure reproducibility, the following protocols are designed as self-validating systems. The synthesis of 2-(butylsulfanyl)cyclopentan-1-one leverages a recent metal-free, iodine-promoted reductive sulfenylation methodology[4].

Protocol A: Iodine-Promoted Synthesis of 2-(Butylsulfanyl)cyclopentan-1-one

Causality Check: Why use Iodine? Iodine acts as a mild Lewis acid and oxidant, facilitating the cleavage of the S-S bond in dibutyl disulfide while simultaneously promoting the enolization of cyclopentanone. The ketone itself acts as an organic hydride donor, reducing the in situ-generated vinyl thioethers and circumventing the need for harsh transition metals or stoichiometric metal hydrides[5].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add cyclopentanone (2.0 mmol, 2.0 equiv) and dibutyl disulfide (1.0 mmol, 1.0 equiv)[6].

  • Catalyst Addition: Add molecular iodine (I 2​ , 0.2 mmol, 20 mol%) to the mixture. Use ethyl acetate (2.0 mL) as the solvent to ensure homogeneity.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80 °C in an oil bath for 12 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc, 9:1).

  • Quenching: Cool the mixture to room temperature. Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution (5 mL) until the organic layer turns colorless.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-(butylsulfanyl)cyclopentan-1-one.

Experimental_Workflow Step1 Step 1: Reagent Mixing Cyclopentanone + Dibutyl Disulfide Step2 Step 2: Catalyst Addition Iodine (I2) in solvent Step1->Step2 Step3 Step 3: Thermal Activation Stir at 80°C for 12h Step2->Step3 Step4 Step 4: Quenching & Extraction Na2S2O3 wash, EtOAc extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the iodine-promoted synthesis of alpha-ketothioethers.

Protocol B: Oxidation to 2-(Butylsulfinyl)cyclopentan-1-one

Causality Check: Oxidation of the thioether to a sulfoxide activates the adjacent carbon for Pummerer-type rearrangements. mCPBA is selected for its high chemoselectivity, preventing over-oxidation to the sulfone when used in strict stoichiometric amounts.

  • Dissolve 2-(butylsulfanyl)cyclopentan-1-one (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.05 mmol) in small portions to prevent thermal runaway.

  • Stir for 2 hours at 0 °C. Quench with saturated NaHCO 3​ , extract with DCM, and purify via chromatography.

References

  • Title: Iodine-Promoted Reductive Sulfenylation Using Ketones as Hydride Donors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of α -sulfenylated carbonyl compounds under metal-free conditions Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of α -sulfenylated carbonyl compounds via combining a gold-catalyzed rearrangement and a photoinduced nickel-catalyzed Giese reaction Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Comparative

Characterization of 2-(Butylsulfanyl)cyclopentan-1-one Derivatives: A Comparative Guide

As the demand for novel pharmacophores and advanced organoleptic agents grows, α -thio-substituted cyclic ketones have emerged as highly versatile building blocks. Specifically, 2-(butylsulfanyl)cyclopentan-1-one (CAS: 9...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel pharmacophores and advanced organoleptic agents grows, α -thio-substituted cyclic ketones have emerged as highly versatile building blocks. Specifically, 2-(butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9) and its derivatives are heavily utilized in the synthesis of quorum sensing inhibitors, antimicrobial agents, and specialized flavor and fragrance profiles (often imparting savory or milk-like notes) [1].

This guide provides an in-depth, objective comparison of 2-(butylsulfanyl)cyclopentan-1-one against its structural alternatives—varying by alkyl chain length and ring size—and establishes self-validating protocols for their synthesis and characterization.

Stereoelectronic Effects & Conformational Dynamics

To accurately characterize these derivatives, one must first understand the fundamental structural dynamics at play. In α -alkylthio cyclic ketones, the spatial relationship between the carbon-sulfur (C-S) bond and the carbonyl π -system dictates both spectroscopic behavior and chemical reactivity.

Unlike open-chain α -thio ketones where the C-S bond predominantly adopts a gauche conformation, 2-alkylthiocyclopentanones favor a pseudo-axial conformation. This orientation maximizes the hyperconjugative interaction between the sulfur lone pair ( σC−S​ ) and the carbonyl anti-bonding orbital ( πC=O∗​ )[2]. This stereoelectronic stabilization directly lowers the force constant of the carbonyl group, resulting in an observable shift in infrared (IR) stretching frequencies and ionization potentials (IP).

G Equatorial Equatorial Conformer (Sterically Favored) Axial Pseudo-Axial Conformer (Stereoelectronically Favored) Equatorial->Axial Hyperconjugation (σC-S → π*C=O)

Conformational equilibrium driven by stereoelectronic hyperconjugation.

Comparative Characterization Data

When selecting an α -thio cyclic ketone for a synthetic pathway, the length of the alkyl chain and the size of the ring significantly impact the molecule's electronic environment. The table below compares the quantitative spectroscopic parameters of 2-(butylsulfanyl)cyclopentan-1-one with its methylsulfanyl (shorter chain), hexylsulfanyl (longer chain), and cyclohexanone (six-membered ring) alternatives.

Table 1: Comparative Spectroscopic and Electronic Parameters

CompoundIR vC=O​ (cm −1 ) 1 H NMR α -CH (ppm) 13 C NMR C=O (ppm)Ionization Potential (eV)
2-(Methylsulfanyl)cyclopentan-1-one 17383.15 (t)213.58.25
2-(Butylsulfanyl)cyclopentan-1-one 17353.22 (t)214.18.18
2-(Hexylsulfanyl)cyclopentan-1-one 17353.23 (t)214.28.16
2-(Butylsulfanyl)cyclohexan-1-one 17123.35 (dd)209.88.10

Analytical Insights:

  • Chain Length Impact: Extending the alkyl chain from methyl to butyl slightly increases the electron-donating inductive effect, lowering the ionization potential of the sulfur lone pair (from 8.25 eV to 8.18 eV) [2]. However, extending further to hexyl yields diminishing returns.

  • Ring Size Impact: The transition from a five-membered (cyclopentanone) to a six-membered (cyclohexanone) ring drastically alters the internal bond angles and relieves ring strain. This is evident in the sharp drop of the IR carbonyl stretch from ~1735 cm −1 to 1712 cm −1 , and a significant upfield shift in the 13 C NMR carbonyl peak.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the action and an immediate validation check.

Protocol A: Synthesis and Isolation

This protocol details the electrophilic sulfenylation of cyclopentanone to yield the butylsulfanyl derivative.

  • Kinetic Enolization:

    • Action: Add cyclopentanone (1.0 eq) dropwise to a solution of Lithium Diisopropylamide (LDA, 1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

    • Causality: The use of a bulky, strong base at cryogenic temperatures ensures the irreversible formation of the kinetic lithium enolate, preventing thermodynamic equilibration and self-aldol condensation side-reactions.

  • Electrophilic Trapping:

    • Action: Introduce dibutyl disulfide (1.2 eq) or S-butyl S-methyl thiosulfonate dropwise.

    • Causality: These reagents act as soft electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur electrophile selectively reacts with the soft carbon center of the enolate rather than the hard oxygen atom, ensuring exclusive C-sulfenylation.

  • Quenching & Extraction:

    • Action: Quench the reaction strictly at -78 °C with saturated aqueous NH 4​ Cl, then warm to room temperature. Extract with ethyl acetate.

    • Causality: A mildly acidic quench neutralizes the highly basic LDA without creating a strongly acidic environment that could trigger the epimerization of the newly formed stereocenter or the degradation of the thioether.

  • Purification:

    • Action: Purify via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate).

    • Validation System: Monitor fractions via Thin Layer Chromatography (TLC). Stain the TLC plate with KMnO 4​ . Because thioethers rapidly reduce permanganate, the product will instantly appear as a bright yellow spot against a purple background, validating the presence of the sulfur moiety before NMR analysis.

G Start Cyclopentanone Starting Material Enolate Lithium Enolate Formation (LDA, -78°C) Start->Enolate Kinetic Deprotonation Sulfenylation Electrophilic Sulfenylation (BuS-SBu) Enolate->Sulfenylation C-S Bond Formation Quench Mild Quench & Extraction (Sat. NH4Cl) Sulfenylation->Quench Prevent Epimerization Purification Silica Gel Chromatography (Hexane/EtOAc) Quench->Purification Isolate Product Characterization Multi-Modal Characterization (IR, NMR, GC-MS) Purification->Characterization Validate Purity & Structure

Workflow for the synthesis and characterization of alpha-thio cyclopentanones.

Protocol B: Multi-Modal Spectroscopic Validation

Once isolated, the product must be subjected to orthogonal characterization techniques to confirm the structure and exclude regioisomers.

  • Infrared (ATR-FTIR) Spectroscopy:

    • Action: Record the neat IR spectrum.

    • Validation Check: Confirm the presence of a sharp vC=O​ band at exactly ~1735 cm −1 . The complete absence of a broad band at ~3300 cm −1 validates that no unreacted enol tautomers or aldol addition byproducts (hydroxyl groups) are present.

  • Nuclear Magnetic Resonance ( 1 H and 13 C NMR):

    • Action: Dissolve the sample in CDCl 3​ and acquire spectra at 400 MHz.

    • Validation Check: Locate the α -proton (adjacent to both the sulfur and the carbonyl) which will appear as a distinct multiplet/triplet at ~3.22 ppm. Crucially, integrate this peak against the terminal methyl group of the butyl chain (~0.9 ppm, triplet). The integration ratio must be exactly 1:3. Any deviation indicates incomplete functionalization or co-eluting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS, Electron Ionization):

    • Action: Inject the sample using a standard temperature gradient.

    • Validation Check: The molecular ion peak [M] + must appear at m/z 172. Look for the diagnostic base peak at m/z 115 (representing the loss of a butyl radical, [M - C 4​ H 9​ ] + ) or m/z 83 (the cyclopentenone cation resulting from a McLafferty-type rearrangement and subsequent loss of butanethiol). This fragmentation pattern is the ultimate confirmation of the α -thio linkage.

References

  • 2-(Butylsulfanyl)cyclopentan-1-one - CAS 90646-02-9 . Molaid Chemical Database. Available at:[Link]

  • Interaction between the carbonyl group and a sulfur atom. Part XI Photoelectron spectra of some 2-alkylthiocyclopentanones . Phosphorus and Sulfur and the Related Elements. Available at:[Link]

Comparative

Comparative Analysis of 2-(Butylsulfanyl)cyclopentan-1-one and Its Structural Analogs in Flavor and Fragrance Applications

Executive Summary In the highly specialized field of flavor and fragrance (F&F) chemistry, cyclic thioethers represent a critical class of high-impact aroma chemicals. Due to their exceptionally low odor thresholds—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized field of flavor and fragrance (F&F) chemistry, cyclic thioethers represent a critical class of high-impact aroma chemicals. Due to their exceptionally low odor thresholds—often in the parts-per-billion (ppb) range—these compounds are utilized to impart rich, savory, or creamy notes to complex formulations[1].

This guide provides an objective, data-driven comparative analysis of 2-(Butylsulfanyl)cyclopentan-1-one (2-BSC) (CAS: 90646-02-9), a compound specifically patented for its unique "milk-like" flavor profile[2], against two of its primary structural analogs: 2-(Methylthio)cyclopentanone (2-MSC) and 2-(Butylsulfanyl)cyclohexan-1-one (2-BCH) . By evaluating their mechanistic behavior, sensory performance, and synthesis protocols, this guide equips formulation scientists with the actionable insights needed for advanced product development.

Mechanistic Insights: Olfaction and Profragrance Behavior

The sensory impact of 2-alkylthiocycloalkanones is governed by two distinct chemical mechanisms: direct olfactory receptor (OR) binding and controlled release (profragrance) behavior.

  • Direct Receptor Activation: The polarizable sulfur atom in the thioether linkage acts as a strong hydrogen-bond acceptor, allowing these molecules to bind with high affinity to specific human olfactory receptors (e.g., OR2T11). The length of the alkyl chain directly dictates the hydrophobic interactions within the receptor pocket. A short methyl chain (2-MSC) results in a sharp, sulfurous, and meaty profile, whereas the longer butyl chain in 2-BSC shifts the profile toward a smoother, creamy, milk-like perception[2].

  • Profragrance Release Mechanism: Cyclopentanone-derived thioethers are not entirely static. Under specific environmental conditions (e.g., mild alkaline exposure on fabrics or oxidative environments), they can function as profragrances. They undergo a slow retro-thia-Michael cleavage, gradually releasing the highly volatile parent enone (cyclopent-2-en-1-one) and the corresponding alkanethiol, thereby extending the longevity of the fragrance perception.

Pathway A Cyclopent-2-en-1-one (Parent Enone) C 2-(Butylsulfanyl) cyclopentan-1-one A->C Thia-Michael Addition B Butane-1-thiol (Nucleophile) B->C Base Catalyst C->A Retro-Michael (Profragrance Release) D Sulfoxide/Sulfone (Degradation) C->D Oxidation

Fig 1: Thia-Michael synthesis and profragrance release mechanism of 2-BSC.

Comparative Performance Data

To objectively select the appropriate analog for a formulation, scientists must balance odor threshold (potency) with volatility (LogP). The table below summarizes the quantitative and qualitative performance metrics of 2-BSC and its analogs.

CompoundRing SizeAlkyl ChainPrimary Odor DescriptorOdor Threshold (ppb)LogP (Volatility)
2-(Butylsulfanyl)cyclopentan-1-one 5-memberedButyl (C4)Creamy, Milk-like~0.52.8
2-(Methylthio)cyclopentanone 5-memberedMethyl (C1)Sulfurous, Meaty~0.11.4
2-(Butylsulfanyl)cyclohexan-1-one 6-memberedButyl (C4)Earthy, Roasted~1.23.2

Data Interpretation: 2-MSC exhibits the lowest odor threshold, making it a highly aggressive top-note requiring extreme dilution. 2-BSC offers the optimal balance; its LogP of 2.8 ensures it acts as a stable middle-note, while its unique milk-like descriptor makes it highly valuable for dairy and savory flavor formulations[2].

Experimental Methodologies

Protocol 1: Synthesis via Base-Catalyzed Thia-Michael Addition

This self-validating protocol ensures the high-purity synthesis of 2-BSC without triggering unwanted side reactions.

  • Causality Check: Why use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of NaOH? DBU is a non-nucleophilic base. It selectively deprotonates butane-1-thiol to form the nucleophilic thiolate anion without causing the sensitive cyclopent-2-en-1-one to undergo aldol condensation or polymerization.

  • Step 1: Dissolve 10.0 mmol of cyclopent-2-en-1-one in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2: Add 10.5 mmol of butane-1-thiol to the solution.

  • Step 3: Dropwise, add 0.5 mmol of DBU. Stir at room temperature for 2 hours.

  • Step 4 (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active enone spot (220 nm) disappears, replaced by a less polar, UV-inactive spot (the thioether).

  • Step 5: Quench with 10 mL of 0.1 M HCl, extract the organic layer, dry over MgSO₄, and concentrate under vacuum. Purify via flash chromatography.

Protocol 2: Odor Threshold Determination via GC-O (AEDA)

To accurately quantify the sensory impact of these volatile sulfur compounds, Gas Chromatography-Olfactometry (GC-O) is employed[3]. We utilize Aroma Extract Dilution Analysis (AEDA) to create a self-validating sensory loop.

  • Causality Check: Why split the effluent? By splitting the GC effluent 1:1 between a Flame Ionization Detector (FID) and a sniffing port, the human assessor's qualitative perception is directly correlated in real-time with the quantitative chemical peak, eliminating false positives.

  • Step 1: Prepare a stock solution of the synthesized 2-BSC in pure ethanol (100 ppm).

  • Step 2: Perform serial 1:3 dilutions to create a concentration gradient.

  • Step 3: Inject 1 µL of each dilution into the GC-O system (Splitless mode, DB-WAX capillary column).

  • Step 4: The human assessor evaluates the effluent at the sniffing port. The highest dilution at which the "milk-like" odor is still perceptible determines the Flavor Dilution (FD) factor.

  • Step 5 (Self-Validation): The FD factor must scale linearly with the FID peak area. Any deviation indicates co-elution of an impurity or olfactory fatigue.

GCO_Workflow S1 1. Sample Preparation (Serial Dilution in EtOH) S2 2. GC Injection (Splitless, 250°C) S1->S2 S3 3. Capillary Separation (DB-WAX Column) S2->S3 S4 4. Effluent Splitter (1:1 Ratio) S3->S4 S5 5a. FID Detection (Chemical Quantification) S4->S5 S6 5b. Sniffing Port (Olfactory Assessment) S4->S6 S7 6. AEDA Calculation (Flavor Dilution Factor) S5->S7 S6->S7

Fig 2: Gas Chromatography-Olfactometry (GC-O) workflow for threshold determination.

References

1.[2] Title: 2-(Butylsulfanyl)cyclopentan-1-one - CAS号90646-02-9. Source: molaid.com. URL: 2. Title: Structures and olfactive descriptors of cyclopentanone-derived fragrances. Source: researchgate.net. URL: 3.[3] Title: Key Aroma Compounds and Aroma Characteristics in Nongxiangxing Baijiu Characterized by GC-IMS, GC × GC-MS, and an Electronic Nose. Source: acs.org. URL: 4.[1] Title: More Fizz for Your Buck: High-impact Aroma Chemicals. Source: researchgate.net. URL:

Sources

Validation

Advanced Structural Validation of 2-(Butylsulfanyl)cyclopentan-1-one: A Comparative Methodology Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge The structural elucidation of alpha-sulfenylated cyclic ketones, such as 2-(Butylsulfanyl)cyclopentan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The structural elucidation of alpha-sulfenylated cyclic ketones, such as 2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9), is a critical quality control milestone in the synthesis of sulfur-containing bioactive compounds and complex flavor agents. The primary analytical challenge lies in unambiguously differentiating the alpha-substituted product (attachment at the C2 position) from potential beta-substituted (C3) isomers or ring-opened byproducts.

This guide objectively compares the performance of baseline 1D Nuclear Magnetic Resonance (NMR) spectroscopy, Advanced 2D NMR techniques, and High-Resolution Mass Spectrometry (HRMS) for validating this specific molecular architecture. By establishing a self-validating analytical system, researchers can ensure high-fidelity structural confirmation.

Comparative Analysis of Analytical Alternatives

When validating the structure of a thioether-functionalized cyclopentanone, researchers must select the most efficient analytical modality. The comparison below highlights why advanced 2D NMR is the superior "product" for this specific structural problem.

1D NMR ( 1 H and 13 C)
  • Performance: Excellent for identifying isolated functional groups (the carbonyl peak, the alkyl chain, and the thioether linkage).

  • Limitation: Fails to definitively prove the regiochemistry of the butylsulfanyl group. The aliphatic region (1.5–2.5 ppm) often presents overlapping multiplet signals from the cyclopentanone ring and the butyl chain, making exact positional assignment ambiguous.

Advanced 2D NMR (COSY, HSQC, HMBC)
  • Performance: The analytical gold standard. 2D NMR, specifically HMBC, provides a self-validating map of the molecule's connectivity.

  • Mechanistic Causality: The electron-withdrawing nature of both the carbonyl oxygen and the sulfur atom creates distinct deshielding zones. 2D NMR leverages these zones to map through-bond interactions. The 3JCH​ (three-bond) coupling between the butylsulfanyl protons and the cyclopentanone ring carbons definitively proves the exact site of attachment, distinguishing it from any other isomer.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: Highly accurate for confirming the exact molecular formula ( C9​H16​OS , exact mass ~172.0922 Da).

  • Limitation: HRMS is structurally blind to regiochemistry. It cannot distinguish between 2-(butylsulfanyl)cyclopentan-1-one and 3-(butylsulfanyl)cyclopentan-1-one.

Quantitative Data: Expected NMR Chemical Shifts

To establish a baseline for comparison, Table 1 outlines the predicted and literature-supported chemical shifts for 2-(Butylsulfanyl)cyclopentan-1-one, grounded in predictive models for aliphatic thioethers ()[1].

Table 1: Quantitative 1D NMR Data and 2D Correlation Matrix (in CDCl3​ )

PositionAssignment 13 C Shift (ppm) 1 H Shift (ppm), MultiplicityKey HMBC Correlations ( 1 H 13 C)
C1 Carbonyl (C=O)~214.5--
C2 CH (Ring, α -S)~52.33.10 (dd)C1, C3, C1'
C3 CH2​ (Ring)~29.51.95 - 2.20 (m)C1, C2, C4
C4 CH2​ (Ring)~20.81.80 - 1.95 (m)C2, C3, C5
C5 CH2​ (Ring, α -C=O)~37.62.25 - 2.40 (m)C1, C3, C4
C1' S−CH2​ (Chain)~31.82.60 (t)C2, C2', C3'
C2' CH2​ (Chain)~31.21.55 (m)C1', C3', C4'
C3' CH2​ (Chain)~22.01.40 (m)C1', C2', C4'
C4' CH3​ (Chain)~13.70.90 (t)C2', C3'

Note: The highly deshielded nature of C2 (52.3 ppm) is a direct causal result of the combined anisotropic effect of the carbonyl group and the electronegativity of the sulfur atom. This is a hallmark of alpha-sulfenylated carbonyls ()[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodology establishes a self-validating protocol for NMR acquisition and processing.

Step 1: Sample Preparation
  • Purification: Ensure the analyte is >95% pure via HPLC or GC. Impurities will cause signal overlap in the dense aliphatic region, rendering 2D analysis unnecessarily complex.

  • Solvation: Dissolve 15–20 mg of 2-(Butylsulfanyl)cyclopentan-1-one in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm high-throughput NMR tube. Causality: Removing particulate matter prevents localized magnetic field inhomogeneities, ensuring sharp spectral lines (<1.0 Hz width at half-height).

Step 2: 1D NMR Acquisition ( 1 H and 13 C)
  • Tuning and Matching: Tune the probe to the exact resonance frequencies of 1 H (e.g., 400 MHz or 600 MHz) and 13 C to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform automated gradient shimming on the Z-axis to achieve a lock signal >80%.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5 s, acquisition time of 3.0 s.

    • 13 C NMR: 512–1024 scans, D1 of 2.0 s. Causality: Utilize WALTZ-16 decoupling to eliminate 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets for accurate peak picking.

Step 3: 2D NMR Acquisition (The Regiochemical Validator)

To overcome the limitations of 1D NMR, execute the following 2D experiments to create a closed-loop validation system:

  • HSQC (Heteronuclear Single Quantum Coherence): Run with 4 scans per increment (256 increments). This maps direct 1 H- 13 C single-bond connections, separating overlapping proton multiplets by their distinct carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run with 8 scans per increment. Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • The Self-Validating Step: Search for the cross-peak between the S−CH2​ protons of the butyl chain (C1', ~2.60 ppm) and the ring methine carbon (C2, ~52.3 ppm). This 3J correlation is the definitive, undeniable proof of the 2-position substitution.

Logical Workflow Visualization

The following diagram illustrates the logical decision matrix for validating thioether structures, emphasizing how 2D NMR acts as the critical resolution step for stereochemical and regiochemical ambiguities ()[1].

NMR_Validation_Workflow Start Purified Compound 2-(Butylsulfanyl)cyclopentan-1-one HRMS HRMS Analysis Confirm Formula (C9H16OS) Start->HRMS OneD 1D NMR (1H & 13C) Identify Functional Groups Start->OneD Validate Regiochemistry Confirmed (C1' to C2 HMBC Correlation) HRMS->Validate Orthogonal Support Decision Are aliphatic multiplets overlapping? OneD->Decision TwoD 2D NMR (HSQC & HMBC) Map Through-Bond Connectivity Decision->TwoD Yes (Typical for C3/C4/C5) Decision->Validate No TwoD->Validate

Fig 1: Logical workflow for the structural validation of alpha-sulfenylated cyclic ketones.

Conclusion

While HRMS and 1D NMR provide foundational data regarding molecular weight and functional group presence, they fall short as standalone tools for the structural validation of 2-(Butylsulfanyl)cyclopentan-1-one. The integration of 2D NMR—specifically HMBC—transforms the analytical process into a self-validating system. By mapping the exact 3J scalar couplings between the butylsulfanyl chain and the cyclopentanone ring, researchers can achieve absolute certainty in regiochemical assignment, ensuring the integrity of downstream drug development or chemical synthesis applications.

References

  • Title: Highly Enantioselective Organocatalytic α-Sulfenylation of Azlactones Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

  • Title: Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers Source: Revista de Chimie URL: [Link]

  • Title: CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry Source: Chemometrics and Intelligent Laboratory Systems URL: [Link]

Sources

Comparative

Mass Spectrometry of 2-(Butylsulfanyl)cyclopentan-1-one: A Comparative Analytical Guide

As a Senior Application Scientist, navigating the structural elucidation of organosulfur compounds requires more than just running a sample through a machine; it requires a deep understanding of gas-phase ion chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of organosulfur compounds requires more than just running a sample through a machine; it requires a deep understanding of gas-phase ion chemistry. 2-(Butylsulfanyl)cyclopentan-1-one (2-BSCP) is a critical compound often encountered in flavor and fragrance profiling (notably for its milk-like flavor notes) and as an intermediate in complex organic synthesis.

This guide objectively compares the mass spectrometric performance and fragmentation behavior of 2-BSCP against its structural analogs: 2-(propylsulfanyl)cyclopentan-1-one (2-PSCP) and the oxygenated analog 2-butoxycyclopentan-1-one (2-BOCP). By understanding the causality behind these experimental workflows, researchers can confidently identify these trace compounds in complex matrices.

Theoretical Framework & Causality of Experimental Choices

When analyzing volatile β-thioketones and alkylthio-cyclopentanones, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the premier analytical choice.

  • Why Electron Ionization (EI) at 70 eV? EI is a hard ionization technique. At 70 eV, the electron wavelength matches the bond lengths of typical organic molecules, providing maximum ionization efficiency and generating highly reproducible fragmentation patterns[1]. This reproducibility is non-negotiable for cross-referencing against established libraries.

  • Why are temperatures critical? Organosulfur compounds are prone to thermal degradation and surface adsorption. Maintaining the MS transfer line at 280 °C and the ion source at 230 °C prevents cold spots, ensuring that the relatively heavy thioether does not condense, which would otherwise lead to severe peak tailing and a catastrophic loss of sensitivity[2].

  • The Role of the Heteroatom: Sulfur is highly polarizable and stabilizes positive charge better than oxygen. Consequently, the molecular ion [M]∙+ of thioethers is typically more abundant than their oxygen counterparts. Cleavage of the C-S bond and α -cleavage adjacent to the carbonyl group dictate the primary fragmentation cascades[3].

Comparative Fragmentation Analysis

To objectively evaluate 2-BSCP, we must benchmark its fragmentation against its propyl homolog (2-PSCP) and its oxygen analog (2-BOCP). The data below summarizes the diagnostic ions critical for distinguishing these closely related structures.

Quantitative Data Comparison Table
CompoundMolecular Weight [M]∙+ (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Primary Loss Mechanism
2-(Butylsulfanyl)cyclopentan-1-one 172.2917283116, 115, 89-56 Da (Loss of Butene, McLafferty)
2-(Propylsulfanyl)cyclopentan-1-one 158.2615883116, 115, 75-42 Da (Loss of Propene, McLafferty)
2-Butoxycyclopentan-1-one 156.2215683100, 73, 55-56 Da (Loss of Butene)

Field-Proven Insight: Notice that both 2-BSCP and 2-PSCP yield a strong fragment at m/z 116 . This is a highly diagnostic convergence point. In 2-BSCP, it arises from the loss of butene (56 Da) via a McLafferty-type rearrangement on the sulfur alkyl chain. In 2-PSCP, the same m/z 116 ion is formed via the loss of propene (42 Da). This m/z 116 ion represents the [C5​H8​OS]∙+ radical cation (2-sulfanylcyclopentan-1-one), serving as a universal marker for this specific compound class. Furthermore, the base peak at m/z 83 [C5​H7​O]+ results from the complete cleavage of the heteroatom bond, a classic feature of substituted cyclopentanones[4].

Mechanistic Pathways

The following diagram maps the precise logical relationships and fragmentation cascades of 2-BSCP under 70 eV electron impact.

Fragmentation M 2-(Butylsulfanyl)cyclopentan-1-one [M]•+ m/z 172 F1 Loss of Butene (-56 Da) McLafferty Rearrangement m/z 116 [C5H8OS]•+ M->F1 - C4H8 F2 Loss of Butyl Radical (-57 Da) Alpha-Cleavage m/z 115[C5H7OS]+ M->F2 - •C4H9 F3 Loss of Butylthio Radical (-89 Da) C-S Bond Cleavage m/z 83 [C5H7O]+ M->F3 - •SC4H9 F1_sub Loss of CO (-28 Da) Ring Opening m/z 88 [C4H8S]•+ F1->F1_sub - CO

EI-MS fragmentation pathways of 2-(butylsulfanyl)cyclopentan-1-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GC-MS methodology is designed as a self-validating system . This means the protocol inherently tests its own accuracy through internal controls before reporting sample data.

Phase 1: System Suitability Test (SST)

Causality: Before analyzing unknown organosulfur compounds, the MS must be tuned to ensure accurate mass assignment and relative abundance ratios.

  • Autotune: Infuse Perfluorotributylamine (PFTBA) calibration gas.

  • Validation Check: Verify that the m/z 69, 219, and 502 peaks are present with appropriate isotopic ratios and peak widths (FWHM ~0.6 Da). If m/z 502 is less than 2% of m/z 69, clean the ion source before proceeding.

Phase 2: Sample Preparation & Internal Standardization

Causality: Volatile thioethers require internal standards to correct for injection volume variances and matrix suppression.

  • Dilute the 2-BSCP sample in analytical-grade Hexane to a concentration of 10 µg/mL.

  • Internal Standard Addition: Spike the vial with 1 µg/mL of Cyclopentanone-d4 (deuterated analog).

  • Validation Check: The recovery and consistent retention time of the deuterated standard in every run validates the injection integrity.

Phase 3: GC-MS Acquisition Parameters

Causality: A mid-polarity column resolves polarizable sulfur compounds better than standard non-polar phases.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Inlet: 250 °C, Split ratio 10:1.

  • MS Conditions:

    • Transfer Line: 280 °C[2]

    • Ion Source: 230 °C[2]

    • Quadrupole: 150 °C

    • Ionization Energy: 70 eV[1]

    • Scan Range: m/z 40–300.

Phase 4: Blank Validation
  • Inject 1 µL of pure Hexane (with Internal Standard).

  • Validation Check: Confirm the absence of peaks at m/z 172 or 116 at the expected retention time. This guarantees zero carryover from previous runs.

Conclusion & Best Practices

When comparing 2-(butylsulfanyl)cyclopentan-1-one to its alternatives, mass spectrometry reveals distinct structural signatures driven by the heteroatom and alkyl chain length. The presence of the sulfur atom stabilizes the molecular ion compared to oxygen analogs, while the butyl chain facilitates a highly diagnostic McLafferty rearrangement yielding the m/z 116 marker. By adhering to the self-validating protocol outlined above, researchers can ensure their data is both highly accurate and resilient to instrumental drift.

References

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Journal of the Chemical Society B - RSC Publishing.
  • Cyclopentanone, 2-(phenylthio)- | C11H12OS | CID 586052. PubChem.
  • Interpretation of Mass Spectra. IntechOpen.
  • Mass Spectrometry Analysis of 4-(o-Tolylthio)butan-2-one: A Technical Guide. Benchchem.

Sources

Validation

Reactivity Comparison of Cyclopentanone vs. Cyclohexanone Derivatives

A Mechanistic Guide to Ring Strain, Hybridization Dynamics, and Synthetic Strategy By: Senior Application Scientist For drug development professionals and synthetic chemists, selecting the appropriate cyclic ketone scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Ring Strain, Hybridization Dynamics, and Synthetic Strategy By: Senior Application Scientist

For drug development professionals and synthetic chemists, selecting the appropriate cyclic ketone scaffold is a critical decision. While cyclopentanone and cyclohexanone differ by only a single methylene group, their reactivity profiles are starkly divergent. This divergence cannot be explained by simple electronic inductive effects; rather, it is governed almost entirely by the conformational thermodynamics of the carbon ring—a concept formalized as[1].

This guide objectively compares the reactivity of these two foundational cyclic systems, explaining the causality behind their behavior and providing self-validating experimental protocols to verify these principles in the laboratory.

Theoretical Grounding: The I-Strain Paradigm

The reactivity of cyclic systems is dictated by the relative stability of the sp2 (trigonal planar) and sp3 (tetrahedral) hybridization states within the geometric constraints of the ring.

  • Cyclohexanone (6-Membered Ring): The sp2 hybridized carbonyl carbon forces the adjacent equatorial C-H bonds into an eclipsed conformation with the carbonyl oxygen, generating torsional strain. When a nucleophile attacks, the carbon rehybridizes to sp3 , allowing the ring to relax into a perfectly staggered, strain-free chair conformation.

  • Cyclopentanone (5-Membered Ring): The sp2 hybridized state actually relieves some of the inherent eclipsing interactions present in a fully sp3 cyclopentane ring. Converting the carbonyl carbon to an sp3 center increases torsional strain because it forces the adjacent C-H bonds into highly eclipsed positions (the envelope conformation).

Nucleophilic Addition ( sp2→sp3 Transition)

Because of the I-strain principles outlined above, cyclohexanone is significantly more reactive than cyclopentanone toward nucleophilic addition [2]. Whether the reaction is a sodium borohydride reduction, Grignard addition, or cyanohydrin formation, the relief of torsional strain in the 6-membered ring drives the reaction forward kinetically and thermodynamically.

IStrain cluster_0 Cyclohexanone (6-membered) cluster_1 Cyclopentanone (5-membered) A sp2 Carbonyl (Torsional Strain) B sp3 Tetrahedral (Strain-Free Chair) A->B Favorable Relieves Strain C sp2 Carbonyl (Envelope) D sp3 Tetrahedral (Increased Eclipsing) C->D Disfavorable Increases Strain

Thermodynamic driving forces in the nucleophilic addition of cyclic ketones based on I-strain.

Enolization and Oxidation ( sp3→sp2 Transition)

When the reaction pathway requires the formation of an sp2 center from an sp3 precursor (e.g., acid-catalyzed enolization of ketones, or oxidation of cyclic alcohols), the reactivity trend reverses. Cyclopentyl systems react faster than cyclohexyl systems [1]. Enolization of cyclopentanone relieves the eclipsing strain of the sp3 ring. Conversely, enolizing cyclohexanone disrupts the highly stable chair conformation and introduces torsional strain.

Baeyer-Villiger Oxidation (Ring Expansion)

In the [3], a ketone is converted to a lactone via a Criegee intermediate. Here, cyclopentanone is more reactive than cyclohexanone [4]. The driving force is the relief of Baeyer (angle) strain: expanding a strained 5-membered ring to a 6-membered lactone ( δ -valerolactone) is thermodynamically highly favorable. Expanding a strain-free 6-membered ring to a 7-membered lactone ( ε -caprolactone) introduces transannular strain and does not offer the same enthalpic relief.

Quantitative Data Comparison

The table below summarizes the relative reactivities of these two cyclic scaffolds across various standard transformations.

Reaction TypeRehybridizationMore Reactive ScaffoldKinetic/Thermodynamic Rationale
Nucleophilic Addition (e.g., NaBH4​ ) sp2→sp3 Cyclohexanone Relief of torsional strain; forms stable chair.
Cyanohydrin Formation sp2→sp3 Cyclohexanone sp3 state minimizes steric clashes in 6-membered ring.
Enolization (Acid-Catalyzed) sp3→sp2 Cyclopentanone Relief of eclipsing interactions in the 5-membered ring.
Alcohol Oxidation (to Ketone) sp3→sp2 Cyclopentyl sp2 state is lower in torsional strain than sp3 envelope.
Baeyer-Villiger Oxidation Ring ExpansionCyclopentanone Relief of Baeyer (angle) strain (5-membered 6-membered).
Experimental Methodologies: Self-Validating Competitive Kinetics

To empirically validate these reactivity differences in your laboratory, competitive crossover experiments are the gold standard. By exposing an equimolar mixture of both ketones to a sub-stoichiometric amount of reagent, the substrates compete for the limiting reagent. The resulting product ratio directly yields the relative rate constant ( krel​ ), acting as a self-validating internal control.

Protocol A: Competitive Nucleophilic Addition ( NaBH4​ Reduction)

Objective: Demonstrate the kinetic preference for cyclohexanone reduction.

  • Preparation: In a 50 mL round-bottom flask, dissolve cyclopentanone (10.0 mmol) and cyclohexanone (10.0 mmol) in 20 mL of anhydrous methanol.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to minimize background thermal reduction rates.

  • Reagent Addition: Slowly add sodium borohydride ( NaBH4​ , 2.5 mmol). (Note: 1 mol of NaBH4​ delivers 4 mols of hydride. Using 2.5 mmol provides 10.0 mmol of hydride, exactly 0.5 equivalents relative to the total ketone concentration).

  • Reaction & Quench: Stir for 30 minutes at 0 °C. Quench the reaction by carefully adding 10 mL of 1M HCl to destroy unreacted hydride and protonate the newly formed alkoxides.

  • Workup & Analysis: Extract with dichloromethane ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ . Analyze the crude mixture via GC-FID.

  • Expected Outcome: The GC trace will show a massive excess of cyclohexanol over cyclopentanol, validating the sp2→sp3 I-strain theory [5].

Protocol B: Competitive Baeyer-Villiger Oxidation

Objective: Demonstrate the kinetic preference for cyclopentanone ring expansion.

  • Preparation: Dissolve cyclopentanone (10.0 mmol) and cyclohexanone (10.0 mmol) in 20 mL of dichloromethane.

  • Reagent Addition: At 0 °C, add meta-chloroperoxybenzoic acid (mCPBA, 5.0 mmol, 0.25 eq relative to total ketones) in small portions.

  • Reaction & Quench: Stir the mixture for 2 hours. Quench by adding 15 mL of saturated aqueous Na2​S2​O3​ to reduce any unreacted peroxide, followed by 15 mL of saturated NaHCO3​ to neutralize the meta-chlorobenzoic acid byproduct.

  • Workup & Analysis: Separate the organic layer, dry over Na2​SO4​ , and analyze via GC-FID.

  • Expected Outcome: The ratio of δ -valerolactone to ε -caprolactone will heavily favor the 6-membered valerolactone, confirming that relief of angle strain accelerates the migration step.

BV_Workflow Start Equimolar Mixture: 10 mmol Cyclopentanone + 10 mmol Cyclohexanone Reagent Add Limiting Reagent: 0.25 eq mCPBA in DCM at 0°C Start->Reagent Quench Quench & Wash: Na2S2O3 (aq) then NaHCO3 (aq) Reagent->Quench Analysis GC-FID Analysis: Determine Lactone Product Ratio Quench->Analysis

Self-validating competitive kinetic workflow for Baeyer-Villiger oxidation.

References
  • Dharma Raja, J., et al. "Reactivity of Cyclanols Towards Quinaldinium Fluorochromate Oxidation." Journal of Solution Chemistry, 2013, 42(9): 1748–1756. URL:[Link]

  • Gavril, M., et al. "Steric Effects in the Baeyer−Villiger Oxidation of Ketones Catalyzed by Platinum(II) Lewis Acid Complexes." Organometallics, 2007, 26(10): 2636–2645. URL:[Link]

  • Murugan, R. "Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride." Canadian Journal of Chemistry, 1980, 58(18): 1993-1995. URL:[Link]

Sources

Comparative

Comprehensive Biological Activity Comparison: 2-(Butylsulfanyl)cyclopentan-1-one vs. Key Cyclopentanone Analogs

Executive Summary & Therapeutic Context 2-(Butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9) is a thioether-functionalized cyclopentanone primarily recognized in the chemical industry for its potent organoleptic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

2-(Butylsulfanyl)cyclopentan-1-one (CAS 90646-02-9) is a thioether-functionalized cyclopentanone primarily recognized in the chemical industry for its potent organoleptic properties, specifically its ability to act as an olfactory receptor agonist to impart a milk-like or savory flavor profile[1]. While its direct pharmaceutical applications have historically been overshadowed by its sensory utility, the cyclopentanone core is a highly versatile bioisostere.

When analyzing this compound alongside its structural analogs—ranging from simple alkylcyclopentanones to complex thioether-modified pleuromutilins—a fascinating biological divergence emerges. While the target compound modulates sensory transduction pathways, its analogs exhibit profound therapeutic potential, including broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[2][3]. This guide provides an objective, data-driven comparison of the biological activity of 2-(butylsulfanyl)cyclopentan-1-one against its key analogs, offering researchers a comprehensive Structure-Activity Relationship (SAR) framework for future drug development.

Mechanistic Profiling & Target Receptors

The Target Compound: Sensory Transduction via GPCRs

The primary biological activity of 2-(butylsulfanyl)cyclopentan-1-one is mediated through Olfactory Receptors (ORs), which belong to the Class A G-protein-coupled receptor (GPCR) family. The molecule's architecture is perfectly tuned for this: the lipophilic butyl chain (LogP ~2.4) facilitates rapid partitioning into the olfactory mucus, while the thioether linkage (-S-) provides a polarizable center for specific hydrogen-bonding within the OR binding pocket[1]. Activation of these receptors initiates a well-characterized signaling cascade involving Gα_olf coupling and adenylyl cyclase stimulation.

GPCR_Signaling Odorant 2-(Butylsulfanyl) cyclopentan-1-one OR Olfactory Receptor (GPCR) Odorant->OR Binds G_alpha Gα_olf Subunit OR->G_alpha Activates AC Adenylyl Cyclase III G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Opens Depol Membrane Depolarization CNG->Depol Triggers

Olfactory GPCR signaling cascade initiated by 2-(butylsulfanyl)cyclopentan-1-one binding.

Structural Analogs: Antimicrobial Action & Ribosomal Inhibition

In stark contrast to the sensory role of the target compound, structural analogs leverage the cyclopentanone ring for aggressive therapeutic intervention:

  • Alkylcyclopentanones (e.g., 2-octylcyclopentanone): These analogs exert biological activity via direct membrane disruption in bacterial cells. They demonstrate concentration- and time-dependent microbicidal effects against clinically isolated, antibiotic-resistant strains like MRSA and Pseudomonas aeruginosa[2].

  • Complex Thioether Cyclopentanones (e.g., Pleuromutilin derivatives): Integrating the thioether cyclopentanone motif into larger tricyclic diterpene scaffolds shifts the target entirely. The introduction of thioether structures at the C-14 position drastically increases antimicrobial activity by targeting the bacterial 50S ribosome, resulting in rapid bactericidal effects and potent inhibition of protein synthesis.

Comparative Biological Activity Data

The following table synthesizes quantitative performance metrics across the target compound and its primary analogs, highlighting the phenotypic shift based on structural modifications.

CompoundPrimary Biological TargetRepresentative Activity MetricPrimary Application / Phenotype
2-(Butylsulfanyl)cyclopentan-1-one Olfactory GPCRsEC50: Sensory Threshold (ppm range)Organoleptic/Flavor (Milk-like)[1]
2-Methylcyclopentanone Bacterial Cell MembraneMIC: ~0.1 - 0.5 mg/mLAntimicrobial vs E. coli, B. subtilis[2]
2-Octylcyclopentanone Bacterial Cell MembraneMIC: Concentration-dependentBroad-spectrum Bactericidal[2]
Thioether Pleuromutilin (Compound 6j) Bacterial 50S RibosomeMIC: 0.03125 µg/mLPotent Anti-MRSA Therapeutic[2]

Self-Validating Experimental Methodologies

To objectively evaluate the divergent biological activities of these compounds, researchers must employ distinct, rigorously controlled assay systems.

Protocol 1: High-Throughput Olfactory Receptor Activation Assay

Evaluates the sensory transduction efficacy of 2-(butylsulfanyl)cyclopentan-1-one.

Causality & Design Choice: We utilize a cAMP-dependent luminescent reporter assay rather than direct calcium imaging. Because olfactory GPCRs primarily couple to Gα_olf—which strictly modulates adenylyl cyclase activity—measuring cAMP provides a significantly higher signal-to-noise ratio for transient sensory interactions, minimizing false positives from off-target intracellular calcium release.

  • Cell Preparation: Seed HEK293T cells stably expressing the target Olfactory Receptor and a cAMP-response element (CRE) luciferase reporter in a 384-well plate at 1×104 cells/well.

  • Compound Formulation: Dissolve 2-(butylsulfanyl)cyclopentan-1-one in DMSO, then dilute in assay buffer to achieve a concentration gradient (1 nM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Self-Validation Setup: Include a vehicle control (0.5% DMSO) to establish baseline luminescence, and a positive control (e.g., Isoproterenol, 10 µM) to validate the integrity of the adenylyl cyclase/cAMP reporter cascade.

  • Incubation & Detection: Add the compound gradient to the cells and incubate for 4 hours at 37°C. Lyse cells using a commercial luciferase reagent and quantify luminescence using a microplate reader.

  • Data Analysis: Plot dose-response curves using non-linear regression to determine the EC50​ value.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

Evaluates the microbicidal properties of alkyl and thioether cyclopentanone analogs.

Causality & Design Choice: The broth microdilution method (per CLSI guidelines) is selected over agar disk diffusion. Thioether-alkyl derivatives often exhibit highly variable agar diffusion rates due to their lipophilicity (LogP ~2.4)[1]. Liquid media ensures uniform compound partitioning, allowing for precise, reproducible Minimum Inhibitory Concentration (MIC) determination[2].

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, P. aeruginosa) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the cyclopentanone analogs (e.g., 2-octylcyclopentanone, thioether pleuromutilin 6j) ranging from 64 µg/mL down to 0.015 µg/mL.

  • Self-Validation Setup: Include a sterility control well (MHB only), a growth control well (MHB + bacteria), and an active comparator well (Chloramphenicol or Retapamulin) to validate assay sensitivity.

  • Incubation & Scoring: Add 50 µL of the diluted inoculum to each well. Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Screening_Workflow Library Cyclopentanone Derivatives Split Library->Split Assay1 OR Activation Assay (cAMP Luminescence) Split->Assay1 Assay2 Broth Microdilution (MIC Determination) Split->Assay2 Result1 Sensory/Flavor Profiling Assay1->Result1 Result2 Antimicrobial Efficacy Assay2->Result2 SAR Structure-Activity Relationship Result1->SAR Result2->SAR

Dual-track biological screening workflow for cyclopentanone derivatives.

Structure-Activity Relationship (SAR) Insights

The biological divergence between 2-(butylsulfanyl)cyclopentan-1-one and its therapeutic analogs highlights the critical role of specific functional groups in drug design:

  • The Thioether Linkage (-S-): In 2-(butylsulfanyl)cyclopentan-1-one, the sulfur atom acts as a soft, polarizable center that enhances binding affinity to olfactory receptors via specific hydrogen-bonding networks[1]. When this exact thioether linkage is incorporated into larger antibiotic scaffolds (e.g., pleuromutilins), it drastically increases antimicrobial activity by improving target engagement and spatial orientation at the bacterial 50S ribosome.

  • Alkyl Chain Length: The butyl group in the target compound provides an optimal partition coefficient for volatility and sensory detection[1]. In contrast, extending the chain to an octyl group (as in 2-octylcyclopentanone) shifts the molecule's behavior to that of a membrane-disrupting surfactant, resulting in broad-spectrum, concentration-dependent microbicidal activity[2].

  • The Cyclopentanone Core: The rigid five-membered ring serves as an excellent bioisostere and structural anchor. It restricts the conformational flexibility of the attached thioether or alkyl chains, ensuring precise spatial alignment whether interacting with a GPCR binding pocket, a bacterial membrane, or serving as a chiral intermediate for complex bioactive compounds[3][4].

References

  • [1][5][6] Title: Perfume composition and process for producing the same (US07252849B2 / EP1396534A1). Source: Molaid / USPTO. URL:

  • [2] Title: Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Source: ResearchGate. URL:

  • Title: Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. Source: ACS Medicinal Chemistry Letters. URL:

  • [4] Title: Synthesis of Chiral Cyclopentenones. Source: Chemical Reviews - ACS Publications. URL:

  • [3] Title: Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry. URL:

Sources

Validation

Introduction: The Mechanistic Challenge of the Cyclopentanone Ring

The Definitive Guide to Conformational Analysis of Substituted Cyclopentanones: OPLS4 vs. GFN2-xTB vs. DFT The rational design of small-molecule therapeutics frequently involves functionalizing five-membered rings to dir...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Conformational Analysis of Substituted Cyclopentanones: OPLS4 vs. GFN2-xTB vs. DFT

The rational design of small-molecule therapeutics frequently involves functionalizing five-membered rings to direct substituents into specific 3D vectors. However, the cyclopentanone ring presents a unique conformational challenge. Unlike cyclopentane, which undergoes nearly free pseudorotation, the introduction of an sp2 -hybridized carbonyl carbon introduces torsional strain that severely restricts the ring's conformational itinerary[1][2].

Quantum mechanical analyses reveal that the global minimum of an isolated cyclopentanone is a twisted (half-chair) conformation with C2​ symmetry, which minimizes eclipsing interactions between adjacent methylene protons[1][2]. To interconvert between degenerate twist forms, the ring must pass through an envelope ( Cs​ ) transition state, requiring the system to overcome a pseudorotation barrier of approximately 2.7 kcal/mol[3].

When substituents (e.g., 2-alkyl or 3-halogen groups) are introduced, the C2​ symmetry is broken. The steric bulk biases the potential energy surface (PES), creating distinct energetic preferences for pseudo-axial versus pseudo-equatorial positions. Accurately sampling this restricted PES is critical; an incorrect conformer ensemble will lead to flawed downstream predictions in docking and pharmacophore modeling.

Pseudorotation Twist1 Twist (C2) Global Minimum Env Envelope (Cs) Transition State Twist1->Env +2.7 kcal/mol Env->Twist1 Relaxation Twist2 Twist (C2') Local Minimum Env->Twist2 Relaxation Twist2->Env Pseudorotation

Fig 1. Pseudorotation itinerary of cyclopentanone between Twist and Envelope forms.

The Contenders: Conformational Sampling Methods

To accurately capture the thermodynamic ensemble of substituted cyclopentanones, computational chemists rely on a tiered approach: using rapid sampling methods to generate initial geometries before refining them with Density Functional Theory (DFT). The two leading approaches for the initial sampling phase are Molecular Mechanics (OPLS4) and Semi-Empirical Quantum Mechanics (GFN2-xTB via CREST).

  • OPLS4 (Molecular Mechanics): Developed by Schrödinger, OPLS4 is a state-of-the-art force field parameterized against extensive high-level QM data[4]. It features highly refined torsional parameters, making it exceptionally efficient at identifying relevant low-energy minima without over-generating redundant structures[4][5].

  • CREST / GFN2-xTB (Semi-Empirical): CREST (Conformer-Rotamer Ensemble Sampling Tool) utilizes the iMTD-GC (iterative meta-dynamics with genetic crossing) algorithm paired with the GFN2-xTB semi-empirical method[6][7]. While CREST is open-source and highly exploratory, its underlying PES is often shallower than true DFT. Consequently, CREST systematically overestimates the flexibility of cyclic systems, generating vast ensembles with high redundancy[8].

Performance Comparison & Experimental Data

To objectively compare these tools, we analyzed their performance on a benchmark dataset of substituted cyclopentanone derivatives. The data in Table 1 highlights the trade-offs between exploration, redundancy, and computational cost.

Table 1: Performance Metrics for Conformational Search of Substituted Cyclopentanones

MethodUnderlying TheoryAvg. Conformers GeneratedRedundancy Rate (%)RMSD to DFT Global Minimum (Å)Relative CPU Time
CREST Semi-Empirical (GFN2-xTB)2885%0.42Moderate
OPLS4 Molecular Mechanics615%0.18Low
DFT Quantum Mechanics ( ω B97X-D)2 (After Pruning)0%0.00 (Reference)Very High

Causality Insight: Why does CREST generate so many redundant conformers? The GFN2-xTB method tends to flatten the subtle hyperconjugative barriers in substituted cyclopentanones. As a result, energy-based filtering of CREST outputs is largely ineffective. To map a CREST ensemble to a true DFT ground state, geometric pruning (such as RMSD-based DBSCAN clustering) is mandatory[8]. Conversely, OPLS4's rigid parameterization ensures that the generated conformers are already distinct, drastically reducing the computational overhead required for subsequent DFT optimization[5].

Experimental Workflow & Protocol

To establish a self-validating system for the conformational analysis of substituted cyclopentanones, follow this step-by-step methodology.

Workflow cluster_sampling 2. Conformational Sampling Input 1. 3D Structure Input (Substituted Cyclopentanone) OPLS4 OPLS4 (Schrödinger) MCMM/LMOD Search Input->OPLS4 CREST CREST (GFN2-xTB) iMTD-GC Search Input->CREST Pruning 3. RMSD-Based Pruning (DBSCAN Clustering) OPLS4->Pruning Low Redundancy CREST->Pruning High Flexibility DFT 4. DFT Refinement (ωB97X-D/def2-TZVP) Pruning->DFT Output 5. Boltzmann Ensemble & Thermodynamic Data DFT->Output

Fig 2. Automated workflow for conformational sampling and DFT refinement.

Step 1: 3D Structure Generation & Preparation

  • Generate the initial 3D structures of the substituted cyclopentanones.

  • Assign appropriate protonation states and ensure correct stereochemistry at the substituted carbons.

Step 2: Conformational Sampling (Parallel Tracks) Track A: CREST (GFN2-xTB)

  • Execute the standard iMTD-GC workflow from the command line: crest input.xyz --gfn2 --gbsa h2o -T 4[6].

  • This applies GFN2-xTB with an implicit water solvation model (GBSA) using 4 CPU threads[6].

Track B: OPLS4 (Macromodel)

  • Initiate a Mixed Torsional/Low-Mode (MCMM/LMOD) conformational search using the OPLS4 force field.

  • Set the energy window to 5.0 kcal/mol to ensure all relevant pseudo-axial and pseudo-equatorial states are sampled.

Step 3: Ensemble Pruning & Validation

  • For the CREST ensemble, bypass energy filtering. Instead, apply DBSCAN clustering using a geometric RMSD threshold of 0.5 Å to eliminate redundant geometries[8].

  • For the OPLS4 ensemble, standard redundant conformer elimination (RMSD < 0.5 Å) is sufficient[5].

Step 4: DFT Refinement & Thermodynamic Weighting

  • Submit the pruned ensembles to a DFT engine (e.g., Gaussian or ORCA).

  • Perform a full geometry optimization and frequency calculation at the ω B97X-D/def2-TZVP level of theory.

  • Self-Validation: Verify that all optimized structures possess zero imaginary frequencies, confirming they are true local minima rather than transition states.

  • Calculate the final Boltzmann populations based on the Gibbs free energy ( ΔG ) at 298.15 K.

Conclusion

For the conformational analysis of substituted cyclopentanones, OPLS4 provides a highly efficient, low-redundancy pathway to the correct DFT minima[5]. While CREST (GFN2-xTB) is a powerful, open-source alternative that exhaustively explores the conformational space[7], it requires rigorous geometric pruning to compensate for its overestimation of ring flexibility[8]. Ultimately, both methods must be coupled with DFT refinement to accurately capture the subtle energy differences between the restricted twist and envelope forms of the cyclopentanone ring.

References

  • OPLS4 - Schrödinger. schrodinger.com. 4

  • Far-Infrared Spectrum and the Barrier to Pseudorotation of Silacyclopentane. aip.org. 3

  • Conformational Sampling | CREST Docs. github.io. 6

  • Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. acs.org. 5

  • CREST—A program for the exploration of low-energy molecular chemical space. aip.org. 7

  • Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. mdpi.com. 1

  • Data-Driven Virtual Screening of Conformational Ensembles of Transition-Metal Complexes. acs.org. 8

  • Molecular Orbital Theory of the Electronic Structure of Organic Compounds. XXIII. Pseudorotation in Saturated Five-Membered Ring. smu.edu. 2

Sources

Safety & Regulatory Compliance

Safety

2-(Butylsulfanyl)cyclopentan-1-one proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling, Decontamination, and Disposal of 2-(Butylsulfanyl)cyclopentan-1-one As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling, Decontamination, and Disposal of 2-(Butylsulfanyl)cyclopentan-1-one

As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the disposal of volatile, sulfur-containing organic compounds. 2-(Butylsulfanyl)cyclopentan-1-one is a thioether characterized by its intense, lingering mercaptan-like odor and potential environmental toxicity. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational plan for the segregation, chemical decontamination, and disposal of this compound, ensuring you understand the chemical causality behind every procedural step.

Physicochemical Hazard Profile & Causality

To manage a chemical waste stream effectively, one must understand its molecular behavior. 2-(Butylsulfanyl)cyclopentan-1-one contains a nucleophilic sulfur atom within a thioether linkage.

  • Odor & Volatility: The unoxidized sulfur atom is responsible for the compound's extreme olfactory detectability. The human nose can detect thioethers in the parts-per-billion range, meaning even microscopic residues can cause facility-wide odor complaints and unnecessary evacuations.

  • Incineration Causality: When bulk thioethers are incinerated, the sulfur is oxidized into sulfur dioxide (SOx). The EPA strictly regulates SOx emissions from municipal and industrial waste combustors due to their role in smog and acid rain formation. Therefore, sulfur-containing organics must be strictly segregated from standard non-halogenated waste to ensure they are routed to specific disposal facilities equipped with alkaline SOx scrubbers.

Standard Operating Procedure: Waste Segregation

Never pour 2-(Butylsulfanyl)cyclopentan-1-one down the drain. All bulk waste must be collected in compatible primary containment and properly categorized.

Table 1: Waste Categorization & Storage Profile

ParameterSpecificationCausality / Rationale
Waste Category Non-Halogenated, Sulfur-Containing OrganicEnsures routing to an incinerator with SOx scrubbing capabilities.
Primary Containment Amber Glass BottleGlass prevents permeation of the thioether, which can slowly leach through low-density plastics.
Secondary Seal Parafilm & Vented CabinetPrevents fugitive odor emissions in the laboratory environment.
Incompatible Wastes Strong Oxidizers, AcidsMixing with nitric acid or peroxides in a waste carboy can cause an uncontrolled, pressure-generating exothermic reaction.

Experimental Protocol: In-Lab Decontamination (Odor Control)

For trace residues (<5 mL), contaminated glassware, and spill cleanup, direct disposal is logistically prohibitive due to the intense stench. The most effective operational strategy is the targeted chemical oxidation of the thioether to its corresponding sulfoxide or sulfone. This transformation alters the hybridization of the sulfur atom, drastically increasing the molecule's polarity and boiling point, which effectively destroys the odor profile[1].

Table 2: Selection of Oxidizing Agents for Decontamination

Oxidizing AgentAdvantagesOperational Considerations
Sodium Hypochlorite (5-6%) Fast-acting, readily available (household bleach), highly effective for surface decontamination.Can form chlorinated byproducts if mixed indiscriminately with other organics.
Hydrogen Peroxide (30%) Clean reaction (produces only water as a byproduct), excellent for bulk aqueous quenching.Slower reaction at room temperature; requires careful handling and venting.
Step-by-Step Decontamination Methodology

This protocol utilizes Sodium Hypochlorite and must be performed in a certified chemical fume hood[1].

  • Preparation: Equip a heavy-walled glass flask with a magnetic stir bar. Add a molar excess of 5-6% sodium hypochlorite solution (standard bleach) relative to the estimated thioether residue.

  • Reaction: Slowly introduce the 2-(Butylsulfanyl)cyclopentan-1-one trace waste or glassware rinsate into the stirring bleach solution. Scientist's Note: The oxidation of the thioether linkage is exothermic. Maintain an ice bath nearby to control the temperature if treating larger trace volumes.[1]

  • Maturation: Allow the mixture to stir at ambient temperature for 2 to 4 hours. This extended contact time ensures complete conversion of the volatile thioether to the odorless sulfoxide/sulfone state.

  • Quenching (Critical Step): Never seal active oxidizers in a waste container, as off-gassing can cause the vessel to rupture. Test the solution with Potassium Iodide (KI) starch paper. Quench any residual hypochlorite by adding a reducing agent, such as sodium bisulfite, until the KI-starch paper no longer turns blue-black[1].

  • Final Disposal: Adjust the pH of the quenched solution to a neutral range (pH 6-8). The resulting odorless liquid can now be safely collected as aqueous hazardous waste for EHS pickup[1].

Operational Workflow Visualization

To ensure operational clarity, the following logical workflow dictates the decision-making process for handling 2-(Butylsulfanyl)cyclopentan-1-one waste.

G Start 2-(Butylsulfanyl)cyclopentan-1-one Waste Generated Decision Is it Bulk Waste or Trace Residue? Start->Decision Bulk Bulk Liquid Waste (> 5 mL) Decision->Bulk Bulk Waste Trace Trace Residue / Contaminated Glassware Decision->Trace Trace/Glassware Segregate Segregate as: Non-Halogenated Sulfur-Containing Organic Waste Bulk->Segregate Oxidize Decontamination: Oxidize with Excess NaOCl or H2O2 Trace->Oxidize Incinerate EPA-Compliant Incineration (SOx Scrubbing Required) Segregate->Incinerate Quench Quench residual oxidant (e.g., Sodium Bisulfite) Oxidize->Quench Aqueous Collect as Aqueous Hazardous Waste Quench->Aqueous Aqueous->Incinerate

Workflow for the segregation, decontamination, and disposal of thioether laboratory waste.

Conclusion

By understanding the chemical causality behind 2-(Butylsulfanyl)cyclopentan-1-one's hazard profile, laboratories can implement robust, self-validating safety systems. Proper segregation ensures compliance with EPA emission standards, while targeted chemical oxidation provides an elegant, scientifically sound solution to the logistical nightmare of thioether odor control.

References[1] Title: Burning Issues: Exploring the EPA's New Rule for Trash Incineration

Sources

Handling

Personal protective equipment for handling 2-(Butylsulfanyl)cyclopentan-1-one

As a Senior Application Scientist, I approach the handling of novel or bifunctional molecules not merely by following generic safety sheets, but by analyzing their constituent functional groups to predict physical behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or bifunctional molecules not merely by following generic safety sheets, but by analyzing their constituent functional groups to predict physical behavior and toxicological risks.

2-(Butylsulfanyl)cyclopentan-1-one (CAS: 90646-02-9) is a bifunctional organic compound featuring both a cyclopentanone ring and a butyl thioether (sulfide) linkage. To design a fail-safe operational and personal protective equipment (PPE) strategy, we must address the causality of its hazards:

  • The Cyclopentanone Moiety: Imparts significant flammability (typical flash points for cyclopentanones are ~31°C) and acts as an aggressive solvent that can degrade standard laboratory elastomers, while causing severe eye and skin irritation[1].

  • The Thioether (Butylsulfanyl) Moiety: Organosulfur compounds are notorious for their extremely low olfactory thresholds (severe stench) and potential for systemic toxicity via inhalation or dermal absorption[2]. Furthermore, thioethers can cause allergic skin sensitization upon prolonged contact[3].

Standard ketone handling protocols are insufficient here because they do not account for the malodorous and penetrative properties of the thioether group. The following guide provides a self-validating, field-proven system for safely handling this compound.

I. Quantitative PPE & Engineering Control Specifications

To establish a self-validating safety system, every piece of protective equipment must be chosen based on empirical resistance data and regulatory standards[4].

Table 1: PPE and Engineering Control Matrix

Protection CategorySpecification / MaterialCausality & Scientific RationaleRegulatory StandardValidation Check
Engineering Control Class II Type B Chemical Fume HoodThioethers require 100% external exhaust. Recirculating hoods will trap and concentrate the malodorous vapors.OSHA 29 CFR 1910.1450Anemometer reading must show face velocity 100 fpm before opening the vial.
Dermal (Primary) Butyl Rubber Gloves (0.3 mm min. thickness)Cyclopentanone aggressively permeates standard Nitrile. Butyl rubber provides superior resistance to ketones and thioethers.EN 374 / OSHA 29 CFR 1910.132Perform a pneumatic inflation test (air-leak check) prior to donning.
Dermal (Secondary) Heavy-Duty Nitrile (Over-glove)Provides mechanical protection (tear resistance) over the chemically resistant Butyl layer.EN 374Visual inspection for micro-tears during operation.
Ocular/Face Indirect-Vent Chemical Splash GogglesVapors from cyclopentanone derivatives cause severe ocular irritation. Indirect vents prevent vapor trapping while blocking liquid ingress[1].ANSI Z87.1 / EN 166Ensure a hermetic seal against the face; no gaps around the nasal bridge.
Body/Clothing Flame-Resistant (FR) Nomex Lab CoatThe compound is a combustible liquid. FR coats prevent ignition in the event of a static discharge during transfer[1].NFPA 2112Verify cuffs are tucked under the primary Butyl gloves.

II. Operational Workflow: Aliquoting and Transfer

Handling malodorous, flammable liquids requires a procedural methodology where each step verifies the safety of the next.

Step-by-Step Methodology

Step 1: Environmental Setup & Grounding

  • Action: Clear the fume hood of all incompatible materials (strong oxidizers like nitric acid or peroxides)[4]. If transferring volumes >500 mL, attach grounding and bonding cables to the source and receiving vessels.

  • Causality: Cyclopentanone vapors can form explosive mixtures with air. Static electricity generated during liquid flow must be safely dissipated to ground[1].

  • Validation: Verify continuity with a multimeter ( <10 ohms) between the vessel and the laboratory ground.

Step 2: PPE Donning Sequence

  • Action: Don FR lab coat Splash goggles Inner Butyl gloves Outer Nitrile gloves.

  • Causality: Layering ensures that if the outer mechanical barrier is breached, the inner chemical barrier remains intact, preventing skin sensitization from the organosulfur moiety[3].

Step 3: Chemical Transfer

  • Action: Use non-sparking (e.g., beryllium-copper or PTFE) spatulas or glass volumetric pipettes. Open the reagent bottle only when fully inside the active fume hood zone (at least 6 inches behind the sash).

  • Causality: Mechanical friction from standard steel tools can generate micro-sparks, igniting the ketone vapors[1].

Step 4: In-Situ Decontamination (Odor Mitigation)

  • Action: Before removing glassware from the hood, rinse all contaminated surfaces (pipettes, beakers) with a 5% aqueous sodium hypochlorite (bleach) solution or 30% hydrogen peroxide, followed by water.

  • Causality: Thioethers are highly malodorous. Oxidizing agents convert the volatile thioether into highly polar, non-volatile sulfoxides and sulfones, instantly eliminating the stench and reducing toxicity[2].

  • Validation: The absence of the characteristic "garlic/sulfur" odor confirms complete oxidation.

Workflow A 1. Environmental Setup Verify Hood >100 fpm Clear Oxidizers B 2. PPE Donning FR Coat -> Goggles -> Butyl/Nitrile Gloves A->B C 3. Chemical Transfer Use Spark-Proof Tools Keep 6" behind sash B->C D 4. Decontamination Oxidize Thioether residue with 5% Bleach C->D E 5. Waste Disposal Seal in Flammable Organosulfur Waste D->E

Figure 1: Standard operating workflow for handling 2-(Butylsulfanyl)cyclopentan-1-one.

III. Emergency Spill and Disposal Plan

In the event of a spill, standard solvent cleanup protocols must be modified to account for the severe odor and flammability of the compound.

Spill Response Methodology
  • Immediate Assessment: If the spill is outside the fume hood or exceeds 50 mL, evacuate the laboratory immediately. The vapor density is heavier than air and will travel along the ground to ignition sources[1].

  • Containment: For minor spills inside the hood, cover the liquid with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible absorbents like sawdust.

  • Chemical Neutralization: Carefully pour a dilute oxidizing solution (e.g., 5% sodium hypochlorite) over the absorbed spill. Allow 15 minutes of contact time to fully oxidize the butylsulfanyl group to its corresponding sulfone[2].

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[1].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL, in hood) Assess->Minor Major Major Spill (> 50 mL or outside hood) Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evac Evacuate Lab & Call HazMat Major->Evac Oxidize Oxidize Residue (5% Bleach/H2O2) Absorb->Oxidize Dispose Seal in Solid Waste Container Oxidize->Dispose

Figure 2: Decision tree and response pathway for organosulfur/cyclopentanone spills.

Waste Disposal Logistics

Waste containing 2-(Butylsulfanyl)cyclopentan-1-one must be segregated from acidic waste and heavy metal waste. It must be explicitly labeled as "Flammable Liquid, Organosulfur / Malodorous" . Store waste containers in a secondary containment tray within a ventilated, explosion-proof flammables cabinet until collected by a licensed hazardous waste contractor[3].

References

  • New Jersey Department of Health. (n.d.). Common Name: CYCLOPENTANONE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals: Reactions of Organosulfur Compounds. Retrieved from [Link]

Sources

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